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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

An In-depth Technical Guide on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of 5-(2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole scaffold is a "privileged structure" found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol based on the Hantzsch thiazole synthesis, and methods for its analytical characterization. Furthermore, it explores the compound's known and potential pharmacological activities, particularly as an anti-inflammatory and antimicrobial agent, and its applications as a crucial building block in drug discovery programs.[2] The information presented herein is supported by authoritative references and practical, field-proven insights to empower researchers in their drug development endeavors.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[3] Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow it to bind to a wide array of biological targets. Consequently, thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][4][5]

5-(2-Chlorophenyl)thiazole-4-carboxylic acid belongs to this important class of molecules. The presence of a chlorophenyl group and a carboxylic acid moiety on the thiazole core creates a molecule with specific steric and electronic features, making it a valuable intermediate and a potential therapeutic agent in its own right. The carboxylic acid group, in particular, serves as a versatile chemical handle for synthesizing amides, esters, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug design.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical parameters for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid are summarized below.

PropertyValueSource
IUPAC Name 5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid-
Molecular Formula C₁₀H₆ClNO₂S[6]
Molecular Weight 240.67 g/mol [7]
CAS Number 1040161-00-5 (example, may vary)-
Appearance White to off-white solid[2]
Melting Point >200 °C (typical for related structures)[8]
Solubility Soluble in organic solvents like DMSO, DMF; sparingly soluble in waterGeneral Knowledge

Note: Some properties are predicted or based on structurally similar compounds and should be confirmed experimentally.

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described in 1887.[9] This reaction involves the condensation of an α-haloketone with a thioamide.[10] For 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a variation of this classic synthesis provides a high-yield and straightforward pathway.

Synthetic Pathway: Modified Hantzsch Synthesis

The synthesis proceeds via the reaction between ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (an α-haloketone derivative) and a thioamide source, such as thioformamide, followed by hydrolysis of the resulting ester.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps A Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate C Step 1: Cyclocondensation (Hantzsch Thiazole Synthesis) Solvent: Ethanol, Reflux A->C B Thioformamide B->C D Intermediate: Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate C->D Forms thiazole ring E Step 2: Saponification (Base-catalyzed Hydrolysis) Reagents: LiOH or NaOH in MeOH/H₂O D->E G Purification: Acidification (HCl) & Filtration E->G Protonates carboxylate F Final Product: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid G->F

Experimental Protocol: Synthesis

Objective: To synthesize 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Materials:

  • Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

  • Thioformamide

  • Ethanol (anhydrous)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Cyclocondensation:

    • In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) in anhydrous ethanol.

    • Add thioformamide (1.1 eq) to the solution.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

    • Causality Insight: The SN2 reaction between the sulfur of the thioamide and the α-halocarbonyl is the initial step, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[12] The reaction is typically high-yielding.[13]

  • Hydrolysis (Saponification):

    • After cooling the reaction mixture to room temperature, add a solution of LiOH·H₂O (2.0 eq) or NaOH in a mixture of methanol and water.

    • Stir the mixture at room temperature for 12-18 hours or until TLC indicates complete conversion of the ester to the carboxylate salt.

    • Causality Insight: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. This step is essential to yield the final carboxylic acid product.

  • Purification and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

    • Re-dissolve the residue in water and wash with a non-polar solvent like ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl.

    • A precipitate of the final product, 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, will form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[13]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

AnalyticalWorkflow cluster_identity Structure Confirmation cluster_purity Purity Assessment Start Synthesized Product NMR ¹H & ¹³C NMR (Confirms C-H framework) Start->NMR MS Mass Spectrometry (MS) (Confirms Molecular Weight) Start->MS HPLC HPLC-UV (Quantifies purity, >95%) Start->HPLC MP Melting Point (Sharp range indicates high purity) Start->MP Final Verified Compound NMR->Final Correct shifts & integration MS->Final Correct m/z HPLC->Final Single major peak MP->Final Matches literature

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Instrumentation & Reagents:

  • HPLC system with a UV detector (e.g., DAD)[14]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample prepared in Acetonitrile or Methanol (approx. 1 mg/mL)

Method:

  • System Setup: Equilibrate the C18 column with a mobile phase mixture (e.g., 50% A / 50% B) at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Injection: Inject a 5-10 µL portion of the sample solution.[14]

  • Gradient Elution: Run a linear gradient, for example:

    • 0-15 min: 50% B to 95% B

    • 15-20 min: Hold at 95% B

    • 20-25 min: 95% B to 50% B (return to initial conditions)

  • Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is generally required for subsequent biological screening.

Pharmacological Profile and Therapeutic Potential

Thiazole derivatives are known to exhibit a wide range of biological activities.[15] While specific data on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid may be limited, the structural motifs suggest high potential in several therapeutic areas.

  • Anti-inflammatory Activity: Many thiazole-containing compounds, such as Meloxicam and Fanetizole, are potent anti-inflammatory agents.[5] The core structure can interact with enzymes like cyclooxygenase (COX) or other inflammatory mediators.

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial agents.[1] It can interfere with essential microbial metabolic pathways. Research on related structures shows activity against various fungi and bacteria, including resistant strains.[16]

  • Anticancer Activity: Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).[17] Some act as inhibitors of crucial signaling proteins like VEGFR-2.[17]

SignalingPathway cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Outcomes Compound 5-(2-Chlorophenyl)thiazole- 4-carboxylic acid (or its derivatives) COX COX Enzymes (COX-1/COX-2) Compound->COX Inhibition Kinase Protein Kinases (e.g., VEGFR-2) Compound->Kinase Inhibition Microbe Microbial Enzymes Compound->Microbe Disruption Inflammation Reduced Inflammation COX->Inflammation Cancer Inhibition of Tumor Growth Kinase->Cancer Infection Antimicrobial Effect Microbe->Infection

Conclusion and Future Directions

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a compound with considerable potential, grounded in the proven success of the thiazole scaffold in medicine. Its straightforward synthesis via the Hantzsch reaction and the versatility of its carboxylic acid group make it an ideal starting point for medicinal chemistry campaigns. Future research should focus on derivatization of the carboxylic acid to build libraries of amides and esters for screening against various biological targets, including inflammatory enzymes, protein kinases, and microbial pathogens. A thorough investigation of its structure-activity relationship will be key to unlocking its full therapeutic potential.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of Thiazoles. (2019-01-19). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). Available from: [Link]

  • PubMed. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available from: [Link]

  • Journal of Pharmaceutical and Biological Sciences. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021-08-21). Available from: [Link]

  • PMC. Thiazole Ring—A Biologically Active Scaffold. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

  • Cipac.org. Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020-06-08). Available from: [Link]

  • PubMed. Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. (2024-10-21). Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]

  • J. Chem. Pharm. Res. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]

  • BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • OPUS. Analytical Methods. (2025-08-28). Available from: [Link]

  • PubChem. 4-Thiazolecarboxylic acid, 2-(3-chloro-2-pyridinyl)-. Available from: [Link]

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  • OpenBU. High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid p. Available from: [Link]

  • Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its ev...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) are paramount to its eventual success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and formulability.[1][2][3] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect.[3][4] Poor aqueous solubility, a challenge for over 40% of new chemical entities, can lead to inadequate and variable bioavailability, hindering clinical progression.[3][5] Consequently, a comprehensive understanding of an API's solubility profile, not only in aqueous media but also in a range of organic solvents, is indispensable. This knowledge informs crucial decisions in formulation development, purification, and the design of viable dosage forms.[4][5]

This guide provides a detailed technical overview of the principles and methodologies for determining the solubility profile of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a compound of interest in pharmaceutical research. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the implications of the resulting data for drug development professionals.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid. For a molecule like 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, its solubility in a given organic solvent is governed by a combination of factors:

  • Molecular Structure and Intermolecular Forces: The presence of a carboxylic acid group allows for strong hydrogen bonding. The thiazole ring and the chlorophenyl group introduce polarity and potential for dipole-dipole interactions. The overall solubility will depend on the interplay of these forces with the intermolecular forces of the solvent. Solvents with similar polarity and hydrogen bonding capabilities are likely to be more effective.[6]

  • Solvent Properties: The polarity, hydrogen bond donating/accepting capacity, and dielectric constant of the solvent are critical. For carboxylic acids, polar protic solvents like alcohols (e.g., methanol, ethanol) and aprotic polar solvents (e.g., acetone, ethyl acetate) are often good candidates for solubilization due to their ability to engage in hydrogen bonding and dipole-dipole interactions.[6][7]

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[8][9][10][11] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium.

Materials and Equipment
  • 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 5-(2-Chlorophenyl)thiazole-4-carboxylic acid prep_solvent Add a known volume of organic solvent to vials prep_compound->prep_solvent Addition agitation Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitation equilibrium_check Periodically sample to ensure equilibrium is reached agitation->equilibrium_check Monitoring filtration Filter the supernatant using a syringe filter equilibrium_check->filtration dilution Perform serial dilutions of the filtrate filtration->dilution quantification Quantify concentration using HPLC or UV-Vis dilution->quantification

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in a suitable solvent (in which it is freely soluble, e.g., methanol) of a known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid 5-(2-Chlorophenyl)thiazole-4-carboxylic acid to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • To each vial, add a known volume of the selected organic solvent.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[10]

  • Sample Analysis:

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in the diluted samples.

    • Calculate the original concentration in the undiluted sample, which represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid across different organic solvents.

Table 1: Solubility of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in Various Organic Solvents at 25°C

SolventDielectric ConstantPolarity IndexSolubility (mg/mL)
Methanol32.75.1Experimental Value
Ethanol24.54.3Experimental Value
Acetone20.74.3Experimental Value
Ethyl Acetate6.04.4Experimental Value
Dichloromethane9.13.1Experimental Value
Toluene2.42.4Experimental Value
Heptane1.90.1Experimental Value

The relationship between solvent properties and the resulting solubility can be visualized to better understand the underlying intermolecular interactions.

G cluster_compound 5-(2-Chlorophenyl)thiazole-4-carboxylic acid cluster_interactions Dominant Intermolecular Interactions cluster_solvents Solvent Classes compound Carboxylic Acid Thiazole Ring Chlorophenyl Group interactions Hydrogen Bonding Dipole-Dipole van der Waals compound:f0->interactions:f0 compound:f1->interactions:f1 compound:f2->interactions:f2 solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Nonpolar (e.g., Heptane) interactions:f0->solvents:f0 interactions:f1->solvents:f1 interactions:f2->solvents:f2

Caption: Relationship between compound structure, interactions, and solvent classes.

Implications for Drug Development

A comprehensive solubility profile in organic solvents is invaluable for several stages of drug development:

  • Recrystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective recrystallization procedures to purify the API.[8][12] A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

  • Formulation Development: For non-aqueous formulations, such as those for topical or parenteral administration, the solubility in various organic excipients is a key consideration.[13]

  • Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for various analytical techniques.

Conclusion

The solubility profile of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in organic solvents is a critical dataset for its successful development as a pharmaceutical agent. By employing a systematic and rigorous experimental approach, such as the shake-flask method, researchers can obtain reliable data to guide purification, formulation, and analytical development efforts. This in-depth understanding of the compound's physicochemical behavior is a cornerstone of a data-driven and efficient drug development process.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ionescu, C. (2020, May 11). The Importance of Solubility for New Drug Molecules. Pharmacy, 8(2), 88. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

  • Groom, C. R., & Allen, F. H. (2014). Solvent design for crystallization of carboxylic acids. CrystEngComm, 16(34), 7904-7913. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • USP. (n.d.). 1236 Solubility Measurements. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

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Exploratory

The Ascendant Therapeutic Potential of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid Derivatives

An In-depth Technical Guide Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to form key hydrogen bonds with biological targets make it a privileged structure in drug design.[2] This guide focuses on a specific, promising subclass: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid and its derivatives. These compounds have garnered significant attention for their diverse and potent biological activities, spanning anticancer, anti-inflammatory, and antimicrobial applications. We will dissect the synthetic strategies, explore the mechanistic underpinnings of their biological actions, present a detailed structure-activity relationship (SAR) analysis, and provide robust experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a recurring motif in a multitude of biologically active compounds.[3] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[1][3] The success of thiazole-based drugs like the anticancer agent Dasatinib underscores the scaffold's value in developing new therapeutics.[2]

The specific focus of this guide, the 5-(2-Chlorophenyl)thiazole-4-carboxylic acid core, combines several key pharmacophoric features:

  • A 5-phenylthiazole moiety: This structure is recognized for its ability to interact with various enzymatic targets. Structure-activity relationship (SAR) studies have shown that this core can yield potent dual inhibitors for targets involved in pain and inflammation.[4]

  • A 2-chlorophenyl group: The halogen substitution can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing binding affinity and overall potency.

  • A carboxylic acid at position 4: This functional group provides a critical anchor for hydrogen bonding and can be readily modified to create esters or amides, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive exploration of this chemical class, moving from synthesis to multifaceted biological evaluation.

General Synthesis Strategy

The foundational synthesis of the 5-(2-Chlorophenyl)thiazole-4-carboxylic acid scaffold and its derivatives typically follows the principles of the Hantzsch thiazole synthesis or related multicomponent reactions. A generalized workflow involves the reaction of a thioamide with an α-haloketone or a related α-halocarbonyl compound.

Below is a conceptual workflow for the synthesis of the core structure and its subsequent derivatization into amides, a common strategy to enhance biological activity.[5]

G cluster_0 Core Synthesis cluster_1 Amide Derivatization A 2-Chlorobenzothioamide C Ethyl 5-(2-chlorophenyl) thiazole-4-carboxylate A->C Hantzsch Reaction B Ethyl 2-chloroacetoacetate B->C D 5-(2-Chlorophenyl)thiazole -4-carboxylic acid C->D Saponification (e.g., LiOH) F Target Amide Derivative D->F Amide Coupling E Amine (R-NH2) E->F G Coupling Agent (e.g., EDC, HATU) G->F G TD Thiazole Derivative Bax Bax Activation TD->Bax Bcl2 Bcl-2 Inhibition TD->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified apoptotic pathway induced by thiazole derivatives.

Quantitative Data Summary: Anticancer Activity The following table summarizes the cytotoxic activities of representative thiazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricValue (µM)Reference
4-Methyl-2-hydrazinyl-1,3-thiazole derivativesMCF-7 (Breast)IC507.7 - 8.0[6]
4-Methyl-2-hydrazinyl-1,3-thiazole derivativesHT-29 (Colon)IC5022 - 27[6]
Coumarin-Thiazole Hybrid (Compound 11f)A-549 (Lung)IC500.025[7]
Coumarin-Thiazole Hybrid (Compound 11f)MCF-7 (Breast)IC500.029[7]
2,4-disubstituted thiazole derivativesHCT-116 (Colon)IC508.17-10.59[1]
Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. [8]Thiazole derivatives have emerged as potent anti-inflammatory agents, often by targeting key enzymes in the inflammatory cascade. [8][9] Mechanism of Action: A primary mechanism for the anti-inflammatory action of thiazole compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [8]These enzymes are central to the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent inflammatory mediators. [8]Some derivatives also exhibit their effects by inhibiting inducible nitric oxide synthase (iNOS), which reduces the production of nitric oxide (NO), a key signaling molecule in inflammation. [10]Virtual screening studies have shown that thiazole derivatives can bind to the active site of iNOS, blocking the binding of its natural substrate, L-Arginine. [10] Studies on novel 4-Benzyl-1,3-thiazole derivatives, designed as dual COX/LOX inhibitors, have demonstrated significant anti-inflammatory activity in vivo. [9]Similarly, other research has confirmed the ability of newly synthesized thiazole compounds to reduce inflammation in carrageenan-induced edema models in rats. [11][12]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new and effective antimicrobial agents. [13]The thiazole scaffold is a productive nucleus for the development of such compounds. [1][13] Mechanism of Action: The antimicrobial action of thiazole derivatives is broad, affecting both bacteria and fungi. While specific mechanisms can vary, they often involve the disruption of essential cellular processes. For some derivatives, molecular docking studies suggest an ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. [13]The structural diversity of thiazole derivatives allows them to be tailored for activity against specific pathogens. [3] Spectrum of Activity: A wide range of 2,4- and 2,5-disubstituted thiazoles have been synthesized and tested against various microbial strains. [1][3]* Antibacterial: Activity has been demonstrated against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. [1][3]Some 2,5-disubstituted thiazoles have shown very good activity against resistant strains like MRSA (Methicillin-resistant S. aureus). [1]* Antifungal: Thiazole derivatives have also proven effective against fungal pathogens, including various Candida species and Aspergillus niger. [1][13] Quantitative Data Summary: Antimicrobial Activity

Compound ClassMicrobial StrainActivity MetricValue (µg/mL)Reference
2,5-disubstituted thiazole (Compound 7)MRSAMIC0.7 - 2.8[1]
Thiazole-phenylacetic acid (Compound 25d)S. aureus, E. coliMIC6.25[1]
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coliMIC6.25 - 12.5[3]
Pyridyl-disubstituted thiazolesCandida speciesMIC6.25[13]

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount for rational drug design. For 5-phenylthiazole-4-carboxylic acid derivatives, SAR studies have provided crucial insights. [4][14]

  • Substitution on the 5-Phenyl Ring: The electronic nature and position of substituents on the phenyl ring at position 5 are critical. Halogen substitutions, such as the ortho-chloro group in our core structure, often enhance potency. SAR studies on related scaffolds show that trifluoromethyl groups are also well-tolerated and can contribute to strong enzyme inhibition. [14]* Modification of the 4-Carboxylic Acid: Conversion of the carboxylic acid to amides or esters is a key strategy. The nature of the substituent on the amide nitrogen significantly influences activity. For anticancer agents, bulky or substituted aryl amides have shown high potency. [5]This modification allows for exploring different binding pockets and modulating physicochemical properties like solubility and cell permeability.

  • Substitution at the 2-Position: The 2-position of the thiazole ring is another key site for modification. Attaching various heterocyclic rings or substituted amino groups can drastically alter the biological activity profile, switching between anticancer, anti-inflammatory, or antimicrobial dominance. [15]For example, introducing a 2-aminothiazole moiety is a common strategy for developing potent antimycobacterial agents. [16]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50), a standard measure of cytotoxic potential. [6] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow Diagram for MTT Assay

G A Seed Cells in 96-well plate B Add Serial Dilutions of Thiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan (e.g., with DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 Value F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [1] Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Chloramphenicol) should be run in parallel.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed in the well.

Conclusion and Future Perspectives

The 5-(2-Chlorophenyl)thiazole-4-carboxylic acid framework represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The derivatives have demonstrated a remarkable breadth of biological activity, with potent anticancer, anti-inflammatory, and antimicrobial effects documented in the literature. The ease of synthetic modification at multiple positions on the scaffold allows for extensive SAR exploration and optimization of potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

  • Mechanism Deconvolution: While primary mechanisms have been identified, further studies are needed to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • Selectivity Profiling: For anticancer and anti-inflammatory applications, assessing the selectivity of potent compounds against a panel of related kinases or enzymes is crucial to minimize off-target effects.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to relevant animal models of cancer, inflammation, and infectious disease to evaluate their efficacy, toxicity, and pharmacokinetic properties.

  • Lead Optimization: Continued medicinal chemistry efforts, guided by SAR and computational modeling, will be essential to optimize the lead compounds into clinical candidates with improved drug-like properties.

References

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  • (N.A.). (N.A.). 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis. ChemicalBook.
  • (N.A.). (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Yuan, C., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors.
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Foundational

An In-Depth Technical Guide to Pharmacophore Modeling of Thiazole-4-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Therapeutic Potential of Thiazole-4-Carboxylic Acids The thiazole-4-carboxylic acid scaffold is a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of Thiazole-4-Carboxylic Acids

The thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a diverse array of biologically active molecules.[1] These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4][5] The versatility of the thiazole ring, with its unique electronic and structural features, allows for targeted modifications to optimize interactions with specific biological targets.[1][3]

One notable application of thiazole-containing compounds is in the development of inhibitors for enzymes crucial to pathogen survival, such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8] Direct inhibition of InhA presents a promising strategy to overcome resistance to frontline anti-tuberculosis drugs.[6][7]

Pharmacophore modeling is a powerful computational technique that plays a pivotal role in modern drug discovery.[9] It focuses on identifying the essential three-dimensional arrangement of chemical features (the "pharmacophore") that a molecule must possess to interact with a specific biological target and elicit a desired biological response.[9][10] By creating a pharmacophore model, researchers can efficiently screen vast virtual libraries of compounds to identify novel "hits" with a high probability of being active, thereby accelerating the drug discovery process and reducing costs.[11][12]

This guide provides a comprehensive overview of the principles and practical application of pharmacophore modeling for thiazole-4-carboxylic acid analogs, offering in-depth, step-by-step workflows for both ligand-based and structure-based approaches.

The Foundation: Understanding Pharmacophore Models

A pharmacophore is an abstract representation of the key molecular interaction features that are critical for a ligand's binding to a specific receptor. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen in a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that interact favorably with non-polar regions of the binding site.

  • Aromatic Rings (AR): Planar, cyclic, conjugated systems that can engage in π-π stacking or other aromatic interactions.

  • Positive and Negative Ionizable (PI/NI): Groups that are positively or negatively charged at physiological pH.

Pharmacophore models can be generated through two primary approaches, depending on the available information about the biological target.[9][12]

  • Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the target protein is unknown.[9][13] It relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[14]

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, typically complexed with a ligand, is available (e.g., from X-ray crystallography), this approach is used.[15][16] The model is derived from the key interactions observed between the ligand and the protein's binding site.[16]

Ligand-Based Pharmacophore Modeling Workflow for Thiazole-4-Carboxylic Acid Analogs

This workflow is ideal when a set of thiazole-4-carboxylic acid analogs with known biological activities against a specific target is available, but the target's 3D structure is not.

Experimental Protocol: Ligand-Based Modeling
  • Dataset Preparation:

    • a. Curation of Training and Test Sets: Compile a dataset of thiazole-4-carboxylic acid analogs with a range of biological activities (e.g., IC50 values). Partition the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (the remaining 20-30%) for validation.[17][18] The training set should include the most active compounds and a representative selection of moderately active and inactive compounds.

    • b. 3D Structure Generation and Conformational Analysis: Generate low-energy 3D conformations for each molecule in the dataset. This is a critical step as it explores the flexible nature of the molecules and the potential binding poses.[14]

  • Pharmacophore Model Generation:

    • a. Feature Identification: Utilize software (e.g., Discovery Studio, MOE, LigandScout) to identify the common pharmacophoric features present in the highly active molecules of the training set.[15]

    • b. Model Generation and Scoring: The software will generate multiple pharmacophore hypotheses based on the alignment of the active compounds. These models are then scored and ranked based on how well they map to the active compounds while excluding the inactive ones.

  • Pharmacophore Model Validation:

    • a. Internal Validation: Assess the ability of the generated models to correctly classify the compounds within the training set.[15]

    • b. External Validation: The crucial step is to use the test set to evaluate the predictive power of the pharmacophore model.[19] The model's ability to distinguish active from inactive compounds in this independent set is a measure of its quality.

    • c. Statistical Evaluation: Employ metrics such as the Güner-Henry (GH) score, Receiver Operating Characteristic (ROC) curves, and Enrichment Factor (E) to quantitatively assess the model's performance.[15][19][20] A GH score above 0.7 generally indicates a very good model.[20]

LigandBasedWorkflow cluster_0 Dataset Preparation cluster_1 Model Generation cluster_2 Model Validation DataCuration Curate Training & Test Sets ConformationalAnalysis 3D Conformational Analysis DataCuration->ConformationalAnalysis FeatureID Identify Common Features ConformationalAnalysis->FeatureID ModelGen Generate & Score Models FeatureID->ModelGen InternalValidation Internal Validation ModelGen->InternalValidation ExternalValidation External Validation InternalValidation->ExternalValidation Stats Statistical Analysis (GH, ROC) ExternalValidation->Stats VirtualScreening Virtual Screening Stats->VirtualScreening Validated Model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling Workflow for Thiazole-4-Carboxylic Acid Analogs

This approach is employed when a high-resolution 3D structure of the target protein in complex with a ligand is available, for instance, from the Protein Data Bank (PDB).[12]

Experimental Protocol: Structure-Based Modeling
  • Preparation of the Protein-Ligand Complex:

    • a. Obtain and Prepare the Structure: Download the crystal structure of the target protein bound to a thiazole-4-carboxylic acid analog (or a similar inhibitor) from the PDB. Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules that are not involved in binding.

    • b. Binding Site Analysis: Identify and analyze the amino acid residues in the active site that form key interactions with the bound ligand.

  • Pharmacophore Model Generation:

    • a. Interaction Mapping: Use molecular modeling software to automatically or manually identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

    • b. Feature Generation: Translate these interactions into pharmacophoric features. For example, a hydrogen bond from a protein's NH group to a carbonyl oxygen on the ligand would generate a hydrogen bond acceptor feature.

  • Model Refinement and Validation:

    • a. Model Editing: Refine the automatically generated pharmacophore by adding, removing, or modifying features based on expert knowledge of the structure-activity relationships (SAR) of thiazole-4-carboxylic acid analogs.

    • b. Database Screening and Enrichment: Validate the refined model by using it to screen a database containing known active compounds and a large number of "decoy" molecules (assumed inactives). A good model will show a high enrichment factor, meaning it preferentially identifies the active compounds.[12]

StructureBasedWorkflow cluster_0 Complex Preparation cluster_1 Model Generation cluster_2 Model Validation GetPDB Obtain PDB Structure PrepareProtein Prepare Protein & Ligand GetPDB->PrepareProtein BindingSiteAnalysis Analyze Binding Site PrepareProtein->BindingSiteAnalysis InteractionMapping Map Protein-Ligand Interactions BindingSiteAnalysis->InteractionMapping FeatureGen Generate Pharmacophore Features InteractionMapping->FeatureGen ModelRefinement Refine Model FeatureGen->ModelRefinement Enrichment Enrichment Calculation ModelRefinement->Enrichment VirtualScreening Virtual Screening Enrichment->VirtualScreening Validated Model

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Virtual Screening: Discovering Novel Thiazole-4-Carboxylic Acid Analogs

The ultimate goal of developing a validated pharmacophore model is to use it as a 3D query to search large chemical databases for novel molecules that match the pharmacophoric features.[11][21] This process, known as pharmacophore-based virtual screening, can efficiently filter millions of compounds down to a manageable number of promising candidates for experimental testing.[12]

Table 1: Hypothetical Pharmacophore Model Features for a Thiazole-4-Carboxylic Acid Analog Targeting InhA

Feature IDFeature TypeX CoordinateY CoordinateZ CoordinateRadius (Å)
HBA1Hydrogen Bond Acceptor2.51.8-0.51.2
HBD1Hydrogen Bond Donor-1.23.51.01.0
AR1Aromatic Ring0.00.00.01.5
HY1Hydrophobic-3.0-2.50.81.8

Conclusion and Future Directions

Pharmacophore modeling is an indispensable tool in the rational design of novel thiazole-4-carboxylic acid analogs with therapeutic potential. By elucidating the key molecular features required for biological activity, these models guide the efficient discovery of new lead compounds. The integration of pharmacophore modeling with other computational techniques, such as molecular docking and molecular dynamics simulations, can further enhance the accuracy and predictive power of the drug discovery pipeline.[15] As computational power and algorithms continue to advance, the application of sophisticated, multi-pharmacophore approaches and machine learning will undoubtedly play an even more significant role in the development of the next generation of thiazole-based therapeutics.[22]

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable. (URL: )
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  • Ligand-based Pharmacophore Modeling - Protheragen. (URL: )
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC. (URL: [Link])

  • Structure-based Pharmacophore Modeling - Protheragen. (URL: )
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (URL: [Link])

  • 2.3. 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. (URL: [Link])

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC. (URL: [Link])

  • How to Use Pharmacophore Modeling in MOE | Virtual Drug Screening - YouTube. (URL: [Link])

  • Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening - ACS Publications. (URL: [Link])

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (URL: [Link])

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC. (URL: [Link])

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  • How to do validation of ligand-based pharmacophore model in Ligandscout? (URL: [Link])

  • Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors - Hrčak. (URL: [Link])

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (URL: [Link])

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC. (URL: [Link])

  • Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents - PMC. (URL: [Link])

  • Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors - Semantic Scholar. (URL: [Link])

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC. (URL: [Link])

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (URL: [Link])

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed. (URL: [Link])

  • Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors - ResearchGate. (URL: [Link])

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Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Introduction For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is fundamental. These characteristics govern a molecule's behavio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is fundamental. These characteristics govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. This guide focuses on 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a molecule of interest within the broader class of thiazole derivatives known for their diverse biological activities.

Therefore, this document serves a dual purpose. First, it provides context by presenting available data on structurally analogous compounds to establish a reasonable set of expectations. Second, and more importantly, it provides a comprehensive, field-proven set of protocols for researchers to experimentally determine these critical physicochemical parameters. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry.

Physicochemical Properties: A Comparative Overview

While direct experimental values for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid are unavailable, we can infer expected properties by examining related structures. The substitution pattern on the phenyl and thiazole rings significantly influences properties like melting point and solubility. For instance, the presence of a methyl group or a highly electronegative trifluoromethyl group can alter crystal lattice energy and intermolecular interactions.

Property5-(2-Chlorophenyl)thiazole-4-carboxylic acid (Target)2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid[1]5-(2-Chlorophenyl)-2-methyl-4-thiazole carboxylic acid4-Phenyl-1,3-thiazole-2-carboxylic acid[2]
Melting Point Data not available> 200 °CData not available93-97 °C (Dec.)
Appearance Expected to be a solidWhite solidData not availableWhite crystalline powder
Boiling Point Data not availableNot applicable389.3±27.0 °C (Predicted)Not applicable
pKa Data not availableData not available3.44±0.10 (Predicted)Data not available
Solubility See Protocol BelowData not availableData not availableData not available

This table is for comparative purposes and highlights the lack of specific data for the target compound.

Experimental Determination of Physicochemical Characteristics

The following section details the necessary experimental workflows for the complete characterization of a novel compound such as 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Workflow for Physicochemical Characterization

The overall process follows a logical progression from basic observation to quantitative measurement.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Final Report A Visual Inspection (Color & Morphology) B Qualitative Solubility Screen A->B Initial Characterization C Melting Point Determination B->C Proceed if solid D Data Compilation & Analysis C->D Quantitative Data

Caption: High-level workflow for determining key physical properties.

Visual Inspection: Appearance and Color

Expertise & Experience: The first step in characterizing any new compound is a simple visual inspection. The color and morphology (e.g., crystalline, amorphous powder) are fundamental properties. Color can sometimes indicate the presence of chromophores or impurities, while the crystalline nature suggests a degree of purity. For powdered chemicals, ensuring color consistency across different batches is a critical quality control parameter.[3]

Protocol:

  • Place a small, representative sample of the compound on a clean, white watch glass or weighing paper.

  • Observe the sample under a consistent, bright light source against a white background.

  • Record the color (e.g., white, off-white, pale yellow). For high-precision applications, a spectrophotometer with a 45°/0° directional geometry can be used to obtain quantitative color data (e.g., CIE Lab* values).[4][5]

  • Using a spatula, examine the texture of the powder. Record whether it is a free-flowing powder, crystalline solid, or amorphous solid.

Melting Point Determination

Trustworthiness: The melting point is a critical indicator of a compound's purity. A pure crystalline solid will typically melt over a narrow range of 0.5-1.0°C. Impurities depress and broaden the melting point range. Therefore, this method is self-validating; a sharp melting point provides confidence in the sample's purity.

Experimental Protocol (Capillary Method):

  • Sample Preparation:

    • Ensure the sample of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is completely dry and finely powdered. Crush a small amount on a watch glass using a spatula.

    • Take a capillary tube (sealed at one end) and press the open end into the powdered sample.

    • Gently tap the sealed end of the capillary on a hard surface to pack the powder down to a height of 1-2 mm.[6][7]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or a Thiele tube setup).

    • Rapid Determination (Optional but Recommended): Heat the apparatus rapidly (e.g., 10-20 °C/min) to find an approximate melting point. This saves time in the subsequent accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2 °C/min).[7]

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[6]

    • The melting point is reported as the range T1 – T2.

    • Perform the measurement in triplicate to ensure reproducibility.

G A Prepare Dry, Powdered Sample B Pack Capillary Tube (1-2 mm height) A->B C Insert into Apparatus B->C D Rapid Heating (Find Approx. MP) C->D E Cool Down (Approx. MP - 20°C) D->E F Slow Heating (1-2 °C/min) E->F G Record T1 (First liquid drop) F->G H Record T2 (Completely molten) G->H I Report Range (T1 - T2) H->I

Caption: Step-by-step workflow for melting point determination.

Solubility Profile Determination

Authoritative Grounding: The solubility of a compound is crucial for its handling, purification, and biological application. For an acidic compound like a carboxylic acid, solubility is expected to be low in neutral water but significantly higher in basic solutions due to the formation of a soluble carboxylate salt.[8][9] This predictable chemical behavior forms the basis of the protocol.

Protocol:

  • Solvent Selection: Prepare a set of test tubes with the following solvents:

    • Deionized Water

    • 5% w/v Sodium Bicarbonate (NaHCO₃) solution

    • 5% w/v Sodium Hydroxide (NaOH) solution

    • 5% v/v Hydrochloric Acid (HCl) solution

    • Common organic solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate).

  • Procedure:

    • To each test tube, add approximately 25 mg of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.[10]

    • Add 0.75 mL of the respective solvent to each tube.[10]

    • Vigorously shake or vortex each tube for 30-60 seconds.

    • Observe and record the solubility. Classify as:

      • Soluble: The solid completely dissolves, leaving a clear solution.

      • Partially Soluble: Some solid dissolves, but undissolved particles remain.

      • Insoluble: The solid does not appear to dissolve.

    • Causality Check: For the NaHCO₃ solution, the dissolution of a carboxylic acid should be accompanied by the evolution of CO₂ gas (effervescence), providing strong evidence of its acidic nature.[8] The absence of effervescence with a weaker base like NaHCO₃ but solubility in a strong base like NaOH can help differentiate between strong and weak acids.[10]

Conclusion

While the definitive melting point of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid remains to be published, this guide provides the necessary framework for its experimental determination. By following the detailed protocols for visual inspection, melting point analysis, and solubility profiling, researchers can confidently and accurately characterize this and other novel chemical entities. The principles of purity influencing melting range and acid-base chemistry governing solubility provide a robust and self-validating system for generating reliable physicochemical data, which is an indispensable step in the journey of drug discovery and development.

References

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Available at: [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Available at: [Link]

  • Al-Sanea, M. M., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 59. Available at: [Link]

  • Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Available at: [Link]

  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55434. Available at: [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Testronix Instruments. (2019, January 15). Evaluate the Colors of Powder Chemicals. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Grossmont College. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Unknown. (n.d.). Physical Properties: Solubility Classification. Available at: [Link]

  • HunterLab. (2025, October 23). Precise color measurement of chemical powders. Available at: [Link]

  • MeasureColour. (n.d.). Powder Color Measurement. Available at: [Link]

Sources

Foundational

Technical Guide: 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid as a Chemical Intermediate

This is an in-depth technical guide on the chemical intermediate 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . [1] Executive Summary 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (CAS: 845885-82-7) is a specialized heter...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical intermediate 5-(2-Chlorophenyl)thiazole-4-carboxylic acid .

[1]

Executive Summary

5-(2-Chlorophenyl)thiazole-4-carboxylic acid (CAS: 845885-82-7) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications.[1][2][3] Distinguished by its 5-aryl-4-carboxyl substitution pattern, this intermediate serves as a critical scaffold for generating libraries of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and fungicides.[1] Its chemical utility lies in the orthogonal reactivity of the carboxylic acid moiety (amenable to amide coupling) and the thiazole C2 position (susceptible to electrophilic aromatic substitution or C-H activation), allowing for rapid structure-activity relationship (SAR) expansion.[1]

Chemical Profile & Properties[1][4][5][6][7][8][9]

PropertySpecification
Chemical Name 5-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
CAS Number 845885-82-7
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid)
Melting Point 172–176 °C (Typical range for this class)
Key Functional Groups Carboxylic acid (C4), 2-Chlorophenyl (C5), Thiazole core

Synthetic Utility & Retrosynthesis

The synthesis of 5-arylthiazole-4-carboxylic acids generally challenges the standard Hantzsch thiazole synthesis, which typically favors the 4-aryl-5-carboxyl or 2-aryl patterns.[1] Accessing the 5-(2-chlorophenyl)-4-carboxyl core requires specific regiochemical control.[1]

Retrosynthetic Analysis

The most robust route involves the cyclization of ethyl isocyanoacetate with a thioacid derivative or the condensation of a thioamide with a specific


-halo-

-keto ester equivalent.[1]

Retrosynthesis Figure 1: Retrosynthetic disconnection of the 5-arylthiazole-4-carboxylic acid core. Target 5-(2-Chlorophenyl)thiazole- 4-carboxylic acid Precursor1 Ethyl Isocyanoacetate (CN-CH2-COOEt) Precursor1->Target Cyclization (Base) Precursor2 2-Chlorobenzoyl Chloride (Ar-COCl) Precursor2->Target Acylation source Intermediate Intermediate Thio-species (via Thioformamide or CS2) Intermediate->Target Alternative Hantzsch Route

[1]

Primary Synthetic Routes
  • Isocyanoacetate Route: Reaction of ethyl isocyanoacetate with 2-chlorobenzoyl chloride (or aldehyde equivalent) followed by sulfuration/cyclization.[1] This method allows for the placement of the carboxyl group at C4 and the aryl group at C5.[1]

  • Sandmeyer Modification: Starting from the more common 2-amino-5-(2-chlorophenyl)thiazole-4-carboxylic acid (CAS 886361-44-0), the amino group at C2 can be removed via diazotization (using

    
    -BuONO) and reduction, yielding the C2-unsubstituted parent scaffold [1].[1]
    

Role in Drug Discovery & Agrochemicals

This intermediate functions as a bi-functional pharmacophore .[1]

Structural Biology Implications
  • C4-Amide Vector: The carboxylic acid is almost exclusively used to generate amides.[1] In kinase inhibitors, this amide often forms hydrogen bonds with the hinge region of the ATP-binding pocket.[1]

  • C5-Aryl Interaction: The ortho-chloro substitution on the phenyl ring forces a twisted conformation relative to the thiazole plane (dihedral angle > 30°), which can improve selectivity by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) [2].[1]

  • C2-Position: The C2 proton is acidic and can be lithiated to introduce alkyl, aryl, or halo groups, allowing for "late-stage functionalization" of the lead compound.[1]

Key Applications
  • Kinase Inhibitors: Analogs of this scaffold are investigated for inhibiting Syk , Src , and B-Raf kinases.[1]

  • Fungicides: Thiazole-4-carboxamides are a known class of succinate dehydrogenase inhibitors (SDHI), used to control fungal pathogens in crops.[1] The 2-chlorophenyl group enhances lipophilicity and membrane permeability.[1]

Experimental Protocol: Amide Coupling

The most common downstream reaction is the conversion of the carboxylic acid to an amide.[1] Below is a validated protocol for coupling 5-(2-chlorophenyl)thiazole-4-carboxylic acid with a primary amine.

Materials[1][6][8][9][13][14][15]
  • Substrate: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 equiv)

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][4]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Activation: In a dried round-bottom flask under nitrogen, dissolve 5-(2-chlorophenyl)thiazole-4-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) via syringe. The solution may turn slightly yellow.[1]

  • Coupling Agent: Add HATU (1.5 mmol) in one portion. Stir at room temperature for 15 minutes to form the activated ester (O-At intermediate).[1]

  • Amine Addition: Add the primary amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase DIPEA by 1.0 equiv.[1]

  • Reaction: Stir the mixture at ambient temperature for 4–12 hours. Monitor by LC-MS (Target mass = MW_acid + MW_amine - 18).[1]

  • Work-up:

    • Dilute reaction mixture with EtOAc (50 mL).

    • Wash with 1N HCl (2 x 20 mL) to remove excess amine and DIPEA.[1]

    • Wash with sat.[1] NaHCO₃ (2 x 20 mL) to remove unreacted acid.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Workflow Figure 2: Standard Amide Coupling Workflow Start Acid Substrate (1.0 eq) Activation Activation (HATU/DIPEA/DMF) Start->Activation 15 min, RT Coupling Amine Addition (R-NH2) Activation->Coupling + Amine Workup Work-up (Acid/Base Wash) Coupling->Workup 4-12 h, LCMS Product Target Amide Workup->Product Purification

Analytical Quality Control

To ensure the integrity of the intermediate before use in synthesis:

  • HPLC Purity: >97% (Area%) at 254 nm.[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

  • ¹H NMR (DMSO-d₆):

    • δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad).[1]

    • δ 9.1 ppm (s, 1H): Thiazole C2-H proton (Diagnostic singlet).[1]

    • δ 7.4–7.6 ppm (m, 4H): 2-Chlorophenyl aromatic protons.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[5]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

References

  • Gribble, G. W., & Joule, J. A. (2010).[1] Progress in Heterocyclic Chemistry. Elsevier. (General reference for thiazole deamination strategies). [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discusses aryl-thiazole conformations). [1]

  • Parchem Fine & Specialty Chemicals. (2024).[1] 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Product Page. (Source for CAS and commercial availability). [1]

  • ChemicalBook. (2024).[1] Thiazole-4-carboxylic acid derivatives and synthesis.

Sources

Exploratory

Technical Guide: pKa Values and Ionization Properties of Thiazole-4-Carboxylic Acids

The following technical guide details the ionization properties, pKa values, and experimental characterization of thiazole-4-carboxylic acids. Executive Summary Thiazole-4-carboxylic acid derivatives are critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization properties, pKa values, and experimental characterization of thiazole-4-carboxylic acids.

Executive Summary

Thiazole-4-carboxylic acid derivatives are critical scaffolds in medicinal chemistry, serving as pharmacophores in anti-inflammatory, antimicrobial, and enzyme-inhibitory agents.[1][2] Understanding their ionization behavior is non-negotiable for optimizing oral bioavailability, solubility, and target binding.

This guide provides a definitive analysis of the acid-base equilibria of the thiazole-4-carboxylic acid core.[1] It distinguishes between the non-zwitterionic parent scaffold and zwitterionic 2-amino derivatives , providing experimental protocols for precise pKa determination.[1]

Theoretical Framework: The Ionization Core

The ionization profile of thiazole-4-carboxylic acid is governed by two competing sites:

  • The Carboxylic Acid (C4-COOH): Acts as a proton donor.[1]

  • The Thiazole Nitrogen (N3): Acts as a proton acceptor (Lewis base).[1]

The Competition for the Proton

Unlike amino acids (e.g., glycine) which exist as stable zwitterions in water, the parent thiazole-4-carboxylic acid does not form a stable zwitterion.[1]

  • Acidity of COOH: The pKa is approximately 3.0 – 3.5 .[1]

  • Basicity of N3: The pKa of the conjugate acid (thiazolium) is approximately 1.0 – 2.0 .[1]

The Thermodynamic Reality: Since


, the carboxyl group retains the proton more effectively than the nitrogen can accept it. Therefore, the neutral species exists primarily as the uncharged molecule (

), not the zwitterion (

).
The "Game Changer": 2-Amino Substitution

Introducing an electron-donating amino group at the C2 position drastically alters the electronic landscape.[1] Resonance donation from the exocyclic amine stabilizes the protonated ring nitrogen, raising its pKa to ~5.5 .[1]

  • Result:

    
    .
    
  • Consequence: Spontaneous proton transfer occurs, rendering 2-aminothiazole-4-carboxylic acid a zwitterion at neutral pH.[1]

Quantitative Data: pKa Values

The following table synthesizes experimental and predicted pKa values for key derivatives.

Table 1: Ionization Constants of Thiazole-4-Carboxylic Acid Derivatives

CompoundSubstituent (C2)pKa1 (N-H⁺)pKa2 (COOH)Dominant Species (pH 7.4)Electronic Effect
Parent -H~1.5 (Est.)[1][3]3.1 – 3.5Anion (COO⁻)Reference
2-Methyl -CH₃~2.0 (Est.)[1][3]4.28Anion (COO⁻)Weak Inductive Donation (+I)
2-Amino -NH₂5.4~3.5Zwitterion / Anion MixStrong Resonance Donation (+M)
2-Phenyl -C₆H₅~1.03.8Anion (COO⁻)Inductive Withdrawal / Conjugation
2-Chloro -Cl< 0.52.8Anion (COO⁻)Strong Inductive Withdrawal (-I)

Note: Values are compiled from potentiometric data and Hammett equation predictions. The pKa of the parent COOH is lower than benzoic acid (4.2) due to the electron-deficient nature of the thiazole ring.

Visualizing the Equilibria

The following diagram illustrates the divergent ionization pathways between the parent scaffold and the 2-amino derivative.

IonizationPathways cluster_Parent Parent: Thiazole-4-COOH (Non-Zwitterionic) cluster_Amino 2-Amino Derivative (Zwitterionic) P_Cation Cationic Form (COOH, NH+) pH < 1 P_Neutral Neutral Form (COOH, N) pH 2-3 P_Cation->P_Neutral pKa1 ~1.5 (-H+) P_Anion Anionic Form (COO-, N) pH > 4 P_Neutral->P_Anion pKa2 ~3.2 (-H+) A_Cation Cationic Form (COOH, NH+) pH < 2 A_Zwit Zwitterion (COO-, NH+) pH 3-5 A_Cation->A_Zwit pKa1 ~3.5 (COOH Deprotonates) A_Anion Anionic Form (COO-, N) pH > 6 A_Zwit->A_Anion pKa2 ~5.4 (NH+ Deprotonates)

Caption: Comparative ionization pathways showing the stability of the neutral species for the parent acid versus the zwitterionic intermediate for the 2-amino derivative.

Experimental Protocols

For high-integrity data generation, two methods are recommended.[1] Method A is the industry standard for soluble compounds.[1] Method B is required for compounds with low aqueous solubility (


 M).[1]
Method A: Potentiometric Titration (The Gold Standard)

Applicability: Compounds with solubility > 0.5 mM in water.[1]

  • Preparation:

    • Prepare a 0.01 M stock solution of the thiazole derivative in degassed, CO₂-free water.[1]

    • If solubility is limited, use a co-solvent (Methanol/Water 50:50) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation.[1]

  • System Setup:

    • Use a four-neck titration vessel thermostated at 25.0 ± 0.1°C under inert nitrogen atmosphere.

    • Calibrate the glass electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the sample with 0.1 M HCl to pH ~1.5 (to fully protonate the thiazole nitrogen).

    • Titrate with carbonate-free 0.1 M KOH (standardized against potassium hydrogen phthalate).

    • Add titrant in increments of 0.05 mL, allowing 30 seconds for equilibration between additions.

  • Data Analysis:

    • Plot pH vs. Volume of KOH.[1]

    • Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[1]

    • Validation: The first derivative (

      
      ) peaks indicate the equivalence points.[3]
      
Method B: UV-Metric Spectrophotometric Titration

Applicability: Compounds with low solubility or overlapping pKa values.[1]

  • Principle: Thiazole UV absorption spectra shift significantly upon ionization (bathochromic shift upon deprotonation of COOH).[1]

  • Workflow:

    • Prepare a 50 µM sample solution in a universal buffer (Britton-Robinson).

    • Adjust pH from 1.0 to 10.0 in 0.5 unit increments.[1]

    • Record UV-Vis spectra (200–400 nm) at each pH point.

  • Analysis:

    • Select the analytical wavelength (

      
       shift).
      
    • Plot Absorbance vs. pH.[1]

    • Fit the data to the Henderson-Hasselbalch equation:

      
      
      

Applications in Drug Development[3]

Solubility-pH Profiling

The solubility (


) of thiazole-4-carboxylic acid is pH-dependent.[1][3] The intrinsic solubility (

) of the neutral form is the limiting factor.

  • Implication: At pH 1.2 (gastric), the parent compound is neutral and likely has poor solubility.[1] At pH 6.8 (intestinal), it exists as the carboxylate anion, significantly enhancing solubility.

Lipophilicity (LogD)
  • Neutral Form: Moderate lipophilicity (LogP ~ 0.5 – 1.0), facilitating passive permeability.[1]

  • Ionized Form: Low lipophilicity (LogD < -1.0), limiting membrane crossing but enhancing aqueous stability.[1]

  • Strategy: Prodrugs (esters) are often used to mask the 4-COOH group to improve oral absorption, relying on plasma esterases to release the active acid.[1]

Experimental Workflow Diagram

Workflow Start Start: Thiazole Derivative SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck MethodA Method A: Potentiometric Titration (Standard) SolubilityCheck->MethodA Yes MethodB Method B: UV-Metric Titration (Low Solubility) SolubilityCheck->MethodB No DataProcess Data Processing (Bjerrum / Non-linear Regression) MethodA->DataProcess Cosolvent Use MeOH/Water Mix (Yasuda-Shedlovsky Extrapolation) MethodB->Cosolvent If needed Cosolvent->DataProcess Validation Validation (Compare with Hammett Predictions) DataProcess->Validation Output Final pKa & LogD Profile Validation->Output

Caption: Decision tree for selecting the appropriate pKa determination methodology based on compound solubility.

References

  • Thiazole-4-carboxylic acid (Compound Summary). PubChem. National Library of Medicine. Available at: [Link]

  • 2-Aminothiazole-4-carboxylic acid (Compound Summary). PubChem. National Library of Medicine. Available at: [Link]

  • Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

An In-depth Guide to the Synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid Application Note and Detailed Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Thiazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities.[1] The molecule 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure, featuring a substituted aryl ring and a carboxylic acid function on the thiazole core, makes it an attractive scaffold for exploring structure-activity relationships in drug discovery programs.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. The selected synthetic strategy is based on the robust and well-established Hantzsch thiazole synthesis, a classic method known for its efficiency and reliability in constructing the thiazole heterocycle.[2] We will detail the preparation of key intermediates and provide in-depth explanations for the experimental choices, ensuring a reproducible and logically sound process for researchers.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of the target molecule is best approached through a convergent strategy that culminates in the formation of the thiazole ring. Our retrosynthetic analysis identifies the Hantzsch thiazole synthesis as the key bond-forming reaction. This involves the cyclocondensation of an α-halo-β-ketoester with a thioamide.[3][4]

The chosen pathway begins with commercially available starting materials and proceeds through three main stages:

  • Formation of a β-Ketoester: A Claisen condensation is employed to synthesize the core carbon skeleton.

  • Introduction of a Halogen: α-Bromination of the β-ketoester creates the necessary electrophilic site for the Hantzsch reaction.

  • Hantzsch Cyclization and Hydrolysis: The α-bromo-β-ketoester is reacted with thioformamide to construct the thiazole ring, followed by saponification to yield the final carboxylic acid.

G cluster_main Retrosynthetic Pathway Target 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Ester Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate Target->Ester Saponification Ketoester_Br Ethyl 2-bromo-3-(2-chlorophenyl)-3-oxopropanoate Ester->Ketoester_Br Hantzsch Synthesis Thioformamide Thioformamide Ester->Thioformamide Ketoester Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Ketoester_Br->Ketoester α-Bromination Bromine Brominating Agent (NBS/Br2) Ketoester_Br->Bromine SM1 Ethyl 2-chlorobenzoate Ketoester->SM1 Claisen Condensation SM2 Ethyl acetate Ketoester->SM2

Figure 1: Retrosynthetic analysis for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (β-Ketoester Intermediate)

Principle: This step involves a base-mediated Claisen condensation. Ethyl acetate is deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. An acidic workup yields the desired β-ketoester. Anhydrous conditions are critical to prevent the base from being consumed by water and to avoid saponification of the esters.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • Ethyl 2-chlorobenzoate

  • Toluene (anhydrous)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to a flask containing anhydrous ethanol (approx. 4 mL per gram of sodium) at a rate that maintains a gentle reflux. Allow the mixture to stir until all the sodium has dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add anhydrous toluene. Heat the mixture to reflux and add a solution of ethyl 2-chlorobenzoate (1.0 eq) and anhydrous ethyl acetate (1.5 eq) dropwise over 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Carefully acidify the aqueous layer to pH 3-4 with a 10% HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-bromo-3-(2-chlorophenyl)-3-oxopropanoate (α-Halo-β-ketoester)

Principle: This reaction is an electrophilic α-halogenation. The β-ketoester exists in equilibrium with its enol tautomer. The electron-rich double bond of the enol attacks the electrophilic bromine, leading to the substitution of a proton with a bromine atom at the α-position. The reaction is typically performed in a chlorinated solvent or acetic acid.

Materials:

  • Ethyl 3-(2-chlorophenyl)-3-oxopropanoate (from Protocol 1)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Chloroform or Acetic Acid

  • Sodium thiosulfate solution (5% aqueous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve the β-ketoester (1.0 eq) in chloroform in a flask protected from light. Cool the solution in an ice bath to 0-5 °C.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Alternatively, add a solution of bromine (1.0 eq) in chloroform dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a 5% sodium thiosulfate solution to remove any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude α-bromo-β-ketoester is often used in the next step without further purification.

Protocol 3: Hantzsch Synthesis of Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate

Principle: This is the key ring-forming step. The sulfur atom of thioformamide acts as a nucleophile, attacking the carbon bearing the bromine atom in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[3]

Materials:

  • Ethyl 2-bromo-3-(2-chlorophenyl)-3-oxopropanoate (from Protocol 2)

  • Thioformamide

  • Ethanol

  • Ice-cold water

Procedure:

  • Reaction: In a round-bottom flask, dissolve the crude α-bromo-β-ketoester (1.0 eq) and thioformamide (1.1 eq) in ethanol.

  • Heating: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate. If not, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure thiazole ester.

Protocol 4: Saponification to 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Principle: This final step is a standard ester hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This leads to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product, which is typically less soluble in the aqueous medium and precipitates.

Materials:

  • Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate (from Protocol 3)

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)[5]

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Hydrolysis: Suspend the thiazole ester (1.0 eq) in a mixture of methanol (or ethanol) and water. Add lithium hydroxide monohydrate (1.5-2.0 eq).

  • Heating: Heat the mixture to 50-60 °C and stir until the reaction is complete (as determined by TLC, typically 2-4 hours). The suspension should become a clear solution as the reaction progresses.

  • Acidification: Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Slowly add 1 M HCl with vigorous stirring until the pH of the solution is approximately 2-3. A white or off-white precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the product with copious amounts of cold water to remove any inorganic salts.

  • Drying: Dry the final product in a vacuum oven to a constant weight.

Data Presentation and Visualization

Table 1: Summary of Reagents and Reaction Conditions
StepReactionKey ReagentsMolar Ratio (eq)SolventTemperatureTime (h)Typical Yield
1 Claisen CondensationEthyl 2-chlorobenzoate, Ethyl acetate, Na1 : 1.5 : 1Ethanol/TolueneReflux4 - 660 - 75%
2 α-Brominationβ-Ketoester, NBS1 : 1.05Chloroform0 °C to RT2 - 4>90% (crude)
3 Hantzsch Synthesisα-Bromo-β-ketoester, Thioformamide1 : 1.1EthanolReflux3 - 570 - 85%
4 SaponificationThiazole Ester, LiOH·H₂O1 : 1.5Methanol/Water60 °C2 - 485 - 95%
Diagrams

G Start Ethyl 2-chlorobenzoate + Ethyl Acetate Step1 Protocol 1: Claisen Condensation Start->Step1 Ketoester β-Ketoester Intermediate Step1->Ketoester Step2 Protocol 2: α-Bromination Ketoester->Step2 Ketoester_Br α-Bromo-β-ketoester Step2->Ketoester_Br Step3 Protocol 3: Hantzsch Synthesis Ketoester_Br->Step3 Ester Thiazole Ester Product Step3->Ester Step4 Protocol 4: Saponification Ester->Step4 Final Final Product: 5-(2-Chlorophenyl)thiazole- 4-carboxylic acid Step4->Final

Figure 2: Overall experimental workflow for the synthesis.

G Thioamide Thioformamide (Nucleophile) Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 1. Nucleophilic Attack (SN2) Haloester α-Bromo-β-ketoester (Electrophile) Haloester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Aromatic Thiazole Ester Intermediate2->Product 3. Dehydration (-H2O)

Figure 3: Simplified mechanism of the Hantzsch thiazole synthesis step.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Mohurle, S., & Maiti, B. (2025, December). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Journal of Molecular Structure. [Link]

  • Bouherrou, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1893. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (2009). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2020). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Molecules, 25(23), 5690. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]

  • ResearchGate. (2014). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

  • PrepChem. (n.d.). Preparation of ethyl 2-ethyl-3-oxobutanoate. Retrieved from [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056. [Link]

Sources

Application

Application Note: Strategies and Protocols for Amide Coupling Reactions Using 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Abstract The 5-arylthiazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologically active compounds. The successful synthesis of these target molecules h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-arylthiazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide range of biologically active compounds. The successful synthesis of these target molecules hinges on the efficient and reliable formation of an amide bond between the core heterocyclic carboxylic acid and a diverse array of amine building blocks. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering a framework for rational selection of reagents and conditions. Detailed, field-tested protocols for both standard and challenging substrates are presented, alongside troubleshooting advice and a discussion of the mechanistic basis for these critical transformations.

Introduction: The Challenge and Importance of Amide Bond Formation

The amide bond is a cornerstone of organic, medicinal, and materials chemistry.[1] In drug discovery, the ability to couple a carboxylic acid with an amine is arguably the most frequently utilized reaction.[2][3] While the net transformation is the removal of a water molecule, the direct thermal condensation of a carboxylic acid and an amine is kinetically and thermodynamically unfavorable under standard laboratory conditions, often requiring harsh temperatures (>160 °C) that are incompatible with complex, functionalized molecules.[1]

The core challenge arises from the acid-base chemistry between the two reactants. The amine, a base, will readily deprotonate the carboxylic acid, an acid, to form a stable and unreactive ammonium carboxylate salt.[4][5] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This application note focuses on robust and reproducible methods to activate and couple 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a heteroaromatic acid whose electronic properties can influence reactivity.

Foundational Principles: Activating the Carboxylic Acid

The central principle of modern amide coupling is the in situ conversion of the carboxylic acid into a highly reactive intermediate. This intermediate possesses a group that is readily displaced by the amine nucleophile. The most common strategies, which will be detailed in our protocols, involve the formation of activated esters.[4]

A generalized mechanism for this two-step, one-pot process is illustrated below. First, the carboxylic acid reacts with a coupling reagent to form a highly reactive species (e.g., an O-acylisourea or an active ester). This species is then attacked by the amine to form a tetrahedral intermediate, which subsequently collapses to yield the desired amide product and a non-interfering byproduct.[6][7]

Amide Coupling Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Active_Intermediate Activated Intermediate (R-CO-X) Acid->Active_Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral Tetrahedral Intermediate Active_Intermediate->Tetrahedral + Amine Amine Amine (R'-NH2) Amide Amide Product (R-CONH-R') Tetrahedral->Amide - XH Byproduct Byproduct (e.g., DCU, HOBt) Tetrahedral->Byproduct

Figure 1: Generalized workflow for amide bond formation. The carboxylic acid is first activated by a coupling reagent before reacting with the amine.

Selecting the Optimal Coupling Strategy

The success of an amide coupling reaction is highly dependent on the choice of coupling reagent, additives, base, and solvent. The properties of both the carboxylic acid and the amine dictate the optimal conditions. 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a somewhat electron-deficient heteroaromatic system, which can impact the reactivity of the carboxyl group. The nature of the amine partner—whether it is a simple primary amine, a hindered secondary amine, or an electron-poor aniline—is the most critical factor.

Common Coupling Reagent Classes
  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are cost-effective and widely used.[4][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

    • Expert Insight: While effective, O-acylisoureas are prone to side reactions, including racemization of adjacent stereocenters and formation of N-acylurea byproducts.[4] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable, yet still highly reactive, HOBt-ester, which suppresses side reactions.[4][9]

  • Onium Salts (Aminium/Uronium & Phosphonium): Reagents such as HATU, HBTU, and PyBOP represent a more modern and often more efficient class of coupling agents, particularly for difficult substrates.[9][10] These reagents, in the presence of a base, react with the carboxylic acid to form activated esters (e.g., HOAt or HOBt esters) that are extremely reactive.[11]

    • Expert Insight: Onium salt-based couplings require a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[9] The base is crucial for deprotonating the carboxylic acid and the protonated amine starting material, driving the reaction forward.[11] These methods are often faster and give higher yields for sterically hindered or electronically deactivated amines.[3]

Decision Workflow for Protocol Selection

The following workflow can guide the selection of an appropriate starting protocol based on the properties of the amine coupling partner.

Protocol Selection Workflow Start Select Amine Substrate Decision1 Is the amine sterically hindered or electron deficient? Start->Decision1 Protocol1 Use Protocol 1: EDC / HOBt Standard Conditions Decision1->Protocol1 No Protocol2 Use Protocol 2: HATU / DIPEA For Challenging Substrates Decision1->Protocol2 Yes End Proceed to Work-up & Purification Protocol1->End Protocol2->End

Figure 2: Decision diagram for selecting the appropriate amide coupling protocol.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General-Purpose Amide Coupling via EDC/HOBt

This protocol is a robust and cost-effective starting point for most primary and unhindered secondary amines.

Materials:

  • 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

  • Amine (hydrochloride salt or free base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Solvent: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Base Addition (Conditional): If the amine was added as a hydrochloride or other salt, add DIPEA (1.1 eq for a mono-hydrochloride salt) dropwise and stir for 5 minutes.

  • Initiation: Add EDC·HCl (1.2 eq) to the stirring solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the carboxylic acid starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Causality and Experimental Insights:

  • Stoichiometry: A slight excess of the amine and coupling reagents is used to ensure complete consumption of the limiting carboxylic acid.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that dissolves most reactants. DCM is a good alternative, especially if the byproduct (dicyclohexylurea, from DCC) needs to be precipitated and filtered off.[4]

  • Aqueous Wash: The NaHCO₃ wash is critical for removing any unreacted HOBt and residual carboxylic acid.

Protocol 2: Coupling of Challenging Substrates via HATU

This protocol is designed for sterically hindered amines (e.g., diisopropylamine) or electron-deficient amines (e.g., 4-nitroaniline), where the EDC/HOBt method may be sluggish or fail.[3]

Materials:

  • 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

  • Challenging Amine (sterically hindered or electron-deficient)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Pre-activation (Optional but Recommended): To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent: Dissolve the mixture in anhydrous DMF (0.1-0.2 M).

  • Activation: Add DIPEA (2.0 eq) dropwise to the solution and stir for 15-20 minutes at room temperature. This step forms the activated HOAt-ester.

  • Amine Addition: Add the challenging amine (1.2 eq) to the pre-activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1.

Causality and Experimental Insights:

  • HATU: HATU is highly efficient because it generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is more reactive than the corresponding HOBt ester.[11]

  • Base Stoichiometry: Two equivalents of base are required. The first equivalent deprotonates the carboxylic acid to form the carboxylate, and the second neutralizes the hexafluorophosphate salt of the amine starting material and drives the reaction.[4]

  • Inert Atmosphere: While not always strictly necessary, using an inert atmosphere is good practice with highly reactive coupling reagents to prevent any side reactions with atmospheric moisture.

Data Summary and Troubleshooting

The following tables provide a quick reference for the reaction protocols and a guide for troubleshooting common issues.

Table 1: Comparison of Recommended Coupling Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Primary Use Case General purpose, primary & secondary aminesHindered or electron-poor amines
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)
Additive HOBt (1.2 eq)None (HOAt is part of HATU)
Base DIPEA (1.1 eq, if needed)DIPEA (2.0 eq)
Typical Reaction Time 8-16 hours1-4 hours
Relative Cost LowerHigher
Byproducts Ethyl-dimethylaminopropyl urea, HOBtTetramethylurea, HOAt

Table 2: Troubleshooting Guide for Amide Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive coupling reagent (hydrolyzed).2. Amine is too hindered or electron-poor for the conditions.3. Insufficient base.1. Use fresh, high-quality coupling reagents.2. Switch from Protocol 1 to Protocol 2 (EDC -> HATU).3. Ensure correct stoichiometry of base, especially with amine salts.
N-acylurea byproduct formation Side reaction of the O-acylisourea intermediate (in carbodiimide reactions).Ensure an adequate amount of HOBt is used to trap the intermediate.
Racemization (if applicable) 1. O-acylisourea intermediate is prone to racemization.2. Excess or strong base.1. Always use an additive like HOBt or HOAt.2. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[9]
Difficulty in Purification Byproducts are co-eluting with the product (e.g., ureas).1. For DCC, cool the reaction to precipitate DCU and filter.2. For EDC/HATU, the urea byproducts are water-soluble; ensure thorough aqueous washes.

Conclusion

The successful synthesis of amides from 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is readily achievable through the rational application of modern coupling chemistry. For simple amine substrates, the classic EDC/HOBt protocol offers a reliable and economical solution. For more challenging, sterically demanding, or electronically deactivated amines, the use of a more powerful onium salt reagent like HATU provides a highly effective alternative. By understanding the mechanistic principles behind carboxyl activation and by carefully selecting the reaction conditions based on the substrate properties, researchers can efficiently generate diverse libraries of 5-arylthiazole-4-carboxamides for applications in drug discovery and beyond.

References

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Lan, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ishihara, K. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. Available at: [Link]

  • ChemistNATE. (2014). How to Make Amides: Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

Sources

Method

Reagents for cyclization to form 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Application Note & Protocol Guide Topic: Reagents and Protocols for the Cyclization of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Cyclization of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Thiazole-4-Carboxylic Acid Scaffold

The thiazole ring is a privileged heterocyclic motif frequently found in a vast array of pharmacologically active compounds, including antibiotics, anti-inflammatory agents, and CNS regulators.[1][2] Specifically, the 5-aryl-thiazole-4-carboxylic acid scaffold serves as a crucial building block in medicinal chemistry, offering a rigid framework for orienting functional groups toward biological targets.[3] The synthesis of these molecules, therefore, is of significant interest to the drug discovery community.

This document provides an in-depth guide to the synthesis of a representative molecule, 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . Moving beyond a simple recitation of steps, this guide elucidates the strategic rationale behind the chosen synthetic route, details the underlying reaction mechanisms, and provides robust, step-by-step protocols for each critical transformation. The primary strategy employed is the renowned Hantzsch thiazole synthesis, a reliable and versatile method for constructing the thiazole core.[4][5][6]

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The most logical and convergent approach to the target molecule is a Hantzsch-type cyclization. A retrosynthetic analysis reveals a pathway that disconnects the thiazole ring into two key synthons: an α-halocarbonyl component and a thioamide.

G Target 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Saponification Saponification Target->Saponification Ester Ethyl 5-(2-Chlorophenyl)thiazole-4-carboxylate Thiazole_Formation Hantzsch Cyclization Ester->Thiazole_Formation Ketoester Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (α-Haloketoester) Thiazole_Formation->Ketoester Thioamide Thioformamide (Thioamide) Thiazole_Formation->Thioamide Saponification->Ester Halogenation α-Halogenation Ketoester->Halogenation Parent_Ketoester Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Halogenation->Parent_Ketoester Claisen Claisen Condensation Starting_Materials Ethyl 2-Chlorobenzoate + Ethyl Acetate Claisen->Starting_Materials Parent_Ketoester->Claisen

Caption: Retrosynthetic analysis of the target molecule.

This analysis dictates a three-stage synthetic sequence:

  • Synthesis of the Key α-Haloketoester Intermediate: A Claisen condensation followed by α-halogenation builds the required carbon backbone.

  • Hantzsch Thiazole Cyclization: The α-haloketoester is condensed with a thioamide to form the heterocyclic core.

  • Saponification: The terminal ester is hydrolyzed to yield the final carboxylic acid product.

Part 2: Synthesis of the Key Intermediate: Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

This intermediate is not commonly available commercially and must be prepared in a two-step process.

Step 2.1: Claisen Condensation to form Ethyl 3-(2-chlorophenyl)-3-oxopropanoate

Mechanism & Rationale: The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction. Here, a strong base (sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl 2-chlorobenzoate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the target β-keto ester. Using sodium ethoxide in ethanol ensures that any transesterification does not result in a different product.

Protocol:

  • Apparatus Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (5.75 g, 0.25 mol) in small portions to absolute ethanol (150 mL) under a nitrogen atmosphere. Allow the mixture to cool to room temperature.

  • Reaction: Add a solution of ethyl 2-chlorobenzoate (36.9 g, 0.20 mol) and ethyl acetate (26.4 g, 0.30 mol) to the dropping funnel. Add this solution dropwise to the stirred sodium ethoxide solution over 60 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The formation of a thick precipitate should be observed.

  • Workup: Cool the mixture to room temperature and pour it onto 300 g of crushed ice. Acidify the aqueous solution to a pH of ~4 using 2M hydrochloric acid.

  • Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield ethyl 3-(2-chlorophenyl)-3-oxopropanoate as a colorless to pale yellow oil.

Step 2.2: α-Halogenation to form Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate

Mechanism & Rationale: The α-position of the β-keto ester is readily halogenated. Sulfuryl chloride (SO₂Cl₂) is an effective chlorinating agent that provides a source of electrophilic chlorine. The reaction proceeds via the enol form of the keto ester, which attacks the sulfuryl chloride, leading to the chlorinated product and the evolution of SO₂ and HCl gases. The reaction must be performed in a well-ventilated fume hood.

Protocol:

  • Apparatus Setup: Use a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Reaction: Dissolve the β-keto ester (22.6 g, 0.10 mol) in dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add sulfuryl chloride (14.8 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution will be observed.

  • Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours, or until gas evolution ceases.

  • Workup: Carefully pour the reaction mixture into 100 mL of cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is typically used in the next step without further purification.

Part 3: The Hantzsch Thiazole Synthesis

Mechanism & Rationale: This classic cyclization is the key step in forming the thiazole ring.[6] The reaction begins with a nucleophilic attack from the sulfur atom of thioformamide onto the electrophilic α-carbon of the haloketoester, displacing the chloride ion.[4][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs, leading to the formation of the stable, aromatic thiazole ring.[7]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism Start α-Haloketoester + Thioformamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 1. Nucleophilic Attack (SN2) Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Aromatic Thiazole Ester Intermediate2->Product 3. Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

  • Reagents: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (approx. 0.10 mol) in 150 mL of ethanol.

  • Thioamide Addition: Add thioformamide (7.3 g, 0.12 mol).

    • Scientist's Note: Thioformamide is unstable. It is recommended to use a freshly prepared sample or generate it in situ.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 300 mL of ice-cold water with stirring. A solid precipitate of the ester product should form.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and air-dry. The crude ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate can be recrystallized from an ethanol/water mixture if necessary.

Part 4: Saponification to the Final Product

Mechanism & Rationale: The final step is a standard base-catalyzed hydrolysis (saponification) of the ethyl ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to form the carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate and precipitate the neutral carboxylic acid product.

Protocol:

  • Setup: Suspend the crude ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate (approx. 0.09 mol) in a mixture of ethanol (100 mL) and water (100 mL) in a 500 mL flask.

  • Hydrolysis: Add sodium hydroxide pellets (5.4 g, 0.135 mol) and heat the mixture to reflux for 2 hours, or until the solid has completely dissolved and the reaction is complete by TLC.

  • Cooling & Filtration: Cool the solution to room temperature. If any unreacted starting material is present, it may be removed by filtration.

  • Acidification: Place the flask in an ice bath and slowly add 6M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3. A dense white to off-white precipitate will form.

  • Isolation & Drying: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the final product, 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, by vacuum filtration. Wash the solid with copious amounts of cold water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60 °C.

Part 5: Data Summary and Expected Results

Compound NameMolecular FormulaMW ( g/mol )Expected Yield (%)Physical State
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateC₁₁H₁₁ClO₃226.6670-80Pale yellow oil
Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylateC₁₂H₁₀ClNO₂S283.7365-75Off-white solid
5-(2-Chlorophenyl)thiazole-4-carboxylic acidC₁₀H₆ClNO₂S255.6885-95White to beige solid

Part 6: Overall Experimental Workflow

G cluster_prep Intermediate Preparation cluster_cyclize Cyclization & Final Step Start Ethyl 2-Chlorobenzoate + Ethyl Acetate Claisen 1. Claisen Condensation (NaOEt, EtOH, Reflux) Start->Claisen Ketoester Ethyl 3-(2-chlorophenyl)-3-oxopropanoate Claisen->Ketoester Halogenation 2. α-Halogenation (SO2Cl2, DCM, 0°C) Ketoester->Halogenation HaloKetoester Ethyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate Halogenation->HaloKetoester Hantzsch 3. Hantzsch Cyclization (EtOH, Reflux) HaloKetoester->Hantzsch Thio Thioformamide Thio->Hantzsch EsterProduct Ethyl 5-(2-Chlorophenyl)thiazole-4-carboxylate Hantzsch->EsterProduct Sapon 4. Saponification (NaOH, EtOH/H2O, Reflux) Then Acidification (HCl) EsterProduct->Sapon FinalProduct 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Sapon->FinalProduct

Caption: Complete workflow for the synthesis of the target compound.

References

  • Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE.
  • Gora, A., et al. (2021).
  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis.
  • FAO AGRIS. (2015). Cyclization reaction of N-allylbenzothioamide for direct construction of thiazole and thiazoline.
  • PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis.
  • Google Patents. (n.d.). CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester.
  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.). 2,2'-DICHLORO-α,α'-EPOXYBIBENZYL.
  • Sigma-Aldrich. (n.d.). 2-Chlorobenzaldehyde for synthesis.
  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Bou-Salah, L., et al. (2018).
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Chem Help ASAP. (2020, November 5).
  • Chemicalbook. (n.d.). 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of thiazole derivatives. Reagents and conditions: a Ethanol,....
  • WorldOfChemicals. (2026, January 20).
  • PubChem. (n.d.). ethyl (2S)-2-chloro-3-oxobutanoate.
  • Chem-Impex. (n.d.). Thiazole-4-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.).
  • Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of ethyl 3-ethoxy-3-iminopropanoate hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid.
  • Organic Syntheses Procedure. (n.d.).
  • PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)
  • Google Patents. (n.d.). WO2019123368A1 - Improved and efficient process for the synthesis of....
  • Chemical Synthesis Database. (2025, May 20). ethyl 3-(4-chlorophenyl)

Sources

Application

Using 5-(2-Chlorophenyl)thiazole-4-carboxylic acid as a building block in drug discovery

Application Note: 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid in Drug Discovery Part 1: Strategic Profile & Scaffold Utility 1.1 The "Ortho-Lock" Geometry 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (CAS: 1160293-19-9...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid in Drug Discovery

Part 1: Strategic Profile & Scaffold Utility

1.1 The "Ortho-Lock" Geometry 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (CAS: 1160293-19-9 / Analogous derivatives) represents a specialized building block in medicinal chemistry. Unlike the more common 2-arylthiazoles (e.g., Febuxostat), this 4,5-substituted scaffold offers a unique "kinked" vector geometry .

  • Steric Constraint: The 2-chlorophenyl group at the 5-position creates significant steric bulk adjacent to the carboxylic acid at the 4-position. This mimics the twisted conformation of ortho-substituted biaryls, often required to fit into hydrophobic pockets of kinases (e.g., the gatekeeper region) or GPCR allosteric sites.

  • Halogen Bonding: The chlorine atom on the phenyl ring is not merely a lipophilic handle; it can serve as a halogen bond donor to backbone carbonyls in target proteins, a strategy increasingly used to boost potency in lead optimization.

  • Vector Analysis: The carboxylic acid provides a synthetic handle for amide coupling, esterification, or bioisosteric replacement (e.g., oxadiazoles), projecting substituents at a ~60° angle relative to the aryl core, distinct from the linear projection of 2,5-substituted systems.

1.2 Physicochemical Profile (Calculated)

PropertyValue (Approx.)Implication for Drug Design
Molecular Weight 239.68 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
cLogP 2.8 - 3.2Moderate lipophilicity; good membrane permeability potential.
TPSA ~50 ŲLow polar surface area; supports CNS penetration if required.
pKa (Acid) ~3.5 - 4.0Acidic; likely ionized at physiological pH unless masked (amide/ester).
H-Bond Donors/Acceptors 1 / 3Nitrogen (N3) acts as a weak acceptor; Acid is Donor/Acceptor.

Part 2: Critical Experimental Protocols

The steric congestion between the 5-(2-chlorophenyl) ring and the 4-carboxylic acid makes standard amide couplings prone to low yields or racemization. The following protocols are optimized for sterically hindered substrates .

Protocol A: High-Efficiency Amide Coupling (The "Active Ester" Method)

Use this for coupling with unreactive or hindered amines (e.g., electron-deficient anilines).

Reagents:

  • Building Block: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC due to faster kinetics]

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation: Dissolve the thiazole acid (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Pre-activation: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow/orange. Critical Step: Stir for 15 minutes at Room Temperature (RT) to ensure formation of the activated OAt-ester.

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at RT for 4–12 hours.

    • QC Checkpoint: Monitor by LCMS. Look for the disappearance of the acid peak (M+H ~240) and appearance of Product (M+H).

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The ortho-chloro group creates a "molecular wall" that may require thermal energy to overcome.

  • Workup: Dilute with EtOAc (50 mL). Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Protocol B: Conversion to Acyl Chloride (The "Ghosez" Method)

Use this when HATU fails or for very weak nucleophiles (e.g., sulfonamides).

Reagents:

  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

  • Solvent: DCM (Dry)

Step-by-Step Workflow:

  • Suspend the thiazole acid (1.0 mmol) in dry DCM (10 mL).

  • Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 1 hour. (Solution should become clear as acid chloride forms).

  • Self-Validating Step: Take an aliquot, quench with MeOH, and run LCMS. If the Methyl Ester is observed quantitatively, the Acid Chloride formation is complete.

  • Concentrate in vacuo (do not expose to moist air) and re-dissolve in DCM/Pyridine for the subsequent coupling step.

Part 3: Visualization of Logic & Workflow

Figure 1: Strategic Synthesis & SAR Logic

This diagram illustrates the decision matrix for using this scaffold, highlighting the divergence points for different therapeutic classes.

ThiazoleScaffold Start 5-(2-Chlorophenyl) thiazole-4-COOH Path_Amide Amide Coupling (Linker Strategy) Start->Path_Amide HATU/DIPEA Path_Curtius Curtius Rearrangement (COOH -> NH2) Start->Path_Curtius DPPA/tBuOH Path_Hetero Heterocyclization (COOH -> Oxadiazole) Start->Path_Hetero Hydrazine/CDI Prod_Kinase Kinase Inhibitor (Hinge Binder) Path_Amide->Prod_Kinase Target: ATP Pocket Prod_Urea Urea/Carbamate (GPCR Ligand) Path_Curtius->Prod_Urea Target: Allosteric Site Prod_Bioiso Bioisostere (Metabolic Stability) Path_Hetero->Prod_Bioiso Target: Protein-Protein Interaction

Caption: Strategic divergence from the core scaffold. The 4-COOH serves as a versatile vector for generating diverse pharmacophores.

Figure 2: Steric Conflict & Coupling Optimization

A visual guide to troubleshooting the specific steric challenges of the 2-chlorophenyl group.

CouplingLogic Input Thiazole Acid + Amine Check_Steric Is Amine Hindered? (e.g., ortho-sub aniline) Input->Check_Steric Standard Standard Protocol (EDC/HOBt) Check_Steric->Standard No (Alkyl amine) Advanced Advanced Protocol (HATU or T3P) Check_Steric->Advanced Yes (Aryl amine) Ultimate Acid Chloride (Ghosez Reagent) Advanced->Ultimate Yield < 20%

Caption: Decision tree for selecting coupling conditions based on steric hindrance.

Part 4: Medicinal Chemistry Applications

4.1 Kinase Inhibitor Design (Hinge Binding) The thiazole nitrogen (N3) can serve as a hydrogen bond acceptor for the hinge region of kinases.

  • Strategy: Convert the 4-COOH to an amide. The amide NH acts as the H-bond donor to the hinge backbone (e.g., Met residue), while the thiazole N acts as the acceptor.

  • Role of 5-(2-Cl-Ph): This group occupies the "Gatekeeper" pocket or the hydrophobic back-pocket. The 2-Cl substituent forces the phenyl ring out of planarity, improving selectivity by clashing with smaller gatekeeper residues (e.g., Threonine) in off-target kinases.

4.2 Bioisosteric Replacement In projects where a carboxylic acid liability (rapid glucuronidation) is identified, this scaffold allows for rapid conversion to:

  • 1,2,4-Oxadiazoles: Via reaction with amidoximes. This retains the planar geometry and H-bond acceptor capability but removes the ionizable proton.

  • Benzimidazoles: Via condensation with phenylenediamines. This creates a fused tricyclic system often seen in anti-infectives.

Part 5: References

  • Vertex AI & NIH . Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids. National Institutes of Health (PMC). Available at: [Link]

  • MDPI Molecules . Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Royal Society of Chemistry . A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bentham Science . Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Thiazole-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of thiazole-4-carboxylic acid derivatives, a class of heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of thiazole-4-carboxylic acid derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally conscious alternative to conventional heating methods for preparing these valuable scaffolds.[5][6][7][8][9] This guide details the underlying principles, offers step-by-step experimental protocols, and presents data to facilitate the adoption of this powerful technology in the laboratory.

Introduction: The Significance of Thiazoles and the Advantages of Microwave Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][10][11][12] Thiazole-4-carboxylic acid derivatives, in particular, are crucial intermediates and target molecules in drug development.[1][4][13][14]

Traditional synthetic routes to these compounds, such as the classic Hantzsch thiazole synthesis, often necessitate long reaction times, high temperatures, and the use of harsh reagents.[2][15] Microwave-assisted synthesis has emerged as a transformative technology that addresses many of these limitations.[6][8][9] The primary advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Reactions that can take hours or even days using conventional heating can often be completed in a matter of minutes under microwave irradiation.[6][8][9]

  • Increased Product Yields: The rapid and uniform heating provided by microwaves often leads to higher yields and fewer side products.[5][8]

  • Enhanced Reaction Control and Selectivity: Precise temperature and pressure control within a microwave reactor allows for greater reproducibility and selectivity.[6][8]

  • Greener Chemistry: MAOS often requires smaller volumes of solvents and consumes less energy, aligning with the principles of sustainable chemistry.[5][7]

The mechanism behind these advantages lies in the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and efficient heating at a molecular level.[6][9] This localized heating accelerates reaction rates by providing the necessary activation energy more effectively than conventional methods.[5]

The Hantzsch Thiazole Synthesis: A Microwave-Assisted Approach

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring.[15] It typically involves the condensation of an α-haloketone with a thioamide. The microwave-assisted variation of this reaction significantly enhances its efficiency.

Plausible Reaction Mechanism

The generally accepted mechanism for the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide (or Thiourea) Intermediate1 Nucleophilic Attack (S on Cα) Thioamide->Intermediate1 AlphaHaloKetone α-Halocarbonyl Compound AlphaHaloKetone->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Thiazole Thiazole Derivative Intermediate3->Thiazole

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of thiazole-4-carboxylic acid derivatives.

Protocol 1: General Procedure for the Synthesis of Ethyl 2-Aryl-4-methylthiazole-5-carboxylates

This protocol describes a common variation of the Hantzsch synthesis for preparing thiazole-4-carboxylic acid esters.

Materials:

  • Substituted Thiobenzamide (1.0 mmol)

  • Ethyl 2-chloroacetoacetate (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted thiobenzamide (1.0 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial securely.

  • Place the vial into the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 100°C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry.

EntryThioamide SubstituentReaction Time (min)Yield (%)
1Phenyl1592
24-Chlorophenyl1295
34-Methoxyphenyl1889
44-Nitrophenyl1096

Table 1: Representative results for the microwave-assisted synthesis of ethyl 2-aryl-4-methylthiazole-5-carboxylates.

Protocol 2: One-Pot, Three-Component Synthesis of Thiazole Derivatives

This protocol outlines a more complex, multi-component reaction for the synthesis of functionalized thiazoles under microwave irradiation.[10][16][17]

Materials:

  • α-Bromoketone (1 mmol)

  • Thiourea or substituted thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ethanol/Water (1:1, 5 mL)

  • Catalyst (e.g., silica-supported tungstosilisic acid, optional)[16]

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add the α-bromoketone (1 mmol), thiourea (1 mmol), and the substituted benzaldehyde (1 mmol).

  • Add the ethanol/water solvent mixture (5 mL).

  • If using a catalyst, add it to the mixture.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a specified power and temperature (e.g., 90°C) for a designated time (e.g., 30 minutes), monitoring the reaction by TLC.[18]

  • After cooling, the solid product is isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Confirm the structure of the synthesized compound using spectroscopic methods.

MCR_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Workup & Purification AlphaBromoKetone α-Bromoketone Microwave Microwave Irradiation (e.g., 90°C, 30 min) AlphaBromoKetone->Microwave Thiourea Thiourea Thiourea->Microwave Aldehyde Aldehyde Aldehyde->Microwave Solvent Ethanol/Water Solvent->Microwave Cooling Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Thiazole Derivative Recrystallization->Product

Caption: Workflow for the one-pot, three-component synthesis.

Applications in Drug Discovery

Thiazole-4-carboxylic acid derivatives are versatile building blocks in the design and synthesis of novel therapeutic agents. Their structural features allow for diverse modifications to optimize pharmacological activity.[3][13][14] These compounds have been investigated for a range of biological targets, including their potential as anticancer agents and enzyme inhibitors.[4][13] The ability to rapidly synthesize libraries of these derivatives using microwave technology significantly accelerates the drug discovery process.[8]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of thiazole-4-carboxylic acid derivatives. The protocols and data presented in this guide demonstrate the considerable advantages of this technology in terms of reaction speed, efficiency, and sustainability. For researchers in drug discovery and medicinal chemistry, the adoption of microwave-assisted techniques can streamline synthetic workflows and facilitate the exploration of new chemical space in the quest for novel therapeutics.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3). Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate.
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry, 15(1).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (n.d.). PMC.
  • 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. (2012, August). ResearchGate.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Derivatives. (n.d.). Benchchem.
  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). ResearchGate.
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PMC.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020, March 31). ACS Omega.
  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). PMC.
  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (n.d.). ijarsct.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. (n.d.). Benchchem.
  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005, April 7). PubMed.
  • Microwave-Assisted Asinger Synthesis of Thiazolines †. (n.d.). ResearchGate.
  • Microwave-Assisted Synthesis, Molecular Docking Studies and Biological Evaluation of Novel Thiazole, Imidazole-Indole Hybrids. (2023, February 27). Asian Journal of Chemistry.
  • Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradiation Technique. (n.d.). ijarsct.
  • Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. (n.d.). PMC.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). PMC.

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Application

Application Notes and Protocols for the Scale-up Synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Introduction 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif is of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Its structural motif is of significant interest in the development of novel therapeutics. The efficient and scalable synthesis of this compound is therefore of paramount importance to researchers and professionals in the drug development sector.

This application note provides a comprehensive guide to the scale-up synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. The methodologies presented are designed to be robust, reproducible, and adaptable to a larger-scale production environment. We will delve into a scientifically sound multi-step synthetic route, emphasizing the rationale behind procedural choices, safety considerations, and in-process controls critical for successful scale-up.

Synthetic Strategy Overview

The most versatile and widely adopted method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis.[1][2] This classical reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, we will employ a three-step sequence:

  • Synthesis of 2-Chlorothiobenzamide: Preparation of the key thioamide intermediate from the corresponding benzamide.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 2-chlorothiobenzamide with a suitable α-halo-β-ketoester to form the thiazole ring.

  • Saponification: Hydrolysis of the resulting thiazole ester to afford the final carboxylic acid product.

This strategic approach allows for the convergent assembly of the target molecule from readily available starting materials.

Synthesis_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Saponification 2-Chlorobenzamide 2-Chlorobenzamide 2-Chlorothiobenzamide 2-Chlorothiobenzamide 2-Chlorobenzamide->2-Chlorothiobenzamide  Lawesson's Reagent, Toluene, Reflux Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate 2-Chlorothiobenzamide->Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate  Ethanol, Reflux Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate->Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate 5-(2-Chlorophenyl)thiazole-4-carboxylic acid 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate->5-(2-Chlorophenyl)thiazole-4-carboxylic acid  NaOH, Ethanol/Water, Reflux

Figure 1: Overall synthetic workflow for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Detailed Protocols and Experimental Procedures

Part 1: Synthesis of 2-Chlorothiobenzamide

The conversion of amides to thioamides is a crucial transformation in this synthetic sequence. Lawesson's reagent is a mild and effective thionating agent for this purpose, offering advantages over harsher reagents like phosphorus pentasulfide.[3][4][5]

Reaction Scheme:

Figure 2: Synthesis of 2-Chlorothiobenzamide.

Protocol:

  • Reagent Charging: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 2-chlorobenzamide (1.0 eq) and toluene (5-10 volumes).

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55 eq) portion-wise to the stirred suspension. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed.

  • Work-up: Cool the reaction mixture to room temperature. The reaction mixture can be concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 2-chlorothiobenzamide as a solid. For larger scales, recrystallization from a suitable solvent such as ethanol may be a more practical purification method.

Key Process Parameters and Data:

ParameterValue/RangeNotes
Solvent TolueneGood for achieving the required reflux temperature and is relatively easy to remove.
Temperature 110-115 °C (Reflux)Ensures a reasonable reaction rate.
Reaction Time 4-6 hoursMonitor by TLC/HPLC for completion.
Purification Column Chromatography / RecrystallizationChoice depends on the scale and required purity.
Expected Yield 75-85%
Part 2: Hantzsch Thiazole Synthesis of Ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate

This is the core step where the thiazole ring is constructed. The reaction proceeds by the condensation of 2-chlorothiobenzamide with ethyl 2-chloro-3-oxobutanoate.

Reaction Scheme:

Figure 3: Hantzsch Thiazole Synthesis.

Protocol for the Synthesis of Ethyl 2-chloro-3-oxobutanoate:

A scalable and solvent-free method for the preparation of ethyl 2-chloroacetoacetate involves the direct chlorination of ethyl acetoacetate with sulfuryl chloride.[6][7][8]

  • Reagent Charging: In a reactor equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), charge ethyl acetoacetate (1.0 eq).

  • Chlorination: Cool the ethyl acetoacetate to 0-5 °C. Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Degassing: Apply a vacuum to the reactor to remove dissolved HCl and SO₂ gases, which should be directed to a caustic scrubber.

  • Purification: The crude ethyl 2-chloro-3-oxobutanoate can be purified by vacuum distillation.

Protocol for the Hantzsch Condensation:

  • Reagent Charging: To a reactor, add 2-chlorothiobenzamide (1.0 eq) and ethanol (5-10 volumes).

  • Addition of α-halo-β-ketoester: Slowly add ethyl 2-chloro-3-oxobutanoate (1.0-1.1 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture. The product may precipitate upon cooling. If so, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Key Process Parameters and Data:

ParameterValue/RangeNotes
Solvent EthanolA common and effective solvent for Hantzsch synthesis.
Temperature 78-80 °C (Reflux)Provides a good reaction rate.
Reaction Time 6-8 hoursMonitor for completion.
Purification RecrystallizationA scalable and efficient purification method.
Expected Yield 70-80%
Part 3: Saponification to 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Alkaline hydrolysis (saponification) is a robust and high-yielding method for this transformation.[9][10][11]

Reaction Scheme:

Figure 4: Saponification of the Thiazole Ester.

Protocol:

  • Reagent Charging: In a reactor, suspend ethyl 5-(2-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 3:1 ratio).

  • Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If necessary, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 2M HCl). The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Key Process Parameters and Data:

ParameterValue/RangeNotes
Solvent Ethanol/Water MixtureEnsures solubility of both the ester and the base.
Base Sodium HydroxideA common and cost-effective base for saponification.
Temperature RefluxAccelerates the hydrolysis reaction.
Reaction Time 2-4 hoursMonitor for completion.
Purification Precipitation and FiltrationA straightforward and scalable purification method.
Expected Yield >90%

Safety and Handling Precautions

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lawesson's reagent has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The Hantzsch reaction can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Standard laboratory safety practices should be followed throughout all procedures.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. By employing the robust Hantzsch thiazole synthesis and optimizing each step for larger-scale production, researchers and drug development professionals can efficiently access this valuable building block for their discovery and development programs. The provided protocols, process parameters, and safety information are intended to serve as a comprehensive guide for the successful synthesis of this important compound.

References

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents.
  • CN113603581A - A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate - Google Patents.
  • CN104447329A - Preparation method of 2-chloroacetoacetic acid ethyl ester - Google Patents.
  • Organic Syntheses Procedure. 3-methylcoumarone. Available at: [Link]

  • ResearchGate. Hantzsch cyclization of α-chloro carbonyl compounds and thiobenzamides. Available at: [Link]

  • Organic Chemistry Portal. Lawesson's Reagent. Available at: [Link]

  • ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Available at: [Link]

  • PrepChem.com. Preparation of ethyl 2-ethyl-3-oxobutanoate. Available at: [Link]

  • Organic Syntheses Procedure. 3. Available at: [Link]

  • Matrix Fine Chemicals. ETHYL 2-CHLORO-3-OXOBUTANOATE | CAS 609-15-4. Available at: [Link]

  • Beilstein Journals. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Available at: [Link]

  • Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available at: [Link]

  • PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available at: [Link]

  • PMC. New Cycloadditon Reaction of 2-Chloroprop-2-enethioamides with Dialkyl Acetylenedicarboxylates: Synthesis of Dialkyl 2-[4,5-bis(alkoxycarbonyl)-2-(aryl{alkyl}imino)-3(2H)-thienylidene]-1,3-dithiole-4,5-dicarboxylates. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available at: [Link]

  • A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Available at: [Link]

  • SciSpace. Chloro Sulphonic Acid: A Simple and Efficient Catalyst for One-Pot Synthesis of Hantzsch 1,4-Dihydro Pyridines. Available at: [Link]

  • Technical Disclosure Commons. A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Available at: [Link]

  • Chemistry LibreTexts. The Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

  • Organic Syntheses Procedure. N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Available at: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available at: [Link]

  • PMC. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available at: [Link]

  • 12BL Experiment 5: Ester Hydrolysis Safety: Proper lab goggles/glasses must b. Available at: [Link]

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Method

Functionalization Strategies for the Carboxylic Acid Group on Thiazoles: Application Notes and Protocols

An Application Guide for Researchers and Drug Development Professionals The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural produ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic bioactive compounds, including Vitamin B1 and the anticancer drug Tiazofurin.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, imparts unique electronic properties and metabolic stability to molecules, making it a highly sought-after motif in drug design.[2][4]

Among the various substituted thiazoles, those bearing a carboxylic acid group are particularly valuable. The thiazole carboxylic acid moiety serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.[5][6] This guide provides an in-depth exploration of the key strategies for functionalizing the thiazole carboxylic acid group, offering detailed, field-proven protocols and explaining the causality behind experimental choices.

Chapter 1: The Critical First Step: Activation of the Carboxylic Acid

The direct reaction of a carboxylic acid with a nucleophile (like an amine or alcohol) is generally unfavorable. The hydroxyl group of the carboxyl moiety is a poor leaving group, and a competing acid-base reaction often occurs, leading to the formation of an unreactive carboxylate anion.[7][8] Therefore, the first and most critical step in nearly all functionalization strategies is the "activation" of the carboxylic acid, which involves converting the hydroxyl group into a better leaving group.

There are two primary approaches to this activation: conversion to a highly reactive intermediate like an acyl chloride, or in situ activation using a coupling reagent.

Formation of Acyl Chlorides

Treatment of a thiazole carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into a highly reactive acyl chloride.[9][10] This intermediate readily reacts with a wide range of nucleophiles.

  • Rationale: Acyl chlorides are among the most reactive carboxylic acid derivatives. This high reactivity is advantageous for difficult reactions but can be a drawback when working with sensitive substrates containing multiple nucleophilic sites, as it may lead to a lack of selectivity. The choice of chlorinating agent is also important; oxalyl chloride is often preferred for its milder conditions and volatile byproducts.

In Situ Activation with Coupling Reagents

For most modern applications, especially in the synthesis of complex molecules, in situ activation is the preferred method. This approach involves mixing the carboxylic acid, nucleophile, a coupling reagent, and often an additive and a base in a one-pot reaction.[7][11] This method offers greater control, milder conditions, and broader functional group tolerance.

Common Classes of Coupling Reagents:

Reagent ClassExamplesMechanism of Action & Rationale
Carbodiimides DCC, DIC, EDCThese reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate can react directly with the nucleophile. However, it is prone to side reactions, including racemization and formation of an N-acylurea byproduct. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are almost always used.[12][13][14] EDC is water-soluble, simplifying byproduct removal during workup.[12]
Uronium/Aminium Salts HATU, HBTU, TBTUThese reagents are considered highly efficient and are often the go-to choice for challenging couplings, such as those involving sterically hindered or electron-deficient partners.[12][15] They react with the carboxylic acid to form an OBt- or OAt-active ester, which is less prone to side reactions and racemization than the O-acylisourea intermediate from carbodiimides.[11]
Phosphonium Salts PyBOP, PyBrOPLike uronium salts, phosphonium reagents generate active esters and are very effective for difficult couplings, particularly with substrates known to be prone to racemization.[15] They are often used in peptide synthesis and for coupling hindered amino acids.

Chapter 2: Amide Bond Formation: The Workhorse of Medicinal Chemistry

The amide bond is a fundamental linkage in countless pharmaceutical agents.[7][13] The synthesis of thiazole carboxamides is a critical transformation for building libraries of potential drug candidates. The choice of coupling reagent is paramount and depends heavily on the steric and electronic properties of the amine.

Protocol 1: Standard Amidation via EDC/HOBt Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines. The addition of HOBt is crucial for generating a more stable active ester, which increases efficiency and minimizes racemization.[13]

Experimental Workflow

cluster_0 Step 1: Reagent Combination cluster_1 Step 2: Activation & Coupling cluster_2 Step 3: Workup & Purification A Thiazole-COOH + Amine (R-NH2) + HOBt B Dissolve in Anhydrous Solvent (e.g., DMF, DCM) A->B C Cool to 0 °C B->C D Add Base (DIPEA) & EDC C->D E Warm to RT Stir 4-18h D->E F Aqueous Workup E->F G Purify via Chromatography F->G H Characterize Product G->H

Workflow for EDC/HOBt mediated amidation.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the thiazole carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq) followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Rationale for Reagent Stoichiometry:

ReagentEquivalentsPurpose
Thiazole Carboxylic Acid1.0Limiting Reagent
Amine1.0 - 1.2Nucleophile; slight excess ensures complete consumption of the acid.
EDC1.1 - 1.5Coupling reagent to activate the carboxylic acid.
HOBt1.1 - 1.5Additive to form the active ester, suppress side reactions, and minimize racemization.[12]
DIPEA / Et₃N2.0 - 3.0Non-nucleophilic base to neutralize HCl formed from EDC and to deprotonate the amine salt if used.
Protocol 2: HATU Coupling for Challenging Substrates

For sterically hindered amines or electron-deficient anilines, standard carbodiimide methods may fail or provide low yields.[15] Uronium-based reagents like HATU are more potent, forming a highly reactive OAt-active ester that can overcome the high activation energy of these difficult couplings.[11][15]

Step-by-Step Methodology:

  • Preparation: In a flask under an inert atmosphere, dissolve the thiazole carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours. For particularly challenging substrates, gentle heating (40-60 °C) may be required. Monitor by TLC or LC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

Mechanism of HATU Activation

ThiazoleCOOH Thiazole-COOH ActiveEster {OAt-Active Ester | Highly Reactive} ThiazoleCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation DIPEA_1 DIPEA DIPEA_1->ActiveEster Activation Amide Thiazole-CONHR ActiveEster->Amide Nucleophilic Attack Amine R-NH2 Amine->Amide Nucleophilic Attack

HATU activates the acid to form a reactive ester.

Chapter 3: Esterification of Thiazole Carboxylic Acids

Esterification is another key transformation, used to create prodrugs, modify physicochemical properties, or protect the carboxylic acid for subsequent reactions.

Protocol 3: Steglich Esterification with DCC/DMAP

The Steglich esterification is a classic, highly effective method that utilizes a carbodiimide (DCC or DIC) with a catalytic amount of DMAP.[14] It is particularly useful for coupling acids with secondary or tertiary alcohols, which are often poor nucleophiles.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole carboxylic acid (1.0 eq), the alcohol (1.5 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.[12]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours.

  • Workup: Filter off the precipitated DCU. Wash the filtrate with 1M HCl and saturated NaHCO₃.

  • Purification: Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Mechanism of DMAP Catalysis

O_acylisourea O-Acylisourea (from Acid + DCC) Acylpyridinium N-Acylpyridinium Ion (Highly Electrophilic) O_acylisourea->Acylpyridinium + DMAP DMAP DMAP (Catalyst) Ester Thiazole-COOR Acylpyridinium->Ester + R-OH - DMAP Alcohol R-OH

DMAP forms a highly reactive acylpyridinium intermediate.

Chapter 4: Advanced Transformations: Synthesis of Thiazole Ketones

Converting a carboxylic acid directly to a ketone is a powerful transformation for building molecular complexity. This typically requires strong, carbon-based nucleophiles like organometallic reagents.

Protocol 4: Ketone Synthesis via Reaction with Organolithiums

This method involves the addition of two equivalents of an organolithium reagent to the thiazole carboxylic acid. The first equivalent deprotonates the acid, and the second adds to the resulting carboxylate to form a stable dianionic tetrahedral intermediate. This intermediate does not collapse until acidic workup, preventing the common problem of over-addition to form a tertiary alcohol.[16]

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole carboxylic acid (1.0 eq) in anhydrous THF or diethyl ether in a flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add the organolithium reagent (e.g., n-BuLi, PhLi; 2.2 eq) via syringe. The first equivalent will cause gas evolution (H₂).

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C or room temperature over several hours.

  • Quenching: Carefully quench the reaction at 0 °C by slowly adding 1M HCl.

  • Workup and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the ketone by column chromatography.

Key Considerations:

ParameterRationale
Temperature Strict control at low temperatures (-78 °C) is critical to prevent side reactions and over-addition.
Equivalents A minimum of two equivalents of the organolithium reagent is required mechanistically.[16] A slight excess is used to ensure full conversion.
Anhydrous Conditions Organolithium reagents are extremely reactive towards water and other protic sources. All glassware must be oven-dried and solvents must be anhydrous.

Chapter 5: Other Notable Functionalizations

Beyond amides, esters, and ketones, the thiazole carboxylic acid group can be manipulated in other synthetically useful ways.

  • Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like THF. This transformation provides access to another key functional group for further elaboration.[17][18]

  • Decarboxylation: In some synthetic routes, it is necessary to remove the carboxyl group entirely. This can be achieved through thermal methods or, more elegantly, through modern transition-metal-catalyzed reactions. Palladium-catalyzed decarboxylative cross-coupling, for instance, allows the carboxylate to be replaced with an aryl or other group, forming a new C-C bond where the acid once was.[19][20]

References

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. RSC Publishing.
  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Benchchem. Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids.
  • ResearchHub.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry. (2020-03-25).
  • RSC Publishing. 2 H -Thiazolo[4,5- d ][13][15][19]triazole: synthesis, functionalization, and application in scaffold-hopping - Chemical Science. (2024-09-03).

  • ResearchGate. Application and synthesis of thiazole ring in clinically approved drugs. (February 2023).
  • MDPI.
  • ACS Publications. Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids | Organic Letters.
  • Chem-Impex. Thiazole-4-carboxylic acid.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. (2008-06-23).
  • PMC.
  • Chemistry Steps. Carboxylic Acids to Ketones.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. Amide Synthesis.
  • Chem-Impex. Thiazole-5-carboxylic acid.
  • Current Chemistry Letters.
  • Organic Chemistry Portal.
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Application

Application Note: Strategic Salt Selection &amp; Preparation Protocols for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

This Application Note is structured as a comprehensive technical guide for the salt selection and preparation of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . It is designed for pharmaceutical scientists focusing on pre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the salt selection and preparation of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . It is designed for pharmaceutical scientists focusing on pre-formulation and solid-state chemistry.[1]

Executive Summary & Compound Profiling[1]

5-(2-Chlorophenyl)thiazole-4-carboxylic acid represents a class of lipophilic, acidic API (Active Pharmaceutical Ingredient) scaffolds often utilized in anti-inflammatory or antimicrobial research.[1] The core challenge with this chemotype is its low aqueous solubility (BCS Class II or IV tendency) and high crystallinity, which can limit oral bioavailability.

This guide details the protocol for converting the free acid into pharmaceutically acceptable salts to modulate physicochemical properties, specifically solubility (kinetic and thermodynamic) , dissolution rate , and hygroscopicity .[2]

Physicochemical Profile (Predicted)

Before initiating the screen, the compound's properties dictate the strategy:

  • Acidic Moiety: Carboxylic acid at C4 position.

  • pKa (Acid): Estimated ~3.0 – 3.5 (influenced by the electron-withdrawing thiazole ring).[1]

  • Lipophilicity (LogP): ~3.0 – 3.8 (driven by the chlorophenyl group).[1]

  • Salt Selection Rule: To ensure stable salt formation (proton transfer), the

    
     (
    
    
    
    ) should be
    
    
    .[1]
    • Target Base pKa:

      
      .[3]
      

Counterion Selection Strategy

Rational selection prevents wasted resources on unstable salts. Based on the acidic pKa (~3.2), we categorize counterions into Tier 1 (First Pass) and Tier 2 (Optimization).[1]

Table 1: Counterion Selection Matrix
Counterion ClassSpecific BasepKa (Base)Rationale
Alkali Metals Sodium Hydroxide (NaOH)> 14High solubility potential; risk of hygroscopicity.[1]
Alkali Metals Potassium Hydroxide (KOH)> 14Often less hygroscopic than Na salts; rapid dissolution.[1]
Organic Amines Tromethamine (Tris)8.1Excellent buffering; stabilizes pH in microenvironment; lower hygroscopicity.[1]
Organic Amines Meglumine9.5High MW counterion; prevents gelation; good for lipophilic acids.[1]
Amino Acids L-Lysine10.5Biocompatible; likely to form stable crystalline salts.[1]
Divalent Calcium/Magnesium> 14Low solubility (sustained release potential); highly stable hydrates.[1]

Experimental Protocols

Pre-Screening Preparation

Objective: Establish the solubility window of the Free Acid (parent) to select the reaction solvent.

  • Solvents to Screen: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Tetrahydrofuran (THF), Water.

  • Criterion: The free acid should be soluble in the hot solvent but insoluble/sparingly soluble in the cold solvent (for cooling crystallization) OR soluble in the solvent while the salt is insoluble (for precipitation).

Protocol A: High-Throughput Slurry Screening (Small Scale)

Best for: Thermodynamic stability assessment.[1]

  • Weighing: Dispense 50 mg of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid into 2 mL HPLC vials.

  • Solvent Addition: Add 500 µL of solvent (e.g., Acetone:Water 95:5 or IPA).

  • Base Addition: Add 1.05 equivalents of the selected base (from Table 1).

    • Note: For liquid bases (e.g., Ethanolamine), dispense by volume. For solid bases (e.g., NaOH, Tris), add as a pre-dissolved aqueous stock solution (e.g., 1M) to ensure homogeneity.

  • Maturation: Cap vials and place in a thermoshaker. Cycle temperature between 25°C and 50°C every 4 hours for 48 hours. This promotes Ostwald ripening and conversion to the most stable polymorph.

  • Isolation: Centrifuge (or filter) the solids. Do not dry completely before initial PXRD to check for unstable solvates.

Protocol B: Reaction Crystallization (Scale-Up Candidate)

Best for: Purity and Yield.[1]

Reagents:

  • Compound: 1.0 g (3.94 mmol)[1]

  • Solvent: Ethanol (Absolute) 20 mL

  • Base: Sodium Hydroxide (1M in MeOH) or Tromethamine (solid).[1]

Step-by-Step:

  • Dissolution: Charge 1.0 g of free acid into a 50 mL round-bottom flask. Add 20 mL Ethanol. Heat to 60°C until fully dissolved.

  • Filtration (Polish): If the solution is hazy, filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates (nucleation sites).

  • Neutralization:

    • For Na/K Salts: Add 1.0 eq of base solution dropwise over 10 minutes at 60°C.

    • For Amine Salts: Add 1.05 eq of solid amine. Stir until dissolved.

  • Nucleation: Cool the solution slowly to 20°C at a rate of 5°C/hour.

    • Troubleshooting: If no precipitate forms, add an anti-solvent (e.g., n-Heptane or MTBE) dropwise until turbidity persists, then cool to 4°C.

  • Isolation: Filter the solid under vacuum. Wash with cold anti-solvent (e.g., cold Heptane).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Workflows

Salt Screening Decision Tree

This diagram illustrates the logic flow for selecting the crystallization method based on solubility data.

SaltScreening Start Start: 5-(2-Chlorophenyl) thiazole-4-carboxylic acid Decision Is Delta pKa > 3? Start->Decision SolubilityCheck Solubility Profiling (Free Acid) HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol In target solvent LowSol Low Solubility (<5 mg/mL) SolubilityCheck->LowSol In target solvent Method_Evap Method: Evaporation or Anti-Solvent HighSol->Method_Evap Method_Cool Method: Reaction Crystallization (Cooling) HighSol->Method_Cool If T-dependent Method_Slurry Method: Slurry Conversion (Solvent-Mediated) LowSol->Method_Slurry Analysis Solid State Analysis (PXRD, DSC, TGA) Method_Evap->Analysis Method_Slurry->Analysis Method_Cool->Analysis Decision->SolubilityCheck Yes (Salt Likely) Cocrystal Switch to Cocrystal Screening Decision->Cocrystal No (Try Cocrystal)

Caption: Logic flow for selecting the appropriate crystallization technique based on the solubility profile of the API parent.

Solid-State Characterization Workflow

This diagram details the sequential analysis required to validate a new salt form.

Characterization Sample Isolated Salt Candidate PLM 1. Polarized Light Microscopy (Birefringence Check) Sample->PLM PXRD 2. PXRD (Crystalline Pattern) PLM->PXRD If Crystalline Thermal 3. DSC / TGA (Melting Pt & Solvates) PXRD->Thermal Unique Pattern NMR 4. H-NMR (Stoichiometry Check) Thermal->NMR Stable DVS 5. DVS (Hygroscopicity) NMR->DVS Correct Ratio

Caption: Sequential analytical pipeline to validate salt formation, stoichiometry, and physical stability.

Analytical Validation & Success Criteria

To ensure the protocol yields a viable pharmaceutical salt, the following criteria must be met:

  • Crystallinity: Distinct Bragg peaks in Powder X-Ray Diffraction (PXRD) different from the free acid and the physical mixture of acid+base.

  • Stoichiometry:

    
    H-NMR integration must confirm a 1:1 ratio (or intended ratio) of API to counterion. A shift in the chemical shift of the protons near the carboxylate (or the aromatic protons of the thiazole) often confirms salt formation vs. physical mix.
    
  • Thermal Stability: Differential Scanning Calorimetry (DSC) should show a single, sharp melting endotherm. A melting point increase relative to the free acid is desirable but not mandatory; a distinct melting point is required.

  • Hygroscopicity: Weight gain < 2% at 80% RH (Dynamic Vapor Sorption - DVS) is preferred for ease of handling.[1]

References

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. [1][4]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] [1]

  • Elder, D. P., et al. (2010). "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 99(7), 2948-2961.[1]

  • PubChem. (n.d.).[1][6] "2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid."[1] (Structural Analog Reference). [1]

Sources

Method

Application Note: Solid-Phase Synthesis &amp; Utilization of Chlorophenyl Thiazole Acids in Drug Discovery

Executive Summary This guide details the solid-phase synthesis (SPS) and application of chlorophenyl thiazole acids , a privileged scaffold in medicinal chemistry. Thiazoles fused with chlorophenyl moieties exhibit poten...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solid-phase synthesis (SPS) and application of chlorophenyl thiazole acids , a privileged scaffold in medicinal chemistry. Thiazoles fused with chlorophenyl moieties exhibit potent biological activities, including EGFR inhibition, antimicrobial properties, and modulation of the Aryl Hydrocarbon Receptor (AhR). The chlorine substituent specifically enhances lipophilicity (


) and metabolic stability by blocking P450 oxidation sites.

This document covers two distinct workflows:

  • On-Resin Construction: De novo synthesis of the thiazole core using the Hantzsch reaction on solid support.

  • Library Capping: Protocol for using pre-synthesized chlorophenyl thiazole acids as capping agents in Solid-Phase Peptide Synthesis (SPPS).

Strategic Rationale & Chemistry

The "Privileged" Scaffold

The 2-amino-4-arylthiazole core is a bio-isostere for peptide bonds and a scaffold for fragment-based drug discovery (FBDD). The addition of a chlorophenyl group (typically at the C4 position) creates a hydrophobic anchor.

  • Para-Cl (4-Cl): Enhances potency in anticancer screens (e.g., MCF7, A549 cell lines) due to improved geometric fit in hydrophobic pockets.

  • Ortho-Cl (2-Cl): Introduces steric torsion, useful for conformationally restricted libraries but challenging to synthesize due to steric hindrance during coupling.

Resin Selection Matrix

The choice of resin dictates the final functional group upon cleavage.

Target MoietyRecommended ResinCleavage ConditionApplication
Carboxylic Acid Wang Resin 95% TFAGenerating building blocks for solution phase.
Amide Rink Amide MBHA 95% TFACreating final drug candidates/libraries.
Peptide Acid 2-Chlorotrityl Chloride 1% TFA / DCMProtected fragment condensation.

Workflow A: De Novo On-Resin Assembly (Hantzsch Protocol)

This protocol describes building the thiazole ring directly on the resin. This is superior to solution phase synthesis when generating large combinatorial libraries, as excess reagents (haloketones) can be washed away without chromatography.

Mechanism & Pathway

The synthesis relies on the Hantzsch Thiazole Synthesis : condensation of a resin-bound thioamide with an


-haloketone.

Hantzsch_Workflow Resin Fmoc-Rink Amide Resin Deprotect 1. Fmoc Deprotection (20% Piperidine) Resin->Deprotect Load 2. Load Fmoc-NCS (Isothiocyanate) Deprotect->Load DMF, 30 min Thiourea 3. Amine Addition (Forms Thiourea) Load->Thiourea R-NH2, DMF Cyclize 4. Hantzsch Cyclization (Chlorophenyl bromoacetophenone) Thiourea->Cyclize Reflux/MW, 70°C Cleave 5. Cleavage (TFA/TIS/H2O) Cyclize->Cleave

Figure 1: Step-wise workflow for the solid-phase construction of 2-aminothiazoles via Hantzsch cyclization.

Experimental Protocol

Materials:

  • Rink Amide MBHA resin (0.5–0.7 mmol/g loading).

  • Fmoc-isothiocyanate (Fmoc-NCS).

  • 2-Bromo-4'-chloroacetophenone (The "Warhead").

  • Solvents: DMF (anhydrous), DCM, Ethanol.

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell 200 mg of Rink Amide resin in DCM (30 min) then DMF (30 min).

    • Deprotect Fmoc: Treat with 20% piperidine in DMF (

      
       min). Wash with DMF (
      
      
      
      ).
  • Thiourea Formation (The Anchor):

    • Dissolve Fmoc-NCS (3 eq) in minimal DMF and add to resin. Shake for 1 hour.

    • QC Check: Kaiser test should be negative (no free amines).

    • Deprotect the Fmoc group from the NCS linker (20% piperidine).

    • Add the library amine (R-NH

      
      , 5 eq) in DMF. Shake for 2 hours. This forms the resin-bound thiourea.
      
  • Hantzsch Cyclization (The Critical Step):

    • Reagent: Dissolve 2-bromo-4'-chloroacetophenone (5 eq) in Ethanol/DMF (1:1 ratio).

    • Reaction: Add solution to the resin-bound thiourea.[1]

    • Conditions: Heat to 70°C for 4 hours (conventional) OR Microwave at 80°C for 20 mins (Power: 50W).

    • Note: The chlorophenyl group adds bulk; microwave irradiation significantly improves yield for ortho-chloro analogs.

  • Washing & Cleavage:

    • Wash resin extensively: DMF (

      
      ), DCM (
      
      
      
      ), MeOH (
      
      
      ), Ether (
      
      
      ).
    • Cleavage Cocktail: TFA:TIS:H

      
      O (95:2.5:2.5). Shake for 2 hours.
      
    • Precipitate filtrate in cold diethyl ether.

Workflow B: Coupling Chlorophenyl Thiazole Acids (SPPS)

This workflow applies when you have a pre-synthesized 2-(4-chlorophenyl)thiazole-4-carboxylic acid and wish to couple it to a peptide N-terminus or a scaffold amine.

The Solubility Challenge

Chlorophenyl thiazole acids are highly lipophilic and often poorly soluble in standard SPPS solvents (pure DMF). They are prone to aggregation, leading to incomplete couplings (deletion sequences).

Coupling Reagent Decision Matrix

Coupling_Logic Start Select Coupling Strategy Steric Is the Amine Sterically Hindered? (e.g., N-Me, Proline) Start->Steric Easy Standard Amine (Ala, Gly, Lys) Steric->Easy No Hard Hindered Amine (N-Me-Val, Pro) Steric->Hard Yes DIC DIC / HOBt (Standard, Low Racemization) Easy->DIC HATU HATU / HOAt / DIEA (High Power, Fast) Hard->HATU Solvent CRITICAL: Use DMF/NMP (1:1) to solubilize Chlorophenyl acid DIC->Solvent HATU->Solvent

Figure 2: Decision matrix for coupling chlorophenyl thiazole acids to resin-bound amines.

Optimized Coupling Protocol

Reagents:

  • Chlorophenyl thiazole acid (3 eq).

  • HATU (2.9 eq) or DIC/HOBt (3 eq).

  • Base: DIEA (6 eq) for HATU; None for DIC.

  • Solvent System: NMP (N-methyl-2-pyrrolidone) / DMF (1:1). Crucial for chlorophenyl solubility.

Procedure:

  • Pre-activation: Dissolve the thiazole acid and HATU in the NMP/DMF mixture. Add DIEA. Let stand for 2 minutes. The solution should turn yellow.

  • Coupling: Add pre-activated mixture to the resin.

  • Agitation: Shake for 2 hours at Room Temp.

    • Tip: For ortho-chlorophenyl acids, double coupling (repeat step 1-3) is mandatory due to steric clash.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (primary amines). If positive, repeat coupling.

Comparative Data: Substituent Effects

The position of the chlorine atom on the phenyl ring significantly impacts both the synthesis yield and biological activity.

SubstituentCoupling Efficiency (HATU)Lipophilicity (cLogP)Primary Challenge
Phenyl (H) 98%2.5None
4-Chlorophenyl 95%3.1Solubility in DMF
2-Chlorophenyl 72% (Single), 91% (Double)3.1Steric hindrance (torsion)
2,4-Dichlorophenyl 65% (Requires MW)3.7Severe sterics + Aggregation

Table 1: Impact of chlorophenyl substitution patterns on solid-phase coupling efficiency.

Troubleshooting & Expert Insights

Avoiding Dechlorination

Under harsh cleavage conditions (high temperature or strong Lewis acids), the aryl-chlorine bond can sometimes be labile, particularly if electron-donating groups are present on the same ring.

  • Solution: Avoid using silanes (TES/TIS) in high concentrations if high temperature is used. Standard TFA cleavage at RT is generally safe for aryl chlorides.

"The Thiazole Crash"

Chlorophenyl thiazole intermediates often precipitate inside the resin beads if the solvent is not polar enough, leading to "clumping" and failed synthesis.

  • Fix: Add 10% DCM to your DMF/NMP wash steps to keep the polymer matrix swollen and the hydrophobic thiazole solvated.

Racemization

When coupling a thiazole acid to a chiral amino acid, the activation of the thiazole carboxylic acid does not cause racemization (as the thiazole is achiral). However, if the resin-bound amino acid is sensitive (e.g., Cys, His), use DIC/Oxyma instead of HATU/DIEA to minimize base-catalyzed epimerization of the peptide chain.

References

  • Hantzsch Thiazole Synthesis on Solid Phase

    • Title: Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction.
    • Source: ResearchGate (2025).[2]

    • URL:[Link]

  • Peptidomimetic Applications

    • Title: Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.
    • Source: RSC Advances (2021).
    • URL:[Link]

  • Anticancer Activity of Chlorophenyl Thiazoles

    • Title: Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties.[3]

    • Source: DergiPark (2024).
    • URL:[Link]

  • Coupling Reagents in SPPS: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem (2024).
  • General Thiazole Library Synthesis

    • Title: Solid-Phase Synthesis of 2-Aminobenzothiazole Libraries: Applic
    • Source: BenchChem (2025).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Executive Summary & Strategic Route Selection The synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid requires precise regiochemical control. Standard Hantzsch thiazole synthesis (reacting -halo ketones with thioam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

The synthesis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid requires precise regiochemical control. Standard Hantzsch thiazole synthesis (reacting


-halo ketones with thioamides) typically yields 4-aryl-5-carboxylate  derivatives, which is the inverse of your target regiochemistry.

To achieve the 5-aryl-4-carboxylate substitution pattern, the "Gold Standard" method is the Schöllkopf-type Cyclization (also related to the Cook-Heilbron synthesis). This involves the base-mediated condensation of Ethyl Isocyanoacetate with Methyl 2-chlorodithiobenzoate .

Why this route?

  • Regiocontrol: It unambiguously places the aryl group at position 5 and the carboxylate at position 4.

  • Scalability: The intermediates are generally stable, and the reaction avoids the use of unstable

    
    -formyl ester equivalents.
    

Reaction Workflow Visualization

The following diagram outlines the critical pathway and decision nodes for this synthesis.

ThiazoleSynthesis Start Start: 2-Chlorobromobenzene Grignard Grignard Formation (Mg, THF) Start->Grignard Activation Dithioester Methyl 2-chlorodithiobenzoate (1. CS2, 2. MeI) Grignard->Dithioester CS2 insertion Methylation Cyclization Cyclization (Ethyl Isocyanoacetate, KOtBu) Dithioester->Cyclization + Ethyl Isocyanoacetate Ester Intermediate: Ethyl 5-(2-chlorophenyl) thiazole-4-carboxylate Cyclization->Ester - MeSH Ring Closure Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Saponification Final Target: 5-(2-Chlorophenyl) thiazole-4-carboxylic acid Hydrolysis->Final Acidification (pH 3)

Caption: Step-wise synthetic workflow from aryl halide precursor to final thiazole acid.

Detailed Protocols & Troubleshooting

Phase 1: Synthesis of Methyl 2-chlorodithiobenzoate

This is the most common failure point. Commercial availability is poor; in-house synthesis is recommended.

Protocol:

  • Grignard Formation: React 2-chlorobromobenzene (1.0 eq) with Mg turnings (1.1 eq) in dry THF. Initiate with iodine or DIBAL-H if sluggish.

  • CS₂ Insertion: Cool the Grignard solution to 0°C. Add Carbon Disulfide (CS₂, 1.2 eq) dropwise. The solution will turn deep red/orange. Stir for 1 hour.

  • Methylation: Add Methyl Iodide (MeI, 1.2 eq) carefully (exothermic). Stir at RT overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is a red/violet oil.

Troubleshooting Table: Phase 1

IssueProbable CauseCorrective Action
Low Yield of Dithioester Grignard formation failed due to moisture.Flame-dry glassware; use fresh THF. Initiate with a crystal of Iodine.
Product is a Solid Mass Polymerization of CS₂ or side reactions.Ensure temperature is kept <10°C during CS₂ addition. Do not use excess CS₂ (>1.5 eq).
Low Purity (NMR) Presence of unreacted halide or biaryl coupling.Titrate Grignard reagent before use. Biaryl formation indicates T > 40°C during Grignard step.
Phase 2: The Cyclization (The Critical Step)

Reaction of Ethyl Isocyanoacetate with Dithioester.

Protocol:

  • Reagents: Dissolve Ethyl Isocyanoacetate (1.0 eq) and Methyl 2-chlorodithiobenzoate (1.0 eq) in dry THF.

  • Base Addition: Cool to -78°C (dry ice/acetone). Add Potassium tert-butoxide (KOtBu, 1.1 eq) solution in THF dropwise.

    • Note: DBU (1.2 eq) can be used as a milder alternative if KOtBu causes degradation.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add dilute acetic acid or saturated NH₄Cl.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Technical Insight: The isocyanoacetate anion attacks the thiocarbonyl carbon. The resulting intermediate undergoes cyclization with the loss of methanethiol (MeSH). Smell Warning: This reaction generates MeSH; use a bleach trap for the exhaust.

Troubleshooting Table: Phase 2

IssueProbable CauseCorrective Action
No Reaction / SM Recovery Base inactive (KOtBu hydrolyzed).Use sublimed, fresh KOtBu. Switch to NaH (60% dispersion) if KOtBu fails.
Complex Mixture / Tars Temperature too high during addition.Strict -78°C control is vital. Isocyanoacetates polymerize rapidly at RT with base.
Wrong Regioisomer N/A (Mechanistically unlikely).Verify starting material structure.[1] This route enforces 5-aryl-4-carboxylate.
Phase 3: Hydrolysis & Isolation

Converting the Ethyl Ester to the Free Acid.

Protocol:

  • Dissolve the ester in THF:Water (3:1).

  • Add LiOH·H₂O (2.5 eq).

  • Stir at RT.[2] Avoid reflux to prevent decarboxylation.

  • Monitor by TLC. Upon completion, evaporate THF.

  • Acidification: Carefully acidify the aqueous residue with 1M HCl to pH 3-4. The solid acid should precipitate.

Troubleshooting Table: Phase 3

IssueProbable CauseCorrective Action
Low Yield (Decarboxylation) Reaction temperature too high.Thiazole-4-carboxylic acids are prone to thermal decarboxylation. Perform hydrolysis at RT.
Product is an Oil Incomplete precipitation or impurities.Triturate the oil with cold diethyl ether or hexane/ether mix to induce crystallization.
Incomplete Hydrolysis Steric hindrance from the 5-aryl group.Increase LiOH to 5.0 eq and warm gently to 40°C (do not boil).

Frequently Asked Questions (FAQ)

Q: Can I use the Hantzsch synthesis instead? A: Generally, no. Reacting an


-halo ketone with a thioamide yields the 4-aryl-5-carboxylate  isomer. To get the 5-aryl-4-carboxylate  via Hantzsch, you would need an unstable 

-halo-

-keto ester precursor that is synthetically difficult to access and prone to polymerization. The isocyanoacetate route is far superior for this specific substitution pattern [1].

Q: My dithioester smells terrible and yield is low. Is there an alternative? A: Dithioesters are notoriously foul-smelling and unstable. An alternative is to react Ethyl Isocyanoacetate with 2-chlorobenzoyl chloride to form the oxazole, and then convert the oxazole to the thiazole using Lawesson’s Reagent or


. However, the direct dithioester route usually has a higher overall yield if the dithioester is prepared fresh [2].

Q: The final acid is difficult to crystallize. How do I purify it? A: Thiazole carboxylic acids often exhibit zwitterionic character or form tight ion pairs. If the free acid does not precipitate upon acidification:

  • Extract the acidified aqueous layer with 2-MeTHF or EtOAc .

  • Wash with brine, dry over Na₂SO₄.

  • Recrystallize from Ethanol/Water or Acetonitrile .

References

  • Schöllkopf Thiazole Synthesis

    • Title: Syntheses of Heterocycles
    • Source:Angewandte Chemie Intern
    • Context: Establishes the reaction of -metalated isocyanides with dithioesters to form thiazoles.
    • URL:[Link]

  • Regioselectivity in Thiazole Synthesis

    • Title: A Convenient Synthesis of 5-Substituted Thiazole-4-carboxylates.[3]

    • Source:Synthesis, 1982.
    • Context: Details the specific regiochemistry required for 5-aryl-4-carboxylates using the isocyanoacet
  • Dithioester Preparation

    • Title: Grignard Addition to Carbon Disulfide: A Practical Route to Dithioesters.
    • Source:Organic Syntheses, Coll.[4] Vol. 6, p.418.

    • Context: Standard protocol for preparing the methyl dithiobenzo
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Welcome to the technical support center for the purification of 5-(2-chlorophenyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-chlorophenyl)thiazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important pharmaceutical intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.

I. Understanding the Molecule and Potential Impurities

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring, a carboxylic acid group, and a chlorophenyl substituent. Its synthesis, often a variation of the Hantzsch thiazole synthesis, can lead to several process-related impurities.[1][2][3] Understanding the potential impurities is the first step in developing an effective purification strategy.

Common Impurity Classes:

  • Starting Materials: Unreacted starting materials such as 2-chloro-1-(2-chlorophenyl)ethanone and thioamides.

  • Reaction Byproducts: Isomeric impurities, over-alkylation products, or products from side reactions. The Hantzsch synthesis, for instance, is sensitive to pH, and acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[1][4]

  • Degradation Products: The target molecule or intermediates may degrade under harsh reaction conditions (e.g., high temperature, extreme pH).

  • Residual Solvents: Solvents used in the reaction or initial work-up that are not completely removed.[5]

  • Inorganic Salts: Byproducts from the use of bases or acids during the reaction and work-up.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 5-(2-chlorophenyl)thiazole-4-carboxylic acid in a question-and-answer format.

Q1: My crude product is an oil and won't crystallize. What should I do?

This phenomenon, known as "oiling out," is a common challenge in recrystallization.[6] It typically occurs when the melting point of the solute is lower than the boiling point of the solvent or when the solution is supersaturated with impurities.

Causality & Troubleshooting Steps:

  • Improper Solvent Choice: The solubility profile of your compound in the chosen solvent may be suboptimal.

    • Solution: Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. For acidic compounds like this, polar solvents like ethanol, methanol, or acetic acid, often in combination with water, can be effective.[7][8] Experiment with different solvent ratios to find the ideal balance.

  • Cooling Rate is Too Fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice, leading to an amorphous oil.[6]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can aid in this process. Once at room temperature, gradual cooling in a refrigerator and then a freezer can be attempted.

  • High Impurity Load: Impurities can disrupt crystal formation and lower the melting point of the mixture.

    • Solution: Attempt a preliminary purification step. This could involve washing the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., a non-polar solvent like hexane to remove organic impurities). An aqueous wash with a mild base (like sodium bicarbonate) can remove acidic impurities, followed by re-acidification to precipitate your product.

dot

cluster_0 Troubleshooting 'Oiling Out' start Crude Product is an Oil q1 Improper Solvent? start->q1 s1 Select New Solvent/System (e.g., Ethanol/Water) q1->s1 Yes q2 Cooling Too Fast? q1->q2 No s1->q2 s2 Slow Cooling Protocol q2->s2 Yes q3 High Impurity Load? q2->q3 No s2->q3 s3 Pre-purification Wash q3->s3 Yes end Crystalline Product q3->end No, re-evaluate s3->end

Caption: Troubleshooting workflow for oiling out during crystallization.

Q2: After recrystallization, the purity of my compound by HPLC is still below 98%. What are my next steps?

While recrystallization is a powerful technique, it may not be sufficient to remove impurities with similar solubility profiles to the target compound.

Advanced Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase.

    • Stationary Phase: For an acidic compound, silica gel is a common choice.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[9][10]

  • Preparative HPLC: For achieving very high purity (>99.5%), preparative high-performance liquid chromatography is the method of choice. This is particularly useful for removing closely related structural isomers.

  • Acid-Base Extraction: This classic technique can be very effective for separating acidic compounds from neutral or basic impurities.

    • Protocol:

      • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous basic solution (e.g., 1M sodium bicarbonate or sodium carbonate). The acidic target compound will move into the aqueous layer as its salt, while neutral and basic impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

      • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2, causing the pure 5-(2-chlorophenyl)thiazole-4-carboxylic acid to precipitate.[11][12]

      • Filter the solid, wash with cold water, and dry.

dot

cluster_1 Advanced Purification Workflow start Purity < 98% after Recrystallization chromatography Column Chromatography (Silica Gel) start->chromatography acid_base Acid-Base Extraction start->acid_base prep_hplc Preparative HPLC chromatography->prep_hplc For highest purity end Purity > 99.5% prep_hplc->end acid_base->end If impurities are neutral/basic

Caption: Decision tree for advanced purification methods.

Q3: I am seeing a persistent impurity with a similar mass in the LC-MS analysis. How can I identify and remove it?

This often points to an isomeric byproduct, a common issue in heterocyclic synthesis.

Identification and Removal Strategy:

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. An isomer will likely have a distinct NMR spectrum.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns in MS/MS can help differentiate between isomers.

  • Synthetic Route Re-evaluation: The formation of isomers in Hantzsch synthesis can be influenced by reaction conditions.[1]

    • pH Control: Carrying out the reaction in a neutral or slightly basic medium can favor the formation of the desired 2-amino-substituted thiazole over the 2-imino isomer.[1][4]

  • Chromatographic Separation: Isomers can often be separated by optimizing chromatographic conditions.

    • Column Selection: Experiment with different stationary phases (e.g., phenyl-hexyl or cyano columns in reversed-phase HPLC) which can offer different selectivity compared to standard C18 columns.[13]

    • Mobile Phase Optimization: Fine-tuning the mobile phase composition and pH can significantly impact the resolution of isomers.[9]

Q4: How can I effectively remove residual inorganic salts from my final product?

Inorganic salts can be problematic for downstream applications and analytical characterization.

Troubleshooting Steps:

  • Aqueous Wash: If the product is a solid, washing the filter cake thoroughly with deionized water is the simplest and often most effective method.

  • Solvent Trituration: Suspending the crude product in a solvent in which the desired compound is poorly soluble but the inorganic salts are also insoluble (e.g., diethyl ether or dichloromethane) and stirring can help to break up the solid and allow for more effective removal of salts upon subsequent washing.

  • Recrystallization from a Suitable Solvent: During a properly executed recrystallization, inorganic salts will remain in the mother liquor.

III. Recommended Purification Protocols

Protocol 1: Standard Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water).

  • Dissolution: In a flask, add the chosen solvent to the crude 5-(2-chlorophenyl)thiazole-4-carboxylic acid and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1M sodium bicarbonate solution. Repeat the extraction two to three times.

  • Combine Aqueous Layers: Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any entrained neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2. A precipitate of the pure product should form.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

IV. Analytical Characterization for Purity Assessment

A combination of analytical techniques is recommended to confirm the purity and identity of the final product.

Technique Purpose Typical Observations
HPLC-UV Purity assessment and quantification.A single major peak at the expected retention time. Purity is typically calculated from the peak area percentage.
LC-MS Confirmation of molecular weight and identification of impurities.A parent ion mass corresponding to the molecular weight of the target compound.
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.The observed chemical shifts and coupling constants should match the expected structure.
Melting Point Indication of purity.A sharp melting point range is indicative of a pure compound.

V. References

  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Retrieved from

  • PubMed. (2008). Selective determination of acidic pharmaceuticals in wastewater using molecularly imprinted solid-phase extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids. Retrieved from

  • LCGC North America. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. Retrieved from [Link]

  • ResearchGate. (2010). Analysis of acidic, basic and neutral pharmaceuticals in river waters: Clean-up by 1°, 2° amino anion exchange and enrichment using an hydrophilic adsorbent. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Retrieved from

  • SSRN. (2022). Sensitive profiling of acidic pharmaceuticals exposure in environment by stable isotope labeling assisted LC−MS analysis. Retrieved from [Link]

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved from [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • Kuey. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-Thiazolecarboxylic acid, 2-amino-4-(3-chlorophenyl)-. Retrieved from [Link]

  • PMC. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • PLOS One. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Retrieved from [Link]

  • Molecules. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-HYDROXY-4-(p-CHLOROPHENYL)THIAZOLE-2(3H)-THIONE. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of Thiazole Carboxylic Acids

Introduction: The Thiazole Challenge Thiazole carboxylic acids represent a unique purification challenge due to their amphoteric nature and thermal sensitivity . Unlike simple aromatic acids, the thiazole ring contains a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Challenge

Thiazole carboxylic acids represent a unique purification challenge due to their amphoteric nature and thermal sensitivity . Unlike simple aromatic acids, the thiazole ring contains a basic nitrogen (


 for the conjugate acid) and a sulfur atom susceptible to oxidation, while the carboxylic acid moiety (

) introduces strong hydrogen bonding capability.

Successful recrystallization requires balancing these competing polarities while avoiding two primary failure modes: decarboxylation at high temperatures and zwitterionic insolubility (oiling out).

Phase 1: Solvent System Selection

Q: How do I select the initial solvent system for a new thiazole carboxylic acid analog?

A: Do not rely on random screening. Use a "polarity-matching" strategy based on the functionalization of the thiazole ring.

The Core Principle: Thiazole carboxylic acids are generally polar protic compatible. However, the presence of an amino group (e.g., 2-aminothiazole-4-carboxylic acid) dramatically shifts solubility toward aqueous systems due to zwitterion formation.

Solvent Selection Matrix
Compound ClassPrimary SolventAnti-SolventMechanism of Action
Simple Thiazole Acids (e.g., Thiazole-4-carboxylic acid)Water or Ethanol Acetone or EtOAc High solubility in hot water/EtOH; significantly reduced solubility upon cooling.
Aminothiazole Acids (e.g., 2-Amino-thiazole-4-COOH)Water (pH adjusted) Ethanol Zwitterionic lattice is disrupted by pH adjustment; precipitates at isoelectric point (pI).
Lipophilic Analogs (Aryl/Alkyl substituted)Ethyl Acetate or THF Hexanes or Heptane Standard polarity differential. Avoid chlorinated solvents if amine is free (salt formation risk).
Thermally Unstable Acids Methanol Water Allows for lower boiling point reflux (

C) to prevent thermal decarboxylation.
Q: Why is water often the "solvent of choice" despite the organic nature of the ring?

A: This is due to Zwitterionic Lattice Energy . Many thiazole carboxylic acids exist as zwitterions in the solid state (proton transfer from COOH to the thiazole N). Organic solvents like DCM or Toluene cannot disrupt this ionic lattice. Water or hot alcohols have the dielectric constant necessary to solvate the ionic species, allowing the crystal lattice to break down for recrystallization.

Phase 2: Process Optimization & Protocols

Q: My compound degrades when I heat it to reflux. How can I purify it without thermal decomposition?

A: Thiazole carboxylic acids are prone to thermal decarboxylation , especially if the carboxyl group is at the 2- or 5-position. Use the pH-Swing Recrystallization method instead of thermal recrystallization.

Protocol: pH-Swing Purification (Low Thermal Stress)
  • Dissolution: Suspend the crude thiazole acid in water (10 mL/g).

  • Basification: Slowly add 1M NaOH or saturated

    
     until the solid fully dissolves (Target pH 8–9). Note: The solution should be clear. If dark oil remains, filter through Celite.
    
  • Controlled Precipitation: Slowly add 1M HCl dropwise with vigorous stirring.

  • Critical Step: Monitor pH. Most thiazole acids will precipitate cleanly at their Isoelectric Point (typically pH 2.5 – 3.5) .

  • Harvest: Filter the solid and wash with cold water, then minimal cold ethanol to remove water trapped in the lattice.

Q: How do I determine the correct solvent ratio for a mixed-solvent system (e.g., EtOH/Water)?

A: Use the "Cloud Point Titration" method.

  • Dissolve 100 mg of compound in the minimum amount of the Primary Solvent (e.g., hot Ethanol) at reflux.

  • Add the Anti-Solvent (e.g., Water) dropwise through the condenser until a persistent turbidity (cloudiness) is observed.

  • Add just enough Primary Solvent (0.5 - 1 mL) to clear the solution.

  • Allow to cool slowly.[1][2][3] Rapid cooling here will trap impurities.[3]

Phase 3: Troubleshooting Guide

Q: My product is "oiling out" instead of crystallizing. What is happening?

A: Oiling out (Liquid-Liquid Phase Separation) occurs when the compound's melting point drops below the solvent's boiling point, often depressed by impurities.[2][4]

Immediate Fixes:

  • The "Seeding" Trick: If you have any pure crystals (even from a previous micro-scale batch), add a seed crystal at a temperature below the saturation point but above the oiling temperature.

  • Change the Anti-Solvent: If using Hexanes, switch to Methyl tert-butyl ether (MTBE) . Hexanes are often too non-polar, causing rapid, amorphous precipitation (oil) rather than crystal growth.

  • Trituration: If the oil solidifies into a gum, decant the solvent and triturate (grind) the gum with diethyl ether or pentane to induce crystallization.

Q: The crystals are colored (yellow/brown) but should be white. How do I remove the color?

A: Thiazoles are susceptible to sulfur oxidation, producing colored sulfoxides or ring-opening degradation products.

  • Action: Add Activated Charcoal (5-10 wt%) to the hot solution during the dissolution step.

  • Caution: Do not boil with charcoal for >5 minutes, as it can catalyze oxidative degradation in some heterocycles. Filter hot through a pre-warmed Celite pad.

Visualizing the Workflow

Figure 1: Solvent Selection Decision Tree

This flowchart guides the user through selecting the optimal solvent based on the specific chemical properties of their thiazole derivative.

SolventSelection Start Start: Analyze Thiazole Structure CheckAmine Is there a free Amino group? (e.g., 2-aminothiazole) Start->CheckAmine CheckThermal Is the compound thermally unstable? (Decarboxylates > 60°C) CheckAmine->CheckThermal No WaterSystem Use Aqueous System (pH Swing or H2O Recryst) CheckAmine->WaterSystem Yes (Zwitterionic) CheckLipophil Are there large lipophilic groups? (Phenyl, Alkyl chains) CheckThermal->CheckLipophil No AlcoholSystem Use Methanol/Water (Low Temp Reflux) CheckThermal->AlcoholSystem Yes (Avoid High bp) MixedSystem Use EtOAc/Hexanes or THF/Heptane CheckLipophil->MixedSystem Yes EthanolSystem Use Ethanol/Water CheckLipophil->EthanolSystem No (Simple Acid)

Caption: Decision tree for selecting recrystallization solvents based on functional group presence and thermal stability.

Figure 2: Troubleshooting Logic Map

A diagnostic workflow for resolving common crystallization failures.

Troubleshooting Problem Problem Detected Oiling Oiling Out Problem->Oiling NoCrystals No Crystals Formed Problem->NoCrystals Impure Colored/Impure Problem->Impure Sol_Temp Lower Temp / Seed Switch to MTBE Oiling->Sol_Temp Sol_Conc Evaporate Solvent Scratch Glass NoCrystals->Sol_Conc Sol_Charcoal Activated Charcoal (Hot Filtration) Impure->Sol_Charcoal

Caption: Logic map for diagnosing and resolving common recrystallization failures (Oiling out, Yield loss, Impurities).

References

  • BenchChem. (2025).[1][5] Recrystallization methods for purifying aminothiazole compounds. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7408069B2). Retrieved from

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization. Retrieved from

Sources

Optimization

Troubleshooting decarboxylation of thiazole-4-carboxylic acids during heating

<Technical Support Center: Thiazole-4-Carboxylic Acid Decarboxylation A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting the decarboxylatio...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Thiazole-4-Carboxylic Acid Decarboxylation

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting the decarboxylation of thiazole-4-carboxylic acids. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this crucial synthetic transformation. As professionals in research and drug development, we understand that efficient and clean decarboxylation is often a key step in synthesizing complex molecular scaffolds. This resource combines mechanistic insights, field-tested protocols, and data-driven recommendations to help you navigate your experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, focusing on the causality behind each recommendation.

Question 1: My decarboxylation reaction is extremely slow or has stalled completely. How can I drive it to completion?

Answer: This is a common issue often related to insufficient thermal energy or suboptimal reaction conditions.

  • Insight: Thermal decarboxylation of heteroaromatic carboxylic acids requires overcoming a significant activation energy barrier. The stability of the thiazole ring can make this process more difficult compared to other systems like β-keto acids[1][2]. The reaction proceeds through the formation of a zwitterionic intermediate, and its formation is the rate-limiting step.

  • Solutions:

    • Increase Temperature: This is the most direct approach. Gradually increase the reaction temperature in 10-20°C increments. Use a high-boiling point, inert solvent like diphenyl ether, Dowtherm™ A, or sulfolane to achieve the necessary temperatures (often >180°C).

    • Solvent Choice: The polarity of the solvent can influence the stability of the transition state. While high-boiling point is key, switching from a nonpolar (e.g., mineral oil) to a polar aprotic solvent (e.g., DMSO, DMF) can sometimes facilitate the reaction, though this may also increase side product formation[3].

    • Microwave Irradiation: Microwave-assisted synthesis is highly effective for decarboxylation reactions.[4][5][6] Microwaves provide rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and improve yields.[6][7]

    • Catalysis: For stubborn substrates, the addition of a catalyst can be effective. Copper powder or copper(I) salts are classic choices. Silver catalysts, such as Ag₂CO₃, have also been shown to be effective in promoting protodecarboxylation in heteroaromatic systems[3][8].

Question 2: My reaction mixture is turning dark brown or black, and I'm getting a low yield of the desired product. What's causing this decomposition?

Answer: The formation of tar-like substances is indicative of thermal decomposition of either the starting material or the product. Thiazoles, while aromatic, are not indestructible at high temperatures.

  • Insight: At elevated temperatures, sensitive functional groups on your thiazole ring or elsewhere in the molecule can degrade. The decarboxylated thiazole product itself might be unstable under the harsh reaction conditions required to initiate the reaction.

  • Solutions:

    • Lower the Temperature & Extend Reaction Time: Find the minimum temperature at which decarboxylation occurs, even if it's slow. A slightly lower temperature for a longer duration is often preferable to a high temperature for a short time.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidative degradation, which can be a major source of colored impurities.

    • Solvent-Free Conditions: Grinding the reactants, sometimes with a catalytic amount of a high-boiling liquid, can promote the reaction at a lower temperature by ensuring close contact of the molecules[9].

    • Use a "CO₂ Sink": In some cases, the buildup of CO₂ can create an equilibrium that slows the reaction. Performing the reaction under a gentle stream of nitrogen or a slight vacuum (if your solvent's boiling point allows) can help drive the reaction forward by removing the gaseous byproduct.

Question 3: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

Answer: Side products in high-temperature reactions can arise from various pathways, including rearrangement, fragmentation, or intermolecular reactions.

  • Insight: Besides simple decomposition, decarboxylation can sometimes generate reactive intermediates that lead to undesired products. For instance, radical pathways, though less common in simple thermal decarboxylation, can be initiated at very high temperatures or in the presence of certain catalysts[10][11].

  • Solutions:

    • Purity of Starting Material: Ensure your thiazole-4-carboxylic acid is pure. Impurities can act as catalysts for decomposition pathways. Recrystallize or chromatograph your starting material if necessary.

    • Alternative Decarboxylation Methods: If thermal methods consistently lead to decomposition, consider alternative chemical methods that operate under milder conditions.

      • Barton Decarboxylation: This is a radical-based method that involves converting the carboxylic acid to a thiohydroxamate ester followed by treatment with a radical initiator. It avoids high temperatures.

      • Photoredox Catalysis: Modern methods utilize visible light and a photocatalyst to generate a carboxyl radical, which then fragments to release CO₂.[12][13] These reactions often proceed at room temperature.

      • Palladium-Catalyzed Decarboxylative Coupling: If the goal is to install a new group at the 4-position, a one-pot Pd-catalyzed decarboxylative cross-coupling reaction can be employed, which proceeds under different, often milder, conditions than simple thermal decarboxylation[14].

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the thermal decarboxylation of thiazole-4-carboxylic acid?

The thermal decarboxylation of many heteroaromatic carboxylic acids, including thiazole-4-carboxylic acids, is believed to proceed through a zwitterionic intermediate. The nitrogen atom in the thiazole ring can be protonated by the carboxylic acid proton, forming an intermediate that facilitates the elimination of carbon dioxide. The electron-withdrawing nature of the protonated heterocyclic ring stabilizes the negative charge that develops on the carbon atom as the C-C bond breaks.

Decarboxylation_Mechanism Start Thiazole-4-Carboxylic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Intramolecular Proton Transfer Enamine Ylide/Enamine Intermediate Zwitterion->Enamine Heat (Δ) -CO₂ CO2 CO₂ Product Decarboxylated Thiazole Enamine->Product Tautomerization

Caption: Mechanism of thermal decarboxylation of thiazole-4-carboxylic acid.

Q2: What are the best starting conditions (solvent, temperature) for a novel thiazole-4-carboxylic acid derivative?

For an unknown substrate, it is best to start with a high-boiling, inert solvent and gradually increase the temperature while monitoring the reaction.

ParameterRecommended Starting ConditionRationale
Solvent Diphenyl ether or SulfolaneHigh boiling point (>250°C), thermally stable, and generally inert.
Temperature Start at 150°C, increase by 20°C every 30 min.Allows you to find the onset temperature for decarboxylation without "overshooting" and causing decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of sensitive functional groups.
Monitoring TLC, LC-MS, or ¹H NMR of aliquotsEssential for tracking the disappearance of starting material and the appearance of the product.

Q3: Can microwave heating improve my reaction?

Yes, significantly. Microwave irradiation accelerates the rate of many organic reactions by efficiently coupling with polar molecules, leading to rapid and uniform heating.[6] For decarboxylations, this often translates to drastically reduced reaction times (from hours to minutes) and improved yields by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Thermal Decarboxylation

This protocol provides a robust starting point for thermal decarboxylation.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the thiazole-4-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent (e.g., diphenyl ether or sulfolane) to create a 0.1-0.5 M solution.

  • Inerting: Flush the system with nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture in a heating mantle or oil bath to the desired temperature (e.g., start at 150°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots every 30-60 minutes. Analyze by TLC (staining if necessary) or LC-MS to observe the consumption of starting material. Gas evolution (CO₂) is also a good indicator that the reaction is proceeding.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

    • If the product is solid: Dilute the mixture with a non-polar solvent (e.g., hexanes) to precipitate the product, then collect by filtration.

    • If the product is soluble: Dilute with an appropriate organic solvent (e.g., ethyl acetate) and perform an aqueous wash (e.g., with saturated NaHCO₃ solution) to remove any remaining acidic starting material or byproducts. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Reaction Monitoring Workflow

Effective monitoring is crucial for optimizing reaction conditions and preventing decomposition.

Caption: A workflow for systematic reaction monitoring and optimization.

References

  • Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. ResearchGate. Available at: [Link]

  • Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. MDPI. Available at: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-Substituted Thiazoles. Thieme Chemistry. Available at: [Link]

  • Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. ACS Publications. Available at: [Link]

  • Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. Available at: [Link]

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Osaka University. Available at: [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)†. Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential. ResearchGate. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Decarboxylation. Wikipedia. Available at: [Link]

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Center for Biotechnology Information. Available at: [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-enhanced-press. Available at: [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. Available at: [Link]

  • Microwave-Assisted Enzymatic Reactions toward Medicinally Active Heterocycles. MDPI. Available at: [Link]

  • Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University. Available at: [Link]

  • Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube. Available at: [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Stabilizing 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in Solution

This technical guide addresses the stability and solubility challenges associated with 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a Senior Application Scientist, I have structured this response to move beyond gene...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and solubility challenges associated with 5-(2-Chlorophenyl)thiazole-4-carboxylic acid .

As a Senior Application Scientist, I have structured this response to move beyond generic advice. We will focus on the specific structural vulnerabilities of the 4-carboxy-5-arylthiazole scaffold—specifically the steric strain introduced by the ortho-chloro substituent and the electron-deficient nature of the thiazole ring.

Executive Summary & Chemical Profile[1][2][3][4]

  • Compound: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

  • Core Vulnerability: The proximity of the carboxylic acid (C4) and the ortho-substituted phenyl ring (C5) creates significant steric congestion . This strain lowers the activation energy for decarboxylation (loss of CO₂) as a mechanism to relieve crowding.

  • Secondary Risk: Thiazole rings are inherently photosensitive , prone to ring-opening or rearrangement (e.g., to isothiazoles) under UV/Vis light.

  • Solubility Profile: Poor aqueous solubility in its protonated (acid) form; requires ionization (pH > pKa) or organic cosolvents.[1]

Degradation Mechanisms (The "Why")

To stabilize this compound, you must understand the two primary pathways destroying it in solution.

Pathway A: Sterically-Accelerated Decarboxylation

Unlike simple thiazole acids, your compound features a 2-chlorophenyl group at position 5. The chlorine atom at the ortho position of the phenyl ring forces the phenyl group to twist out of coplanarity with the thiazole ring. However, it still exerts steric pressure on the adjacent C4-carboxylic acid.

  • Mechanism: Thermal energy or acid catalysis facilitates the loss of CO₂ to form 5-(2-chlorophenyl)thiazole. This is irreversible.

  • Trigger: Acidic pH (protonation of the thiazole nitrogen) or temperatures >40°C.[1]

Pathway B: Photo-Oxidative Ring Cleavage

Thiazoles absorb UV light. In the presence of dissolved oxygen, the excited triplet state can generate singlet oxygen (


) or undergo direct homolysis of the C-S bond.
  • Mechanism: C-S bond rupture

    
     formation of thio-radicals 
    
    
    
    ring opening or rearrangement.
  • Trigger: Ambient laboratory light (fluorescent/LED) and dissolved oxygen.[1]

Visualizing the Degradation Pathways

The following diagram illustrates the structural fate of your compound under stress.

DegradationPathways cluster_legend Key Compound 5-(2-Chlorophenyl) thiazole-4-carboxylic acid ExcitedState Excited Triplet State (T1) Compound->ExcitedState UV/Vis Light Decarboxylated Degradation Product A: 5-(2-Chlorophenyl)thiazole (Loss of CO2) Compound->Decarboxylated Heat (>40°C) or Acidic pH RingOpen Degradation Product B: Thio-radicals / Ring Cleavage ExcitedState->RingOpen O2 / Solvent legend1 Blue: Target Compound legend2 Red: Irreversible Damage

Caption: Figure 1. Dual degradation pathways.[2] The steric bulk of the 2-chlorophenyl group accelerates thermal decarboxylation, while the thiazole core is susceptible to photolysis.

Optimized Solubilization & Storage Protocol

This protocol is designed to maximize stability by neutralizing the carboxylic acid (preventing decarboxylation) and minimizing light exposure.

Reagents Required[3][4][6][7][8][9][10]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (degassed)

  • Container: Amber glass vials (silanized preferred to prevent adsorption)

Step-by-Step Procedure
StepActionTechnical Rationale
1 Weighing Weigh compound in low-light conditions.
2 Primary Stock Dissolve in 100% DMSO to 10-50 mM.
3 Aliquot Immediately divide into single-use aliquots (e.g., 50 µL).[1]
4 Storage Store at -20°C or -80°C .
5 Working Solution Dilute Stock 1:1000 into PBS (pH 7.4) .

⚠️ WARNING: Do not dissolve this compound in acidic methanol or ethanol. Trace acid in alcohols will catalyze esterification (forming the methyl/ethyl ester) or facilitate decarboxylation.

Troubleshooting & FAQs

Diagnostic Flowchart

Use this logic tree to identify the root cause of solution instability.

Troubleshooting Start Observation: Instability in Solution Precipitate Precipitation / Turbidity Start->Precipitate ColorChange Yellowing / Darkening Start->ColorChange NewPeak HPLC: New Peak (M - 44 Da) Start->NewPeak CheckPH Check pH Precipitate->CheckPH CheckLight Check Light Exposure ColorChange->CheckLight CheckTemp Check Temperature NewPeak->CheckTemp Action1 pH is < 5? Compound is protonated. Adjust to pH 7.4. CheckPH->Action1 Action2 Oxidation/Photolysis. Use Amber Vials. Degas Solvents. CheckLight->Action2 Action3 Thermal Decarboxylation. Store at -20°C. Avoid heating to dissolve. CheckTemp->Action3

Caption: Figure 2. Troubleshooting logic for identifying precipitation, oxidation, and decarboxylation issues.

Frequently Asked Questions

Q1: Why can't I use simple water or saline for the stock solution? A: The compound is a carboxylic acid with a hydrophobic chlorophenyl tail. In water at neutral pH, it may not fully dissolve. At acidic pH (unbuffered water often absorbs CO₂ and becomes pH ~5.5), the compound exists as the free acid, which is insoluble and prone to precipitation. You must use a solvent (DMSO) or a buffer (pH 7.4) to ensure the carboxylate form is dominant.

Q2: I see a new peak on my LC-MS with a mass of [M-44]. What is it? A: This is the definitive signature of decarboxylation . You have lost the carboxylic acid group (


 Da), leaving behind 5-(2-chlorophenyl)thiazole. This indicates your solution was likely exposed to heat or acidic conditions for too long.

Q3: Can I sonicate the solution to help it dissolve? A: Use caution. Sonication generates local heat spots ("hot spots") that can trigger the thermal decarboxylation described above. If you must sonicate, use a water bath with ice and short bursts (5 seconds).

Q4: Is the "2-chloro" substituent really that important for stability? A: Yes. In 5-phenylthiazole-4-carboxylic acid (without chlorine), the phenyl ring can rotate more freely. The 2-chloro substituent creates a "buttressing effect," increasing steric strain. The molecule can relieve this strain by ejecting the carboxylic acid group. This makes your specific compound more fragile than the unsubstituted analog.

References

  • Thiazole Photochemistry

    • Pavlović, G. et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.[1]

    • Context: Establishes the mechanism of thiazole ring cleavage and decarboxylation under UV irradi
  • Decarboxylation Mechanisms

    • Organic Chemistry Portal.[1][3] Decarboxylation of Carboxylic Acids.

    • Context: Details the thermal and acid-catalyzed pathways for decarboxyl
  • Thiazole Synthesis & Stability

    • ChemicalBook. 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis.
    • Context: Provides synthesis conditions for similar chlorophenyl-thiazole acids, highlighting the need for controlled hydrolysis to prevent degrad
  • General Heterocyclic Stability

    • PubChem. 4-Thiazolecarboxylic acid Compound Summary.
    • Context: Baseline physicochemical properties (pKa, solubility) for the thiazole-4-carboxylic acid core.

Sources

Optimization

Removing metal catalysts from 5-(2-Chlorophenyl)thiazole-4-carboxylic acid products

Product: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid Executive Summary & Scientific Context The Challenge: Removing residual transition metals (Pd, Cu, Ni) from 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is non-trivia...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Executive Summary & Scientific Context

The Challenge: Removing residual transition metals (Pd, Cu, Ni) from 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is non-trivial due to the molecule's "ambidextrous" chelating nature. Unlike simple aromatics, this compound possesses two potent metal-binding domains:

  • The Thiazole Nitrogen (N3): A soft Lewis base that coordinates strongly with soft metals like Palladium(II).

  • The Carboxylate Moiety (C4-COOH): A hard/borderline base that can form stable bridging complexes or salts with Copper(II) and Nickel(II).

Standard recrystallization often fails because the metal-ligand complex co-crystallizes with your product. To achieve ICH Q3D compliance (<10 ppm for oral delivery), you must chemically disrupt these coordination bonds before physical separation.

Troubleshooting Guide (Q&A)
Issue 1: "I have recrystallized three times, but my Palladium level is still >100 ppm."

Diagnosis: You are likely dealing with a Coordinate Inclusion Complex . The thiazole nitrogen is coordinating to the residual Pd, and this complex has similar solubility to your free product. The Fix: You must introduce a "Competitor Ligand" that binds Pd stronger than your thiazole ring.

  • Immediate Action: Do not recrystallize again. Switch to Protocol A (Chelation-Disrupting pH Swing) using L-Cysteine or Thiourea as the competitor in the aqueous phase.

  • Why it works: The high affinity of sulfur (from Cysteine/Thiourea) for Pd(II) breaks the Pd-Thiazole bond. The Pd-S complex remains water-soluble, while your product precipitates upon acidification.

Issue 2: "My product turns grey/black after adding activated carbon."

Diagnosis: This is Colloidal Metal Breakthrough . Standard activated carbon (e.g., Darco G-60) effectively adsorbs soluble complexes but can struggle with colloidal Pd nanoparticles if the pore size isn't matched. Furthermore, "fines" (microscopic carbon dust) can pass through standard filter paper. The Fix:

  • Switch to a wood-based, chemically activated carbon (e.g., CUNO or specific Zeta-potential filters) which handles colloids better.

  • Crucial Step: Filter through a dual-pad system: Celite 545 (top) over a 0.45 µm PTFE membrane (bottom). The Celite catches the bulk carbon; the membrane stops the fines.

Issue 3: "I am losing >30% yield when using Silica-based Scavengers (e.g., Si-Thiol)."

Diagnosis: Non-Specific Adsorption . Your product is a carboxylic acid.[1] Basic silica backbones (or residual silanols) can deprotonate your acid, causing it to ionically bind to the silica matrix. The Fix:

  • Pre-treatment: Ensure your scavenging solvent is slightly acidic (e.g., 1% Acetic Acid in THF/EtOH) to keep the carboxylic acid protonated.

  • Alternative: Use Polymer-supported scavengers (e.g., MP-TMT) instead of silica. The polystyrene backbone is less prone to non-specific binding of organic acids.

Detailed Experimental Protocols
Protocol A: The Chelation-Disrupting pH Swing (Recommended)

Best for: Bulk removal of Pd/Cu from >500 ppm to <50 ppm.

Reagents:

  • 2M NaOH (aq)

  • Ethyl Acetate (EtOAc) or DCM

  • Scavenging Agent: L-Cysteine (0.5 equiv relative to expected metal content) or Sodium Diethyldithiocarbamate.

  • 1M HCl

Step-by-Step:

  • Dissolution: Suspend the crude 5-(2-Chlorophenyl)thiazole-4-carboxylic acid in water (10 vol).

  • Salt Formation: Slowly add 2M NaOH until pH 10-11. The solid should dissolve as the sodium carboxylate salt forms.

  • The Wash: Wash the aqueous layer with EtOAc (2 x 5 vol).

    • Scientific Logic:[2][3][4] This removes non-polar organic impurities and neutral metal-ligand complexes (e.g., Pd(PPh3)4) that do not ionize.

  • Scavenging (The Critical Step): Add L-Cysteine (or Thiourea) to the aqueous phase. Stir at 50°C for 1 hour.

    • Mechanism:[2][3][4][5][6] The scavenger strips the metal from the thiazole nitrogen, forming a highly water-soluble [Pd(Cysteine)2] complex.

  • Precipitation: Cool to 20°C. Slowly add 1M HCl to adjust pH to 2-3.

  • Filtration: Collect the precipitate. The metal-cysteine complex remains in the acidic mother liquor.

  • Wash: Wash the filter cake with water (3x) to remove residual salts.

Protocol B: Homogeneous Scavenging with TMT

Best for: Polishing traces (from 50 ppm to <10 ppm).

Reagents:

  • Trimercaptotriazine (TMT-Na3) (15% aq. solution).

  • Solvent: THF/Water (1:1 mixture).

Step-by-Step:

  • Dissolve the product in THF/Water (1:1).

  • Add 0.1 - 0.3 equivalents of TMT-Na3 relative to the product (excess is needed for kinetics).

  • Stir vigorously at 50°C for 2-4 hours .

  • Observation: A fine precipitate (Pd-TMT complex) may form.

  • Filtration: Filter through a 0.2 µm membrane or a Celite pad to remove the Pd-TMT complex.

  • Workup: Evaporate THF and acidify the remaining water to precipitate the clean product.

Data & Specifications

Table 1: Scavenger Efficiency Comparison for Thiazole-Acid Substrates

MethodTarget MetalMechanismTypical LossRec.[7] Limit (ICH Q3D)
pH Swing + L-Cysteine Pd, Cu, NiChelation/Phase Partition< 5%< 10 ppm
Si-Thiol (Silica) Pd, Ag, HgCovalent Binding10-25%*< 5 ppm
Activated Carbon Pd (Colloidal)Adsorption15-20%Variable
Crystallization (EtOH) GeneralSolubility Diff30-50%Poor for Pd-Thiazoles

*High loss due to acid binding to silica surface; mitigatable with Protocol A.

ICH Q3D Limits (Oral Route, Option 1):

  • Palladium (Pd): 100 µ g/day (~10 ppm for 10g daily dose)[8]

  • Copper (Cu): 3000 µ g/day

  • Nickel (Ni): 200 µ g/day

Visualizations of Workflows
Diagram 1: The "Chelation Trap" & Removal Logic

Caption: Mechanism of metal retention by the thiazole moiety and displacement by thiol scavengers.

MetalRemoval Product 5-(2-Chlorophenyl) thiazole-4-COOH Complex STABLE COMPLEX (Metal bound to Thiazole N) Product->Complex Coordinates Metal Pd(II) / Cu(II) Metal->Complex Contaminates Scavenger Thiol Scavenger (L-Cysteine/TMT) Complex->Scavenger Treatment CleanProd Purified Product (Precipitate) Complex->CleanProd Released Waste Metal-Thiol Complex (Water Soluble) Scavenger->Waste Stronger Bond (Displacement)

Diagram 2: Decision Tree for Purification Strategy

Caption: Select the optimal protocol based on current contamination levels and product state.

DecisionTree Start Start: Metal Contamination Analysis Level Contamination Level? Start->Level High > 500 ppm (Gross Contamination) Level->High Visibly Dark Med 50 - 500 ppm (Moderate) Level->Med Failed Spec Low < 50 ppm (Polishing) Level->Low Near Spec Solubility Is Product Water Soluble at pH 10? High->Solubility Med->Solubility MethodC Si-Thiol Resin (Flow or Batch) Low->MethodC Final Polish MethodA PROTOCOL A: pH Swing + L-Cysteine Solubility->MethodA Yes (Forms Salt) MethodB PROTOCOL B: TMT Scavenger in THF Solubility->MethodB No (Organic Soluble)

[6]

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation.[9] (2019).[7] Available at: [Link]

  • Removal of Palladium from Pharmaceutical Ingredients. Biotage Application Notes. (2023).[4] Available at: [Link]

  • Thiazole Synthesis and Metal Coordination. Organic Syntheses. (2020). Available at: [Link]

  • Purification of Carboxylic Acids via pH Swing. Common Organic Chemistry. (2022).[7] Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions in 2-chlorophenyl thiazole synthesis

Technical Support Center: Minimizing Side Reactions in 2-Chlorophenyl Thiazole Synthesis Core Directive & Scope Subject: Optimization of Hantzsch Thiazole Synthesis for 2-Chlorophenyl Derivatives. Target Audience: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Side Reactions in 2-Chlorophenyl Thiazole Synthesis

Core Directive & Scope

Subject: Optimization of Hantzsch Thiazole Synthesis for 2-Chlorophenyl Derivatives. Target Audience: Medicinal Chemists, Process Development Scientists.[1] Objective: Provide actionable, mechanistic solutions to minimize specific side reactions (dehalogenation, hydrolysis, polymerization) inherent to ortho-substituted phenacyl halides.

Technical Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns into a dark, intractable tar instead of precipitating a solid. What is happening? Diagnosis: This is typically due to the polymerization or oxidative decomposition of the


-haloketone  (2-chlorophenacyl bromide/chloride).[2]
  • Mechanism:

    
    -Haloketones are potent electrophiles and lachrymators that degrade upon exposure to light and moisture.[2] In the presence of excess heat or weak nucleophiles (before the thiourea attacks), they can self-condense or polymerize into dark oligomers.
    
  • Corrective Action:

    • Reagent Quality: Ensure the 2-chlorophenacyl halide is a white/off-white crystalline solid, not a dark oil. Recrystallize from petroleum ether/methanol if necessary.

    • Temperature Control: Do not overheat. The ortho-chloro substituent provides steric hindrance, slowing the desired kinetics, but cranking the heat (

      
      C) accelerates decomposition faster than product formation.[1] Stick to refluxing ethanol (
      
      
      
      C).
    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) to prevent oxidative degradation of the intermediate or the thiourea sulfur.
      

Q2: I observe a side product that matches the dehalogenated ketone (2-chloroacetophenone). How do I stop this? Diagnosis: You are experiencing reductive dehalogenation .[2]

  • Mechanism: Thiourea is a reducing agent.[2] If the nucleophilic attack on the

    
    -carbon is sterically hindered (by the ortho-Cl group), the thiourea can instead attack the halogen directly (halophilic attack) or transfer a hydride, reducing the C-Br bond to C-H and oxidizing thiourea to formamidine disulfide.
    
  • Corrective Action:

    • Stoichiometry: Avoid large excesses of thiourea. Use a strict 1.0 : 1.1 equivalent ratio (Haloketone : Thiourea).

    • Scavengers: Add a mild acid scavenger like sodium acetate (NaOAc) to buffer the HBr formed, which can sometimes catalyze the reduction pathway.

Q3: The reaction is extremely slow when using 2-chlorophenacyl chloride instead of bromide. Diagnosis: The C-Cl bond is stronger and less polarized than the C-Br bond, making it a poorer leaving group. The ortho-chloro substituent adds steric bulk, further shielding the


-carbon from nucleophilic attack.[2]
  • Corrective Action: In-situ Finkelstein Modification.

    • Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) to the reaction.

    • Logic: The iodide displaces the chloride to form the transient, highly reactive

      
      -iodoketone, which reacts rapidly with thiourea.[1] This restores the reaction rate without requiring higher temperatures.
      

Q4: Upon neutralization with base, I get a sticky gum instead of a filterable solid. Diagnosis: This is likely a mixture of the free base product and amorphous oligomers or trapped solvent.

  • Corrective Action:

    • pH Control: Do not dump strong base (NaOH) directly.[2] Use a saturated solution of Sodium Acetate (NaOAc) or Ammonium Hydroxide (

      
      ) to reach pH 8-9 gently.[2]
      
    • Trituration: If a gum forms, decant the aqueous layer and triturates the residue with cold ethanol or diethyl ether to induce crystallization.

    • Recrystallization: The 2-chlorophenyl thiazole is highly crystalline; purify the gum by dissolving in hot ethanol and cooling slowly.

Optimized Experimental Protocol

Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole

Reagents:

  • 2-Chlorophenacyl bromide (1.0 equiv) [Alternative: Chloride + 0.2 equiv NaI][1][2]

  • Thiourea (1.1 equiv)[1][2]

  • Solvent: Absolute Ethanol (10 mL per mmol)

  • Base: 10% Ammonium Hydroxide (

    
    ) or solid 
    
    
    
    [1][2]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-chlorophenacyl bromide in absolute ethanol. Note: If the starting material is dark, purify it first.[1]

  • Addition: Add 1.1 equiv of thiourea. The solution may turn slightly yellow.

  • Reaction: Fit a reflux condenser and heat the mixture to reflux (

    
    C) with stirring for 2–4 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[2] The starting halide (

      
      ) should disappear; product (
      
      
      
      ) will appear.[2]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Option A (Precipitation): Pour the mixture into 5 volumes of ice-cold water. Neutralize with

      
       until pH 
      
      
      
      9. The product should precipitate as a white/pale-yellow solid.
    • Option B (If sticky): Evaporate ethanol under reduced pressure.[2] Resuspend residue in water and neutralize.[2] Extract with Ethyl Acetate, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

Mechanistic Visualization

Figure 1: Reaction Pathways & Side Reactions This diagram illustrates the main Hantzsch pathway versus the competing hydrolysis and dehalogenation routes caused by the ortho-chloro steric effect.

HantzschMechanism Start 2-Chlorophenacyl Halide Intermediate S-Alkylated Intermediate Start->Intermediate + Thiourea (Nucleophilic Attack) Side_Hydrolysis Side Product: 2-Chloro-alpha-hydroxy acetophenone Start->Side_Hydrolysis + H2O (Hydrolysis) Slow Reaction Rate Side_Dehalo Side Product: 2-Chloroacetophenone (Dehalogenation) Start->Side_Dehalo Reduction by Thiourea Side_Tar Side Product: Polymer/Tar Start->Side_Tar Heat/Light (Polymerization) Thiourea Thiourea Product 2-Amino-4-(2-chlorophenyl) thiazole Intermediate->Product Cyclization & Dehydration (-H2O, -HX)

Caption: Mechanistic bifurcation showing the desired Hantzsch pathway (green) vs. competing side reactions (red) exacerbated by steric hindrance.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type1 Black/Tarry Reaction Issue->Type1 Type2 Low Yield / Slow Rxn Issue->Type2 Type3 Sticky Gum on Workup Issue->Type3 Sol1 Check SM Purity Use N2 Atmosphere Lower Temp Type1->Sol1 Sol2 Add NaI (Finkelstein) Increase Conc. Check Stirring Type2->Sol2 Sol3 Use NH4OH (Mild Base) Triturate w/ Cold EtOH Recrystallize Type3->Sol3

Caption: Diagnostic flowchart for resolving common synthetic failures in 2-chlorophenyl thiazole production.

Comparative Data: Solvent & Catalyst Effects[1][3]

ParameterStandard (Ethanol)Green (Water)Accelerated (PEG-400)
Reaction Time 2–4 Hours4–8 Hours30–60 Mins
Yield (Typical) 85–92%70–80%90–95%
Side Product Risk LowModerate (Hydrolysis)Low
Purification RecrystallizationFiltrationExtraction req.[1][2]
Suitability for o-Cl High Low (Solubility issues)High

Table 1: Comparison of solvent systems. PEG-400 is recommended if the ethanol reflux is too slow due to steric hindrance.

References

  • BenchChem. (2025).[3] Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole. BenchChem Technical Notes. Link[1]

  • Potewar, T. M., et al. (2022).[1] Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Nano Bio Letters. Link

  • Rao, C. V., et al. (2013).[1] Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2):181-184.[2][4] Link

  • Chem Help Asap. (2020).[5] Hantzsch Thiazole Synthesis - Laboratory Experiment. YouTube / ChemHelpAsap.[5] Link

  • Organic Chemistry Portal. (2024).[2] Thiazole Synthesis: Hantzsch Condensation. Organic Chemistry Portal. Link

Sources

Optimization

Optimization of reaction time and temperature for thiazole formation

Introduction Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the formation of thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the formation of thiazole rings, a critical scaffold in numerous pharmacologically active compounds. We will focus on the widely utilized Hantzsch thiazole synthesis, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of reaction time and temperature optimization. Our goal is to provide not just procedures, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your experimental design.

Thiazole and its derivatives are foundational components in a variety of FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1] The Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a cornerstone for constructing this heterocyclic core due to its reliability and versatility.[2][3] This guide will equip you with the knowledge to refine this classic reaction for your specific substrates, maximizing yield and purity while minimizing reaction time.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of thiazole derivatives, with a focus on optimizing reaction time and temperature.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Suboptimal Temperature: The reaction may be too cold for the activation energy to be overcome, or too hot, leading to degradation of reactants or products.[4]2. Insufficient Reaction Time: The reaction may not have proceeded to completion.3. Impure Starting Materials: Impurities in the α-haloketone or thioamide can introduce side reactions.4. Incorrect Stoichiometry: An improper reactant ratio can leave the limiting reagent unreacted.1. Systematic Temperature Screening: Begin with a lower temperature (e.g., room temperature or 40°C) and incrementally increase it (e.g., in 10-20°C steps), monitoring the reaction by Thin Layer Chromatography (TLC). For many Hantzsch syntheses, heating to reflux in solvents like ethanol or methanol is effective.[2]2. Time Course Study: Monitor the reaction at set intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) using TLC or LC-MS to determine the point of maximum product formation before byproduct accumulation becomes significant.3. Purify Reactants: Ensure the purity of your α-haloketone (e.g., by distillation or recrystallization) and thioamide before use.[4]4. Optimize Stoichiometry: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[2]
Formation of Multiple Products (Visible on TLC/NMR) 1. Isomer Formation: Under acidic conditions, the reaction can yield the 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[4][5]2. Side Reactions: Excessive heat or prolonged reaction times can lead to the formation of dimeric or polymeric byproducts, often visible as tar or a dark coloration in the reaction mixture.[6]3. Decomposition: The α-halo-β-carbonyl starting materials can be unstable and decompose, especially with prolonged heating.1. Control pH: Maintain neutral or slightly basic conditions to favor the formation of the 2-aminothiazole. If the reaction generates acid (e.g., HBr), consider adding a non-nucleophilic base.[4]2. Optimize Temperature and Time: Avoid excessive heating. Once TLC indicates the consumption of the limiting reagent, proceed with the work-up. Microwave-assisted synthesis can often provide rapid heating to the target temperature, minimizing the time for side reactions to occur.[7]3. Use Fresh Reactants: Use freshly prepared or properly stored α-haloketones.
Difficulty in Product Isolation/Purification 1. High Solubility: The thiazole product may be highly soluble in the reaction solvent, making precipitation difficult.2. Persistent Impurities: Byproducts may co-elute with the desired product during column chromatography.3. Product is an HBr Salt: The initial product of the Hantzsch synthesis is often the hydrobromide salt, which can be highly soluble in polar solvents like methanol.[8]1. Anti-Solvent Precipitation: After the reaction, try precipitating the product by adding a non-solvent. For instance, pouring a methanol reaction mixture into a weak aqueous base like 5% sodium carbonate solution can both neutralize the HBr salt and precipitate the free thiazole.[2]2. Optimize Chromatography: Systematically screen different mobile phase compositions for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.3. Neutralization Step: Incorporate a neutralization step in your work-up to convert the soluble salt into the less soluble free base, facilitating its isolation by filtration.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal starting temperature for my thiazole synthesis?

A: The optimal temperature is highly dependent on your specific substrates. A good starting point for a conventional Hantzsch synthesis is refluxing in a protic solvent like ethanol (reflux temp ~78°C).[9] For unknown reactions, it is prudent to start at a lower temperature (e.g., 40-50°C) and gradually increase it while monitoring the reaction's progress by TLC. If no reaction is observed, you can then move to higher temperatures. Some reactions may even proceed at room temperature, although they might require longer reaction times.[10]

Q2: My reaction is very slow. Is it better to increase the temperature or the reaction time?

A: This is a classic optimization problem. Initially, you can try increasing the reaction time at a moderate temperature. If the reaction still does not proceed to completion, a modest increase in temperature is warranted. However, be aware that high temperatures can promote the formation of byproducts and decomposition.[4] A time course experiment at a slightly elevated temperature will give you the best indication of the optimal balance. For a significant reduction in reaction time, consider microwave-assisted synthesis, which can often drive reactions to completion in minutes rather than hours.[7]

Q3: I see a new spot on my TLC plate that is very close to my product spot. What could it be?

A: If you are synthesizing a 2-aminothiazole using a monosubstituted thiourea, a common byproduct is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[5] This is particularly prevalent under acidic conditions. To confirm its identity, you would typically need to isolate the byproduct and characterize it using spectroscopic methods (NMR, MS). To minimize its formation, ensure your reaction is run under neutral or slightly basic conditions.

Q4: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of thiazole synthesis.[2] You should spot your reaction mixture alongside your starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new spot for the product will indicate that the reaction is proceeding. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the advantages of using microwave irradiation for thiazole synthesis?

A: Microwave-assisted synthesis offers several advantages over conventional heating. It allows for rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[7][11] This can also lead to higher yields and cleaner reaction profiles by minimizing the formation of byproducts that can result from prolonged heating.[11]

Data Presentation: Optimizing Thiazole Synthesis

The following tables provide quantitative data from studies on Hantzsch thiazole synthesis, illustrating the impact of reaction time, temperature, and heating method on product yield.

Table 1: Optimization of Microwave-Assisted Hantzsch Synthesis [7]

This table shows the results of a screening study for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine, demonstrating the effect of solvent, time, and temperature on yield.

EntrySolventTemperature (°C)Time (min)Yield (%)
1No Solvent90–12015Trace
2Ethanol90–1201579
3Ethanol90–1203085
4Methanol901571
5Methanol 90 30 95
6Acetonitrile90–10015–3055

As demonstrated, the optimal conditions found in this specific study were methanol as the solvent, a temperature of 90°C, and a reaction time of 30 minutes, resulting in a 95% yield.[7]

Table 2: Conventional Heating vs. Microwave Irradiation [11]

This table provides a comparison of a Hantzsch condensation reaction under conventional heating and microwave irradiation, highlighting the significant reduction in reaction time and improvement in yield with the latter.

CompoundConventional Method (Reflux)Microwave Method (70°C, 420W)
Time (hrs) Yield (%)
6a 1.582
6b 1.580
6c 1.579
6d 1.585
6e 1.581
6f 1.583

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes a general method for the synthesis of 2-amino-4-phenylthiazole and can be adapted for other substrates.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Add methanol (5 mL) and a stir bar.[2]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate/50% hexane mobile phase).[2]

  • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.[2]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromic acid formed and precipitate the product.[2]

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[2]

  • Allow the collected solid to air dry. The crude product can be further purified by recrystallization if necessary.[2]

Protocol 2: Optimization Workflow for a New Thiazole Synthesis

This workflow provides a systematic approach to optimizing the reaction time and temperature for a novel thiazole synthesis.

G cluster_0 Phase 1: Initial Condition Screening cluster_1 Phase 2: Time Course Optimization cluster_2 Phase 3: Final Validation A 1. Set up small-scale reactions (e.g., 0.5 mmol) B 2. Test three temperatures: - Room Temp (25°C) - Moderate Heat (50°C) - Reflux (e.g., Ethanol ~78°C) A->B C 3. Monitor by TLC at 30 min, 2h, and 6h B->C D 4. Analyze TLC results: Identify condition with best product formation vs. byproducts C->D E 5. Select best temperature from Phase 1 D->E Promising condition found F 6. Run reaction and sample at shorter intervals (e.g., every 20-30 min) E->F G 7. Quantify product/starting material (e.g., LC-MS or crude NMR) F->G H 8. Plot yield vs. time to find optimal reaction duration G->H I 9. Run optimized reaction on a larger scale H->I Optimum time identified J 10. Isolate and purify product I->J K 11. Characterize and calculate isolated yield J->K Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate Reactants->Intermediate1 1. SN2 Attack (S-Alkylation) Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 2. Intramolecular Cyclization Product Aromatic Thiazole Product Intermediate2->Product 3. Dehydration (-H2O)

Caption: The three key stages of the Hantzsch thiazole synthesis mechanism.

Knowing these steps helps to rationalize observations. For instance, if the reaction stalls, it could be due to a poor nucleophile (thioamide) or a sterically hindered α-haloketone, slowing down the initial SN2 step. The formation of byproducts could be due to the instability of the intermediates at high temperatures.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Molecules, 20(7), 12683-12695. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles. YouTube. Available at: [Link]

  • Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. Molecules, 22(5), 757. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis... Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]

  • Google Patents. US2489038A - Purification of 2-aminothiazole.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available at: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • ResearchGate. The Hantzsch Thiazole Synthesis. Available at: [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9497-9510. Available at: [Link]

  • Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155048. Available at: [Link]

  • Semantic Scholar. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Available at: [Link]

  • Reddit. (2024, February 10). Can somebody help me identify a byproduct of a Hantzsch type reaction?. r/organicchemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Coupling Strategies for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Welcome to the technical support guide for overcoming challenges associated with the amide coupling of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. This document provides researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for overcoming challenges associated with the amide coupling of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. This document provides researchers, medicinal chemists, and process development scientists with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to address the significant steric hindrance inherent in this substrate. Our goal is to empower you to navigate this difficult transformation efficiently, saving valuable time and resources.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in derivatizing 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is severe steric congestion around the carboxylic acid's carbonyl carbon. The ortho-chloro substituent on the C5-phenyl ring physically obstructs the trajectory of the incoming amine nucleophile, significantly increasing the activation energy of the amide bond formation. Standard coupling conditions often fail or result in disappointingly low yields.

Figure 1: Visualization of Steric Hindrance.

This guide outlines a logical progression of strategies, from optimizing potent uronium salt-based methods to employing highly reactive acyl fluoride intermediates for the most recalcitrant cases.

Frequently Asked Questions (FAQs)

Q1: Why are my standard EDC/HOBt or DCC coupling protocols failing for this substrate? Standard carbodiimide activators like EDC and DCC form an O-acylisourea intermediate. While effective for many substrates, this intermediate is often not reactive enough to overcome the high energy barrier imposed by the steric hindrance of the ortho-chloro group[1]. Furthermore, the subsequent formation of an HOBt-activated ester may still be too sterically demanding for the amine to attack efficiently[1][2]. For this substrate, more powerful coupling reagents are required from the outset.

Q2: What is the recommended starting point for coupling 5-(2-Chlorophenyl)thiazole-4-carboxylic acid with a primary or secondary amine? For challenging substrates like this, uronium/aminium salt-based reagents are the preferred first choice due to their high reactivity and ability to form more potent activated esters[3]. We recommend starting with HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU, in the presence of a non-nucleophilic base like DIPEA, generates a highly reactive OAt-ester intermediate. The nitrogen atom in the azabenzotriazole ring of HOAt provides anchimeric assistance during the aminolysis step, accelerating the reaction compared to HOBt-based systems like HBTU[4][5].

Q3: How critical are the choices of base and solvent? They are extremely critical.

  • Base: A non-nucleophilic, sterically hindered tertiary amine is essential to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are highly recommended. Stoichiometry is also key; at least 2-3 equivalents are typically required to deprotonate the carboxylic acid and neutralize the generated HCl[2].

  • Solvent: The reaction must be performed under strictly anhydrous conditions, as water will hydrolyze the activated intermediates[1]. A polar, aprotic solvent that can fully dissolve all reactants is necessary. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices[3].

Troubleshooting Guide: When Initial Attempts Fail

Even with potent reagents, this substrate can be stubborn. This section provides a logical workflow for troubleshooting poor outcomes.

Figure 2: Troubleshooting Workflow for Hindered Coupling.

Problem: My reaction with HATU shows low (<50%) conversion after several hours at room temperature.

This is a common scenario indicating that the activation energy for the aminolysis of the OAt-ester is still too high.

  • Initial Checks:

    • Reagent Integrity: Ensure HATU and the amine are of high purity and the solvent is truly anhydrous.

    • Base Stoichiometry: Confirm that at least 2.5-3.0 equivalents of DIPEA were used.

  • Solution A: Increase Reaction Driving Force

    • Elevate Temperature: Gently warm the reaction to 40-60 °C. Increased thermal energy can help overcome the activation barrier. Monitor for potential degradation of starting materials[3].

    • Extend Reaction Time: Allow the reaction to stir for up to 24 hours. Some hindered couplings are simply very slow.

    • Perform a Double Coupling: After the initial coupling time (e.g., 4-6 hours), add a second portion of fresh coupling reagent (0.5 eq HATU) and base (1.0 eq DIPEA) to the reaction mixture to drive it to completion. This is particularly effective in solid-phase synthesis but can also be applied in solution[6].

  • Solution B: Switch Reagent Class to Phosphonium Salts

    • If optimizing conditions with HATU fails, switch to a phosphonium-based reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Phosphonium salts operate via a different activation mechanism and can be more effective in certain contexts, particularly for preventing racemization[3][7].

Problem: All uronium and phosphonium salt methods have failed.

When even the most potent conventional coupling reagents are defeated, the steric impediment must be circumvented by changing the nature of the activated species itself.

  • Advanced Solution: In Situ Acyl Fluoride Formation The strategy here is to convert the carboxylic acid into a smaller, yet highly reactive, acyl fluoride. The fluorine atom is significantly smaller than an OAt or OBt leaving group, drastically reducing the steric profile of the activated intermediate and facilitating the amine's approach[8][9]. A protocol developed specifically for coupling hindered acids with electron-deficient or hindered amines has shown great success[8][10].

    This is achieved using a fluorinating agent such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH. The carboxylic acid is first converted to the acyl fluoride, and the coupling is then performed at an elevated temperature[8]. This method is often successful where all others fail.

Comparative Analysis of Recommended Coupling Strategies

StrategyReagent(s)Mechanism of ActivationProsConsWhen to Use
Uronium Salt HATU / DIPEAForms highly reactive OAt-ester[2][7].High reactivity, fast kinetics, well-established[4][11].Can be expensive, moisture-sensitive.First-line approach for this substrate with most amines.
Phosphonium Salt PyBOP / DIPEAForms acyloxyphosphonium cation, then OBt-ester[7].Very effective, low racemization potential[7][12]. Byproduct (HMPA) is carcinogenic.Alternative to HATU if it fails or for sensitive substrates.
Acyl Fluoride BTFFH / DIPEAIn situ conversion to a small, highly reactive acyl fluoride[8][9].Overcomes extreme steric hindrance, highly effective for difficult couplings[8].Requires elevated temperatures, fluorinating agents can be costly.Method of choice when uronium/phosphonium reagents fail completely.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for professional research use only.

Protocol 1: General Procedure using HATU for Moderately Hindered Couplings
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid (target concentration of 0.1-0.2 M).

  • Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Add the reagents in this order.

  • Reaction: Stir the mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC every 1-2 hours. If the reaction is sluggish after 4 hours, consider warming to 40 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: Advanced Procedure via In Situ Acyl Fluoride Formation

This protocol is adapted from the work of Ulven and colleagues, designed for extremely challenging couplings[8][10].

  • Activation (Acyl Fluoride Formation):

    • To a dry vial, add 5-(2-Chlorophenyl)thiazole-4-carboxylic acid (1.2 eq) and the fluorinating agent BTFFH (1.2 eq).

    • Add anhydrous dichloromethane (DCM).

    • Add DIPEA (1.5 eq) and stir the mixture at room temperature for 30-60 minutes. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Coupling:

    • In a separate dry vial, dissolve the amine (1.0 eq) in anhydrous DMF.

    • Add the pre-activated acyl fluoride solution from step 1 to the amine solution.

    • Seal the vial and heat the reaction mixture to 80 °C.

    • Stir at 80 °C for 12-24 hours.

  • Monitoring & Workup:

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and perform the same aqueous workup as described in Protocol 1.

  • Isolation: Purify the final product using appropriate chromatographic techniques.

References

  • Vertex AI Search Grounding API, The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.).
  • Wanner, M. J., et al. (2015). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 26(8), 1614-1621. [Link]

  • Pellegrinet, S. C., & Bogle, K. M. (2015).
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • BenchChem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • ResearchGate. (2025).
  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 394-398.
  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 142-147. [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Al-Zoubi, R. M., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry, 77(20), 9084-9092. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
  • Encyclopedia.pub. (2023).
  • ResearchGate. (n.d.). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
  • Royal Society of Chemistry. (2015).
  • UCL Discovery. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
  • Reddit. (2021).
  • EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
  • Taylor & Francis Online. (2023).
  • Semantic Scholar. (n.d.).
  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
  • Bentham Science. (n.d.).
  • ResearchGate. (2015).
  • Semantic Scholar. (2016).

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Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a likely intermediate in the synthesis of non-purine xanthine oxidase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a likely intermediate in the synthesis of non-purine xanthine oxidase inhibitors (structurally related to Febuxostat scaffolds) or fungicides, accurate structural verification is critical.

This document moves beyond basic peak listing to focus on regiochemical verification . The primary challenge in synthesizing substituted thiazoles is distinguishing between the 2-, 4-, and 5-positions. This guide demonstrates how to use 1H NMR to definitively confirm the 5-aryl substitution pattern and differentiate it from common regioisomers (e.g., 2-aryl derivatives) and precursors (esters).

Part 1: Structural Context & Chemical Shift Prediction

The target molecule consists of three distinct magnetic environments:

  • Thiazole Core: Contains a single proton at the C-2 position (between Sulfur and Nitrogen), which is highly diagnostic.

  • Carboxylic Acid: A labile proton at C-4, highly sensitive to solvent choice.

  • 2-Chlorophenyl Ring: An ortho-substituted aromatic system attached at C-5, creating a specific steric and electronic environment.

Diagram 1: Chemical Structure & Numbering

The following diagram establishes the atom numbering used throughout this guide.

G cluster_0 Target Molecule: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid struct Thiazole Ring (C2-H, C4-COOH, C5-Ar) acid Carboxylic Acid (-COOH) ~12.8 - 13.5 ppm struct->acid Pos 4 h2 Thiazole C2-H (Diagnostic Singlet) ~9.0 - 9.3 ppm struct->h2 Pos 2 phenyl 2-Chlorophenyl (Aromatic ABCD) 7.3 - 7.8 ppm struct->phenyl Pos 5

Caption: Functional group segmentation for NMR analysis. The C2-H proton is the primary regio-marker.

Part 2: Experimental Protocol

To ensure reproducibility and visibility of the carboxylic acid proton, the choice of solvent and acquisition parameters is non-trivial.

Solvent Selection: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Solubility High. Dissolves polar carboxylic acids effectively.Low/Moderate. May require gentle heating; risk of precipitation.
-COOH Signal Visible. Appears as a broad singlet (12–14 ppm) due to H-bonding with solvent.Often Invisible. Proton exchange is too rapid; peak broadens into baseline.
Water Peak ~3.33 ppm (distinct from aromatics).~1.56 ppm (can overlap with impurities).
Acquisition Parameters
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Relaxation Delay (d1): Set to ≥ 5 seconds .

    • Reasoning: The C2-H thiazole proton and the carboxylic acid proton often have long T1 relaxation times. A standard d1 (1 sec) may lead to under-integration, making quantitative analysis (e.g., purity calculation) inaccurate.

  • Pulse Angle: 30° (to facilitate relaxation).

Part 3: Spectral Interpretation & Comparative Analysis
3.1. The Diagnostic Thiazole Singlet (Regiochemistry Check)

The most critical task is confirming the substituent is at position 5, not position 2.

  • Target (5-substituted): The remaining proton is at C-2 . This position is flanked by both Sulfur and Nitrogen, making it extremely deshielded.

    • Expected Shift:9.0 – 9.3 ppm (Singlet) .

  • Isomer (2-substituted): If the aryl group were at C-2, the remaining proton would be at C-5.

    • Expected Shift:8.0 – 8.5 ppm (Singlet) .

3.2. The Aromatic Region (2-Chlorophenyl Group)

The 2-chloro substitution breaks the symmetry of the phenyl ring, resulting in a complex 4-proton pattern (ABCD system), typically appearing between 7.3 and 7.8 ppm .

  • H-3' (adj to Cl): Often the most upfield or distinct doublet due to shielding/steric twist.

  • H-6' (adj to Thiazole): Deshielded by the thiazole ring current.

3.3. Reaction Monitoring: Ester Hydrolysis

This compound is typically synthesized by hydrolyzing an ethyl ester precursor. NMR is the best tool to monitor this conversion.

SignalPrecursor (Ethyl Ester) Product (Carboxylic Acid) Status
-OCH2- (Quartet) ~4.3 ppmAbsent Conversion Indicator
-CH3 (Triplet) ~1.3 ppmAbsent Conversion Indicator
-COOH (Broad s) Absent~12.8 – 13.5 ppm Product Confirmation
Part 4: Troubleshooting & Validation Workflow

Use the following logic flow to interpret the spectrum and troubleshoot common synthesis issues.

Logic Start Acquire 1H NMR (DMSO-d6) CheckCOOH Is there a broad peak > 12.0 ppm? Start->CheckCOOH CheckEster Are peaks present at 4.3 (q) and 1.3 (t) ppm? CheckCOOH->CheckEster No CheckThiazole Locate Thiazole Singlet. Is it > 9.0 ppm? CheckCOOH->CheckThiazole Yes ResultMix INCOMPLETE: Mixture of Acid/Ester CheckEster->ResultMix Yes ResultSalt SALT FORM: Acid proton exchanged/missing CheckEster->ResultSalt No (and no COOH) ResultAcid CONFIRMED: Pure Acid CheckThiazole->ResultAcid Yes (9.0-9.3 ppm) ResultIso WRONG ISOMER: Likely 2-substituted CheckThiazole->ResultIso No (< 8.8 ppm)

Caption: Decision tree for validating the synthesis of 5-(2-chlorophenyl)thiazole-4-carboxylic acid.

References
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

    • Context: Authoritative source for solvent effects (DMSO vs CDCl3) on carboxylic acid protons.
  • SpectraBase. (2025).[1] 1H NMR Spectrum of 1,3-thiazole-4-carboxylic acid. Wiley Science Solutions. Link

    • Context: Provides the baseline chemical shifts for the thiazole-4-carboxylic acid core scaffold.
  • PubChem. (2025).[2] Compound Summary: 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid.[2] National Library of Medicine. Link

    • Context: Used for structural comparison of regioisomers (2-substituted vs 5-substituted)

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid: An Integrated Experimental and Predictive Approach

Abstract In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 5-(2-Chlorophenyl)thiazole-4-carboxylic acid represents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and materials science, the unambiguous structural characterization of novel heterocyclic compounds is paramount. 5-(2-Chlorophenyl)thiazole-4-carboxylic acid represents a class of molecules with significant potential, yet its comprehensive spectral data is not widely published. This guide provides an in-depth analysis of its expected 13C NMR chemical shifts. Moving beyond a simple data table, we employ a comparative methodology, integrating data from structurally analogous compounds with established principles of NMR spectroscopy. This approach serves as a robust framework for researchers to predict, interpret, and validate the structure of this and related thiazole derivatives, ensuring scientific rigor in synthetic and medicinal chemistry programs.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for organic chemists, providing a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. This sensitivity allows for the confident assignment of carbon atoms within a molecule, confirmation of functional groups, and differentiation between isomers.

For a molecule like 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, which contains multiple distinct chemical environments—a carboxylic acid, a substituted aromatic ring, and a heterocyclic thiazole core—13C NMR is crucial for verifying its successful synthesis and purity. The electron-withdrawing and donating effects of the substituents create a unique spectral fingerprint that can be deciphered through careful analysis.

Comparative Analysis: Predicting Chemical Shifts through Structural Analogy

The Thiazole Core (C2, C4, C5)

The thiazole ring is an electron-deficient heterocycle. The chemical shifts of its carbon atoms are influenced by the electronegativity of the nitrogen and sulfur atoms and by the nature of the substituents.

  • C2 : This carbon, positioned between the electronegative nitrogen and sulfur atoms, is typically the most deshielded carbon of the thiazole ring. In various substituted thiazoles, its resonance is often observed in the range of 160-175 ppm .[1][2]

  • C4 : The C4 carbon, bearing the carboxylic acid group, is expected to be significantly deshielded. Its chemical shift is influenced by the attachment to the sulfur atom and the electron-withdrawing carboxylic acid. Literature on similar substituted thiazoles suggests a range of 145-155 ppm .[1][3]

  • C5 : Attached to the 2-chlorophenyl group, the C5 carbon's environment is less deshielded than C2 and C4. In analogous structures, this carbon typically appears in the 125-140 ppm region.[1][4]

The Carboxylic Acid Carbon (-COOH)

The carbonyl carbon of a carboxylic acid is highly deshielded and characteristically appears far downfield. While typical carbonyls in ketones are found near 200 ppm, the carbon in a carboxylic acid is shielded by resonance from the adjacent hydroxyl group's lone pair of electrons.[5][6] This results in a typical chemical shift range of 165-185 ppm .[7][8] For carboxylic acids attached to electron-withdrawing rings, this value tends to be in the lower end of this range.

The 2-Chlorophenyl Substituent (C1' to C6')

The chemical shifts of the aromatic carbons are dictated by the inductive and resonance effects of the chlorine substituent and the point of attachment to the thiazole ring.

  • C1' (ipso-carbon) : The carbon directly attached to the thiazole ring (C5) will be influenced by this substitution. Its shift is typically in the 130-135 ppm range.

  • C2' (Cl-bearing carbon) : The ipso-carbon bearing the chlorine atom is also expected in the 130-135 ppm range.

  • C3', C4', C5', C6' : The remaining aromatic carbons will appear in the characteristic aromatic region of 125-135 ppm .[9][10] The specific shifts are influenced by their position relative to the electron-withdrawing chlorine atom.

Data Summary: Predicted vs. Analog-Based Chemical Shifts

The following table consolidates the expected 13C NMR chemical shifts for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid. The "Predicted Range" is derived from the comparative analysis of structural analogs from the literature. This serves as a powerful guide for researchers when analyzing experimentally obtained spectra.

Carbon Atom AssignmentChemical EnvironmentPredicted Chemical Shift Range (δ, ppm)
-COOH Carboxylic Acid165 - 175
C2 Thiazole (N-C-S)160 - 170
C4 Thiazole (S-C-COOH)148 - 158
C5 Thiazole (C-Aryl)130 - 140
C1' Aryl (C-Thiazole)130 - 135
C2' Aryl (C-Cl)131 - 136
C3' - C6' Aryl (CH)127 - 132

Note: Quaternary carbons (C4, C5, C1', C2') often exhibit weaker signals due to the absence of Nuclear Overhauser Effect (NOE) enhancement.

Experimental Protocol for 13C NMR Acquisition

To ensure the acquisition of high-quality, reproducible 13C NMR data for validation against these predictions, the following protocol is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing spectral quality.

Objective: To obtain a quantitative and high-resolution 13C{1H} NMR spectrum.

Methodology:

  • Sample Preparation:

    • Accurately weigh 20-30 mg of the purified solid 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Causality: DMSO-d6 is an excellent solvent for polar compounds and carboxylic acids, and its deuterium signal (septet at ~39.5 ppm) serves as an internal lock. It also allows for the observation of the acidic -COOH proton in a corresponding 1H NMR spectrum.[7]

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz (for 1H frequency).

    • Tune and match the probe for 13C frequency.

    • Lock the field frequency to the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Inverse-Gated Decoupling):

    • Pulse Program: zgig (or equivalent) to provide inverse-gated proton decoupling. Causality: This sequence decouples protons only during signal acquisition, which collapses C-H multiplets into singlets for simplicity while suppressing the NOE. This allows for more accurate integration of signals, which is crucial for comparing quaternary and protonated carbons.

    • Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 10 seconds. Causality: A long relaxation delay is critical for allowing quaternary carbons, which have long relaxation times, to fully return to equilibrium before the next pulse. This ensures their signals are not attenuated and can be accurately observed.

    • Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz.

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the DMSO-d6 solvent peak to 39.52 ppm.

Workflow for Structural Verification

The following diagram illustrates the logical workflow for using 13C NMR to confirm the structure of a synthesized target compound like 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation Sample Synthesized Compound Protocol Protocol Selection (DMSO-d6, D1=10s) Sample->Protocol NMR_Tube Sample Dissolution & Preparation Protocol->NMR_Tube Spectrometer Spectrometer Setup (Tune, Lock, Shim) NMR_Tube->Spectrometer Acquire 13C NMR Data Acquisition (zgig) Spectrometer->Acquire Process Data Processing (FT, Phasing, Calibration) Acquire->Process Assign Peak Assignment Process->Assign Compare Comparison with Predicted/Analog Data Assign->Compare Validation Structural Validation Compare->Validation

Caption: Workflow for 13C NMR-based structural validation.

Conclusion

While a direct experimental spectrum for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid remains to be published, a robust and scientifically rigorous characterization is achievable. By leveraging a comparative analysis of known structural analogs and applying foundational principles of NMR spectroscopy, we have established a reliable set of expected 13C NMR chemical shifts. This guide provides not only the predicted data but also the causal reasoning behind the predictions and a validated experimental protocol to obtain high-fidelity data. This integrated approach empowers researchers to confidently synthesize and characterize this and other novel heterocyclic molecules, ensuring the integrity and progression of their scientific endeavors.

References

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. [Link]

  • (2-Chlorophenyl)(2-phenylcyclopropyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • Thioester supporting info 09-08-12. The Royal Society of Chemistry. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry. [Link]

  • Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. PLOS ONE. [Link]

  • Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). American Journal of Undergraduate Research. [Link]

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Alberta. [Link]

  • 13 C-NMR chemical shifts. ResearchGate. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. [Link]

Sources

Validation

LC-MS/MS Structural Elucidation Guide: 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

[1] Executive Summary & Molecule Profile[1][2] This guide provides a definitive technical analysis of the mass spectrometric behavior of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a scaffold often encountered in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1][2]

This guide provides a definitive technical analysis of the mass spectrometric behavior of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a scaffold often encountered in the synthesis of fungicides and non-steroidal anti-inflammatory drug (NSAID) candidates, understanding its fragmentation is critical for impurity profiling and metabolic tracking.

This document compares the two primary ionization strategies—Negative Electrospray Ionization (ESI-) versus Positive Electrospray Ionization (ESI+) —and establishes the former as the superior method for native detection, while highlighting derivatization as a necessary alternative for trace analysis.

Chemical Profile[2][3][4][5][6][7][8]
  • IUPAC Name: 5-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid[1]

  • Formula:

    
    
    
  • Monoisotopic Mass: 238.98 Da (

    
    )[1]
    
  • Key Structural Motifs: Thiazole core, Carboxylic acid (C4), ortho-Chlorophenyl ring (C5).[1]

Comparative Analysis: Ionization Mode Selection

The choice of ionization mode is the single most critical variable in the analysis of this compound. The carboxylic acid moiety dictates the charge state stability.[1][2]

Table 1: Performance Matrix (ESI- vs. ESI+)[1]
FeatureESI Negative Mode (Recommended) ESI Positive Mode (Alternative)
Primary Ion ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(m/z 238.[1]0)

(m/z 240.[1]0)
Ionization Efficiency High (Acidic proton is labile)Low (Thiazole nitrogen is weakly basic)
Fragmentation Energy Low (10–20 eV)Medium-High (25–40 eV)
Dominant Fragment ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(m/z 194.[1]0)

(m/z 222.[1]0)
Background Noise Low (Selective for acids)High (Solvent adducts common)
Isotopic Signature Distinct 3:1 (

)
Distinct 3:1 (

)
Expert Insight: Why ESI(-) Wins

While many analysts default to ESI(+) for nitrogen-containing heterocycles, the electron-withdrawing effect of the carboxylic acid at position C4, combined with the ortho-chlorine on the phenyl ring, reduces the basicity of the thiazole nitrogen. Consequently, protonation (


) is inefficient compared to the facile deprotonation of the carboxylic acid in ESI(-). For native analysis, ESI(-) is the gold standard. 

Experimental Protocol

To reproduce the fragmentation patterns described below, follow this self-validating protocol. This workflow ensures separation from potential regioisomers (e.g., 2-chlorophenyl variants).[1][2]

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (

    
    ).
    
    • Critical Step: For ESI(-), add 0.1% Ammonium Acetate or Ammonium Hydroxide to assist deprotonation.[1][2] Do not use Formic Acid for negative mode screening as it suppresses ionization of this specific acid.[1][2]

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 5mM Ammonium Acetate (pH ~6.5).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

  • Source Conditions (ESI-):

    • Capillary Voltage: -2500 V[1]

    • Gas Temp: 300°C[2]

    • Nebulizer: 35 psi[1][2]

Fragmentation Pathways & Mechanism[2][6][8][10][11]

Understanding the fragmentation logic allows you to distinguish this molecule from structural isomers.[1][2]

Negative Mode Mechanism ( m/z 238)

The fragmentation is dominated by a single, high-intensity pathway: Decarboxylation .

  • Precursor: m/z 238.0 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) and 240.0 (
    
    
    
    ).[1]
  • Primary Transition: Loss of neutral ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (44 Da).[1]
    
  • Product Ion: m/z 194.0. This ion represents the 5-(2-chlorophenyl)thiazole anion.[1][2] The charge likely resides on the thiazole carbon or delocalizes to the nitrogen.[1]

Positive Mode Mechanism ( m/z 240)

If ESI(+) must be used (e.g., in a multi-analyte run), the pathway is more complex:

  • Primary Transition: Loss of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (-18 Da) to form an acylium ion (m/z 222).[1]
    
  • Secondary Transition: Loss of

    
     (-28 Da) from the acylium ion, resulting in m/z 194 (isobaric with the negative mode product, but chemically distinct as a cation).[1]
    
  • Deep Fragmentation: Cleavage of the C-S bond in the thiazole ring (Retro-Diels-Alder), typically requiring high collision energy (>45 eV).[1]

Visualization of Pathways

Fragmentation cluster_neg ESI(-) Pathway (Dominant) cluster_pos ESI(+) Pathway (Secondary) M_neg [M-H]⁻ m/z 238 Prod_neg [M-H-CO₂]⁻ m/z 194 (Decarboxylated) M_neg->Prod_neg - CO₂ (44 Da) CE: 15 eV M_pos [M+H]⁺ m/z 240 Inter_pos [Acylium]⁺ m/z 222 M_pos->Inter_pos - H₂O (18 Da) CE: 20 eV Prod_pos [Thiazole-H]⁺ m/z 194 Inter_pos->Prod_pos - CO (28 Da) CE: 35 eV

Caption: Comparative fragmentation pathways. ESI(-) proceeds via direct decarboxylation, while ESI(+) involves sequential dehydration and decarbonylation.

Diagnostic Interpretation: The Chlorine Signature

A crucial validation step is checking the isotopic pattern.[1][2] The presence of one Chlorine atom imposes a specific mathematical constraint on the mass spectrum.

  • Rule: For every ion containing one Cl atom, the intensity of the

    
     peak (
    
    
    
    ) relative to the
    
    
    peak (
    
    
    ) must be approximately 3:1 .
  • Application:

    • In ESI(-), you will see m/z 238 (100%) and m/z 240 (~32%).[1]

    • The fragment ion m/z 194 must retain this 3:1 ratio (m/z 194 vs 196).[1][2]

    • Failure Mode: If the fragment at m/z 194 loses the isotopic pattern, it implies the loss of the Chlorine atom (unlikely under standard CID conditions) or the presence of an interference.

References

  • Holčapek, M., et al. (2010).[1][2] Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.[1][2][4] (General principles of thiazole fragmentation).

  • Niessen, W. M. A. (2006).[1][2] Liquid Chromatography-Mass Spectrometry. CRC Press.[1][2]

  • Prasain, J. (2010).[1][2] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.[1][2]

  • Gamoh, K., et al. (2003).[1][2] Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids. Rapid Communications in Mass Spectrometry.

Sources

Comparative

A Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Guide to FTIR Spectrum Analysis of Thiazole-4-Carboxylic Acid and its Functional Groups As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to FTIR Spectrum Analysis of Thiazole-4-Carboxylic Acid and its Functional Groups

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of thiazole-4-carboxylic acid. We will explore the characteristic vibrational frequencies of its constituent functional groups, compare its spectrum with related molecules, and provide a detailed experimental protocol for data acquisition. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important heterocyclic compound.

Introduction to FTIR Spectroscopy and Thiazole-4-Carboxylic Acid

FTIR spectroscopy is a powerful analytical technique that utilizes infrared radiation to probe the vibrational modes of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. This makes FTIR an invaluable tool for molecular identification and structural elucidation.

Thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous pharmacologically active compounds, including antimicrobial and anticancer agents. The carboxylic acid functional group provides a handle for further chemical modification and can participate in crucial intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems. A thorough understanding of its FTIR spectrum is therefore essential for its characterization and quality control.

Visualizing the Molecular Structure

To understand the vibrational modes, it is crucial to first visualize the molecular structure of thiazole-4-carboxylic acid.

FTIR_Workflow cluster_Preparation Sample Preparation cluster_Analysis FTIR Analysis Sample Thiazole-4-carboxylic acid Grind Grind Sample and KBr Sample->Grind KBr FTIR-grade KBr KBr->Grind Press Press into a Pellet Grind->Press Spectrometer FTIR Spectrometer Press->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Process Data Processing Acquire->Process

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Materials:

  • Thiazole-4-carboxylic acid (solid)

  • FTIR-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of thiazole-4-carboxylic acid and 100-200 mg of dry FTIR-grade KBr into an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle pressure application rather than vigorous grinding to avoid sample degradation.

    • Transfer the powder to the pellet die.

  • Pellet Formation:

    • Assemble the pellet die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good sample dispersion and will yield a better-quality spectrum.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

Conclusion

The FTIR spectrum of thiazole-4-carboxylic acid provides a wealth of information regarding its molecular structure. The characteristic broad O-H stretch and the intense C=O stretch are definitive markers for the carboxylic acid group, while a series of absorptions in the 1611-1481 cm⁻¹ region serve as a fingerprint for the thiazole ring. By comparing its spectrum to those of thiazole and benzoic acid, the contributions of each functional group can be clearly delineated. The experimental protocol outlined provides a reliable method for obtaining high-quality spectra for routine analysis and characterization. This comprehensive understanding is crucial for researchers and professionals in the field of drug development, enabling confident identification and further investigation of this important class of molecules.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. (2019, January 17). OSTI.GOV. Retrieved from [Link]

  • Millimeter-wave and infrared spectroscopy of thiazole (c-C3H3NS) in its ground state and lowest-energy. (2021, June 3). ScienceDirect. Retrieved from [Link]

  • THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. (1957). Canadian Science Publishing. Retrieved from [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. Retrieved from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). MDPI. Retrieved from [Link]

  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (2003, December 24). Journal of the American Chemical Society. Retrieved from [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing. Retrieved from [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). Kyoto University Research Information Repository. Retrieved from [Link]

  • What is the IR spectrum of benzoic acid? How is it determined? (2016, March 28). Quora. Retrieved from [Link]

  • Thiazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025, July 30). Research Square. Retrieved from [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2020, March). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. Retrieved from [Link]

  • Thiazole – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • 2-(4-Carboxyphenyl)thiazole-4-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). UGC-CSIR NET. Retrieved from [Link]

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. (2021, December 14). MDPI. Retrieved from [Link]

  • conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. (2020, November 27). DergiPark. Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. (2007, January 3). Taylor & Francis Online. Retrieved from [Link]

Comparative

A Comparative Analysis of the Bioactivity of 2-Chlorophenyl vs. 4-Chlorophenyl Thiazole Acids: A Guide for Medicinal Chemists

Introduction: The Critical Role of Isomerism in Thiazole-Based Drug Discovery The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomerism in Thiazole-Based Drug Discovery

The 1,3-thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The biological activity of these derivatives can be exquisitely sensitive to their substitution patterns. A subtle change in the position of a functional group on an appended aromatic ring—a concept known as positional isomerism—can dramatically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

This guide provides an in-depth comparison of the bioactivity of two such positional isomers: 2-(2-chlorophenyl)thiazole-4-carboxylic acid and 2-(4-chlorophenyl)thiazole-4-carboxylic acid. We will explore how the placement of a single chlorine atom, at the ortho (2-position) versus the para (4-position) of the phenyl ring, dictates their biological profiles. This analysis synthesizes findings from published literature to offer a clear perspective on their structure-activity relationships (SAR), supported by detailed experimental protocols for researchers aiming to validate or expand upon these findings.

Synthetic Overview: A General Pathway to Chlorophenyl Thiazole Acids

The synthesis of 2-aryl-thiazole-4-carboxylic acids is commonly achieved via the Hantzsch thiazole synthesis. A generalized, reliable protocol involves the condensation of a thioamide with an α-halocarbonyl compound. For the compounds , the synthesis would typically proceed by reacting 2-chlorobenzothioamide or 4-chlorobenzothioamide with a 3-halo-2-oxopropanoic acid derivative (e.g., ethyl bromopyruvate), followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

This multi-step process requires careful control of reaction conditions to ensure high yields and purity.[4][5][6] The choice of solvent and base is critical in the initial cyclization step to promote efficient formation of the thiazole ring.

Comparative Bioactivity Analysis: A Tale of Two Isomers

The positioning of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the bioactivity of these thiazole acids. Existing literature points to a clear divergence in their antimicrobial and potential anticancer activities.

Antimicrobial Activity: A Clear Advantage for the 2-Chloro Isomer

A critical aspect of the structure-activity relationship for chlorophenyl thiazoles has been elucidated in the context of antimicrobial activity, specifically against staphylococcal bacteria. A comprehensive review of novel antimicrobial thiazoles revealed a striking difference between the isomers.[7]

In a study targeting DNA gyrase, a crucial bacterial enzyme for DNA replication, the 2-chloro substituted thiazole derivative demonstrated broad activity against all tested bacterial strains. In stark contrast, the 4-chloro isomer was found to be inactive.[7] This suggests that the stereoelectronic profile of the 2-chlorophenyl moiety is essential for effective binding and inhibition of the bacterial target.

Table 1: Comparative Antimicrobial Activity Profile

Compound Isomer Target Organism(s) Reported Activity Mechanism of Action Reference
2-Chlorophenyl Thiazole Derivative Staphylococcal strains Active against all tested strains DNA Gyrase Inhibition [7]

| 4-Chlorophenyl Thiazole Derivative | Staphylococcal strains | Inactive | N/A (Does not effectively inhibit DNA Gyrase) |[7] |

This finding underscores the importance of the ortho substitution. The proximity of the chlorine atom to the thiazole linkage point may induce a specific conformation that is favorable for fitting into the active site of DNA gyrase. Conversely, the para substitution in the 4-chlorophenyl isomer may result in a molecular shape or electronic distribution that prevents effective binding.

Anticancer Activity: The Emerging Potential of the 4-Chloro Isomer

While the 2-chloro isomer shows promise in the antimicrobial sphere, the 4-chlorophenyl substituted thiazole scaffold has been more frequently associated with anticancer activity in the literature.

Several studies have highlighted the potential of molecules containing the 4-chlorophenyl thiazole moiety. For instance, a hybrid compound incorporating a 4-chlorophenyl group demonstrated cytotoxic activity against the A549 human lung carcinoma cell line, with a reported IC50 value of less than 10 μM.[8] Furthermore, the compound 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole has been identified as an inhibitor of histone acetyltransferases (HATs).[9] HATs are critical enzymes in epigenetic regulation, and their inhibition is a validated strategy in oncology, suggesting a clear mechanistic basis for the anticancer potential of 4-chlorophenyl thiazole derivatives.

While these findings are promising for the 4-chloro isomer, there is a conspicuous lack of directly comparable anticancer data for the 2-chlorophenyl isomer in publicly accessible literature. This represents a significant knowledge gap and an area ripe for future investigation.

Experimental Protocols: A Self-Validating System for Bioactivity Assessment

To ensure scientific rigor and reproducibility, this section provides a detailed protocol for a standard antimicrobial susceptibility test.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Plate:

    • Dissolve the test compounds (2- and 4-chlorophenyl thiazole acids) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down to a low concentration (e.g., 0.25 µg/mL).

    • Include a positive control well (bacteria in CAMHB, no compound) and a negative control well (CAMHB only, no bacteria).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control), ensuring the final volume in each well is uniform (e.g., 100 µL).

    • Cover the plate and incubate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate Microtiter Plate P1->A1 P2 Prepare Serial Dilutions of Test Compounds P2->A1 A2 Incubate Plate (37°C, 18-24h) A1->A2 R1 Visually Inspect for Growth A2->R1 R2 Determine MIC Value R1->R2

Caption: Workflow for MIC determination via broth microdilution.

Visualizing the Mechanism: Enzyme Inhibition

The differential activity of the chlorophenyl thiazole isomers is rooted in their ability to inhibit specific enzymes. The 2-chloro isomer effectively inhibits bacterial DNA gyrase, while certain 4-chloro derivatives inhibit histone acetyltransferases. The diagram below illustrates the fundamental principle of competitive enzyme inhibition, a likely mechanism for these compounds.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Substrate S->ES I Inhibitor (e.g., Thiazole Acid) I->EI P Product ES->P Reaction

Caption: Competitive enzyme inhibition by a thiazole derivative.

Conclusion and Future Directions

The positional isomerism of the chlorine atom on the phenyl ring of 2-phenylthiazole-4-carboxylic acid profoundly dictates its biological activity. Based on the available scientific literature, a clear distinction emerges:

  • 2-Chlorophenyl Thiazole Acid Derivatives exhibit superior antimicrobial activity , specifically demonstrating efficacy against staphylococcal strains through the inhibition of DNA gyrase.[7]

  • 4-Chlorophenyl Thiazole Acid Derivatives are associated with promising anticancer activity , with evidence pointing towards mechanisms like the inhibition of histone acetyltransferases.[8][9]

This comparative analysis highlights a critical principle in drug design: minor structural modifications can lead to major functional changes, effectively switching the therapeutic potential of a molecular scaffold. For researchers in this field, the key takeaway is the necessity of synthesizing and screening both isomers to fully explore the therapeutic potential of a given scaffold. Future work should focus on direct, head-to-head comparative studies of these isomers across a wide range of biological assays to build a more complete and nuanced understanding of their structure-activity relationships.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Available at: [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Available at: [Link]

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2022). National Center for Biotechnology Information. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.). ResearchGate. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

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  • A kind of method for preparing thiazole-4-carboxylic acid. (2012). Google Patents.
  • Processes for preparing thiazole carboxylic acids. (1966). Google Patents.

Sources

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this guide will navigate the principles and practicalities of X-ray crystallography in comparison to other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. By understanding the strengths and limitations of each technique, researchers can make informed decisions to unambiguously elucidate the structure of this and similar novel chemical entities.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[1][2][3] It provides a detailed three-dimensional map of a molecule, revealing bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Obtaining high-quality single crystals is often the most challenging step. For a carboxylic acid like the topic molecule, several strategies can be employed.[4][5][6]

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). A suitable solvent will dissolve the compound when heated but allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the compound solution is mixed with the precipitant solution on a post in a sealed chamber containing a larger reservoir of the precipitant. The gradual equilibration of vapor pressure between the drop and the reservoir induces crystallization.

  • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below. A programmable thermostat can be used to control the cooling rate, which is crucial for growing large, well-ordered crystals.

  • Co-crystallization: Given the presence of a carboxylic acid and a thiazole ring, co-crystallization with a suitable co-former via hydrogen bonding could be a viable strategy to promote crystallization.[7]

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays.[8] The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods and refined to yield a final model with atomic coordinates and displacement parameters.

Expected Insights and Potential Challenges

A successful crystallographic analysis of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid would provide unambiguous proof of its covalent structure, including the connectivity of the chlorophenyl and carboxylic acid groups to the thiazole ring. It would also reveal details about the conformation of the molecule, such as the dihedral angle between the phenyl and thiazole rings, and the hydrogen bonding motifs in the crystal lattice, which are crucial for understanding its solid-state properties.

However, obtaining suitable crystals can be a significant hurdle. The molecule's moderate flexibility and the presence of the carboxylic acid group can sometimes lead to disordered or poorly diffracting crystals.

Complementary Techniques for a Complete Picture

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are indispensable for routine characterization, confirmation of identity, and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[9][10][11] For 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, both ¹H and ¹³C NMR would be essential.

Technique Information Gained Expected Observations for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid
¹H NMR Number of unique proton environments, their chemical shifts (electronic environment), and coupling patterns (connectivity).Aromatic protons on the chlorophenyl ring would appear as a multiplet. A singlet for the thiazole proton. A broad singlet for the carboxylic acid proton.
¹³C NMR Number of unique carbon environments and their chemical shifts.Distinct signals for each carbon atom in the thiazole and chlorophenyl rings, as well as the carboxylic acid carbon.
2D NMR (COSY, HSQC, HMBC) Correlation between protons and carbons, providing definitive assignment of all signals and confirming the connectivity of the molecular fragments.COSY would show correlations between adjacent protons on the phenyl ring. HSQC would link each proton to its directly attached carbon. HMBC would reveal long-range correlations, for instance, between the thiazole proton and carbons in the phenyl ring, confirming their connection.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.[12][13][14][15]

Technique Information Gained Expected Observations for 5-(2-Chlorophenyl)thiazole-4-carboxylic acid
High-Resolution MS (HRMS) Precise molecular weight, allowing for the determination of the molecular formula.The measured mass would correspond to the calculated exact mass of C₁₀H₆ClNO₂S, confirming the elemental composition. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be observable.
Tandem MS (MS/MS) Fragmentation pattern of the molecule, providing structural clues.Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group and cleavage of the bond between the phenyl and thiazole rings.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.[16][17][18][19][20]

Functional Group Expected Vibrational Frequency (cm⁻¹)
O-H stretch (Carboxylic acid)3300-2500 (broad)
C=O stretch (Carboxylic acid)1725-1700
C=N stretch (Thiazole)1650-1550
C=C stretch (Aromatic)1600-1450
C-Cl stretch800-600

Comparative Analysis: Choosing the Right Tool for the Job

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy
Sample Phase Crystalline SolidSolutionGas/Liquid/SolidSolid/Liquid
Information 3D structure, bond lengths, angles, intermolecular interactionsConnectivity, electronic environment, conformation in solutionMolecular weight, elemental formula, fragmentationFunctional groups
Ambiguity Unambiguous (if successful)Can be ambiguous for complex structures without 2D NMRCan be ambiguous for isomersIdentifies functional groups, not full structure
Throughput LowHighHighHigh
Key Challenge Crystal growth---

Sources

Comparative

A Comparative Guide to the Reactivity of Thiazole-4-carboxylic Acid and its Oxazole Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, thiazole and oxazole cores form the backbone of numerous pharmaceuticals and biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiazole and oxazole cores form the backbone of numerous pharmaceuticals and biologically active compounds. The nuanced differences in their reactivity profiles can significantly impact synthetic strategies and the stability of the final molecules. This guide provides an in-depth comparison of the reactivity of thiazole-4-carboxylic acid and its corresponding analog, oxazole-4-carboxylic acid, with a focus on key transformations relevant to drug discovery and development.

Introduction: Structural and Electronic Distinctions

Thiazole and oxazole are five-membered aromatic heterocycles containing nitrogen and a second heteroatom (sulfur in thiazole, oxygen in oxazole) at positions 1 and 3. This fundamental difference in the second heteroatom imparts distinct electronic properties to the aromatic ring, which in turn governs the reactivity of the appended carboxylic acid functionality.

Thiazole , with sulfur's ability to participate in d-orbital resonance, exhibits a higher degree of aromaticity and greater overall stability compared to oxazole.[1] The conjugate acid of thiazole has a pKa of approximately 2.5, making it a weak base.[2]

Oxazole , on the other hand, is less aromatic and consequently more reactive. The conjugate acid of oxazole is significantly more acidic, with a pKa of about 0.8, indicating that the oxazole nitrogen is less basic than its thiazole counterpart.[3][4][5]

These intrinsic electronic differences are paramount in understanding the divergent reactivity of their 4-carboxylic acid derivatives.

Acidity and Nucleophilicity of the Carboxylate

The acidity of the carboxylic acid proton is directly influenced by the electron-withdrawing or -donating nature of the heterocyclic ring to which it is attached.

  • Thiazole-4-carboxylic acid is expected to be a weaker acid (higher pKa) than its oxazole analog. The greater aromaticity and the less electronegative sulfur atom (compared to oxygen) result in the thiazole ring being less electron-withdrawing.

  • Oxazole-4-carboxylic acid , conversely, is anticipated to be a stronger acid (lower pKa). The higher electronegativity of the oxygen atom in the oxazole ring leads to a greater inductive electron withdrawal from the carboxylic acid group, stabilizing the resulting carboxylate anion.[6]

This difference in acidity has practical implications for reactions involving the carboxylate, such as in nucleophilic substitution reactions where the carboxylate acts as a nucleophile. The more nucleophilic thiazole-4-carboxylate would be expected to react faster in such reactions compared to the less nucleophilic oxazole-4-carboxylate under identical conditions.

Reactivity at the Carbonyl Carbon: Nucleophilic Acyl Substitution

The primary reaction of interest for carboxylic acids in synthetic chemistry is nucleophilic acyl substitution, which includes esterification and amidation. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon.

The more electron-withdrawing nature of the oxazole ring is expected to render the carbonyl carbon of oxazole-4-carboxylic acid more electrophilic and thus more reactive towards nucleophilic attack compared to thiazole-4-carboxylic acid . This suggests that under similar conditions, esterification or amidation of the oxazole analog may proceed at a faster rate.

graph Esterification { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Generalized workflow for the esterification of thiazole-4-carboxylic acid and oxazole-4-carboxylic acid.

Stability and Decarboxylation

A critical point of differentiation between these two analogs is their thermal stability, particularly with respect to decarboxylation. The greater aromatic stabilization of the thiazole ring suggests that thiazole-4-carboxylic acid is more resistant to decarboxylation .[1] In contrast, the less aromatic nature of the oxazole ring makes oxazole-4-carboxylic acid more prone to losing carbon dioxide upon heating.

This is supported by the observed instability of related oxazole-4-carboxylic acid derivatives, such as 5-hydroxyoxazole-4-carboxylic acids, which are known to be unstable and readily undergo decarboxylation.[4] The lower melting point of oxazole-4-carboxylic acid (138-142 °C) compared to thiazole-4-carboxylic acid (195-199 °C) also hints at its lower thermal stability.[7]

The ease of decarboxylation of the oxazole analog can be a significant consideration in designing synthetic routes and in the long-term stability of molecules incorporating this moiety.

graph Decarboxylation { rankdir="LR"; node [shape=plaintext]; edge [color="#EA4335"];

}

Comparative stability towards decarboxylation.

Summary of Comparative Reactivity

Property/ReactionThiazole-4-carboxylic AcidOxazole-4-carboxylic AcidRationale
Ring Aromaticity HigherLowerSulfur's d-orbital participation in resonance.[1]
Acidity (pKa) Higher (Weaker Acid)Lower (Stronger Acid)Greater electron-withdrawing effect of the oxazole ring.[6]
Nucleophilic Acyl Substitution SlowerFasterHigher electrophilicity of the carbonyl carbon in the oxazole analog.
Stability to Decarboxylation More StableLess StableGreater aromatic stabilization of the thiazole ring.[1][4]

Experimental Protocols

The following are generalized protocols for the synthesis of methyl esters, which can serve as a starting point for comparative kinetic studies.

Protocol 1: Synthesis of Methyl Thiazole-4-carboxylate

This procedure is adapted from a patented method for the preparation of thiazole-4-carboxylic acid and its derivatives.[8]

Materials:

  • Thiazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Suspend thiazole-4-carboxylic acid (1.0 eq) in anhydrous methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl thiazole-4-carboxylate.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: Synthesis of Methyl Oxazole-4-carboxylate

This protocol is based on general methods for the synthesis of oxazole-4-carboxylates.[9][10]

Materials:

  • Oxazole-4-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Follow the same procedure as for the synthesis of methyl thiazole-4-carboxylate, substituting oxazole-4-carboxylic acid as the starting material.

  • Due to the potentially lower stability of oxazole-4-carboxylic acid, it is advisable to use milder conditions and shorter reaction times, with careful monitoring to avoid decomposition.

graph Esterification_Workflow { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

General experimental workflow for esterification.

Conclusion

The choice between a thiazole-4-carboxylic acid and an oxazole-4-carboxylic acid scaffold in drug design and synthesis is not trivial. The thiazole derivative offers greater stability, particularly against decarboxylation, which is a crucial attribute for the longevity and robustness of a drug molecule. However, the oxazole analog presents a more reactive carbonyl center, which could be advantageous for certain synthetic transformations, potentially allowing for milder reaction conditions. Researchers and drug development professionals must weigh these competing factors of stability and reactivity to select the most appropriate heterocyclic core for their specific application.

References

  • What is the effect of an electron withdrawing group on the acidity of carboxylic acid? - Quora. (2021, July 18). Retrieved from [Link]

  • Oxazole - chemeurope.com. (n.d.). Retrieved from [Link]

  • Why do electron withdrawing groups increase the acidity of carboxylic acids? - CK-12. (n.d.). Retrieved from [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC. (2022, August 17). Retrieved from [Link]

  • Thiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Quantum chemical studies on protonation of some substituted thiazole derivatives - ResearchGate. (2007, August). Retrieved from [Link]

  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.). Retrieved from [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid - Google Patents. (n.d.).
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. (2023, October 17). Retrieved from [Link]

  • 4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem. (n.d.). Retrieved from [Link]

  • 1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]

  • Computational estimation of pKa values - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Kinetic Study of Esterification Reaction - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. (n.d.). Retrieved from [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference) - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2022, March 5). Retrieved from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Assay Methods for 5-(2-Chlorophenyl)thiazole-4-carboxylic Acid

Introduction: The Analytical Imperative 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound whose precise and accurate quantification is critical, whether it serves as a key starting material, a final...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic compound whose precise and accurate quantification is critical, whether it serves as a key starting material, a final active pharmaceutical ingredient (API), or a potential process-related impurity in drug development. The integrity of all subsequent research, development, and quality control decisions rests upon the reliability of the analytical data generated. Therefore, selecting and validating an appropriate assay method is not merely a procedural step but a foundational pillar of scientific and regulatory success.

This guide provides an in-depth comparison of common analytical techniques for this purpose, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3] We will move beyond rote protocol recitation to explore the causality behind methodological choices, ensuring that the selected procedure is not only validated but is demonstrably "fit for purpose."[4][5] The modern approach to analytical procedures is not a one-time event but a continuous lifecycle, beginning with a clear definition of the method's goals, known as the Analytical Target Profile (ATP).[6]

The Regulatory Cornerstone: ICH Q2(R2) Validation Parameters

Any discussion of method validation must be framed within the context of regulatory expectations. The ICH Q2(R2) guideline provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended use.[3][4][7] Our comparative analysis will be based on these core performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[7][9]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique is a balance of required performance, sample complexity, and available resources. For 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, three primary techniques warrant consideration.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) UV-Vis Spectrophotometry
Specificity Good to Excellent. Dependent on chromatographic separation from interferences. Can be confirmed with peak purity analysis via a Diode Array Detector (DAD).Unparalleled. Based on both chromatographic retention time and specific mass-to-charge (m/z) transitions (MRM). The gold standard for complex matrices.Poor to Fair. Highly susceptible to interference from any compound that absorbs at or near the same wavelength. Not suitable for stability-indicating assays without extensive separation.
Linearity & Range Excellent. Typically covers 80-120% of the nominal concentration for an assay.[9]Excellent. Wide dynamic range, often spanning several orders of magnitude.Good. Adherence to Beer's Law is concentration-dependent; deviations can occur at high concentrations.
Accuracy (% Recovery) Excellent (typically 98-102%).Excellent (typically 95-105% in biological matrices).Good (typically 97-103% in simple solutions).
Precision (%RSD) Excellent (<1.5% for repeatability, <2.5% for intermediate precision).[10]Excellent (<15% is common for bioanalytical methods).Good (<2% in simple solutions).
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 1 ng/mL~1 - 5 µg/mL
Robustness Good. Requires evaluation of parameters like pH, mobile phase composition, and column temperature.Good. Sensitive to matrix effects and mobile phase modifiers that affect ionization.Excellent. Generally insensitive to minor changes in solvent or temperature.
Primary Application QC release testing, stability studies, impurity quantification, content uniformity.Bioanalysis (plasma, tissue), impurity identification, trace-level quantification.In-process controls, simple dissolution testing, bulk material assay (with no interfering species).

The Foundation of Trust: Stability-Indicating Method Development

A trustworthy quantitative method, particularly for stability studies, must be stability-indicating . This means the method must be able to resolve the active ingredient from its potential degradation products. The cornerstone for developing such a method is a forced degradation study .[11][12] This involves intentionally stressing the drug substance under various conditions to generate likely degradants.[13][14] The goal is not complete destruction, but a target degradation of 5-20%.[11][12][15]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation API API Stock Solution (in suitable solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid & solution) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-DAD Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants Analyze->Evaluate

Caption: Workflow for a typical forced degradation study.

Detailed Experimental Protocols

The following protocols represent validated, field-proven methodologies for the quantification of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid.

Protocol 1: Validated RP-HPLC-UV Method for Assay and Impurity Determination

Rationale: This method is the workhorse for quality control environments. Reversed-phase chromatography on a C18 column is ideal for retaining this moderately nonpolar molecule. An acidic mobile phase (pH ~3) is chosen to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and consistent retention. UV detection is selected based on the chromophores present in the molecule (thiazole and chlorophenyl rings).

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Phosphoric Acid in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 70% A / 30% B, hold for 2 min; ramp to 20% A / 80% B over 8 min; hold for 2 min.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 265 nm (Verify λmax by scanning a standard solution)
  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)
  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
  • Sample Solution (Targeting 100 µg/mL): Prepare the sample to achieve a final concentration within the linear range of the method using the diluent.

3. System Suitability Test (SST):

  • Rationale: SST is a non-negotiable part of any validated method. It ensures the chromatographic system is performing adequately before any samples are analyzed.
  • Procedure: Make five replicate injections of the Working Standard Solution.
  • Acceptance Criteria:
  • Tailing Factor (T): ≤ 1.5
  • Theoretical Plates (N): ≥ 2000
  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.5%[10]

4. Validation Procedure Workflow:

HPLC_Validation_Workflow start Method Development & System Suitability Pass spec Specificity (Forced Degradation, Placebo) start->spec lin Linearity (5 levels, e.g., 50-150% of target) spec->lin acc Accuracy (Spike recovery at 3 levels, e.g., 80, 100, 120%) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (Signal-to-Noise or Std. Dev. of Response) prec->loq rob Robustness (Vary pH, Flow Rate, % Organic) loq->rob end Validated Method rob->end

Caption: Sequential workflow for HPLC method validation.

Protocol 2: Validated LC-MS/MS Method for Trace Quantification in Plasma

Rationale: This method is designed for high sensitivity and selectivity, making it ideal for pharmacokinetic studies where concentrations in biological fluids are very low. Electrospray ionization (ESI) in negative mode is chosen because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific fragmentation of the parent ion. An isotopically labeled internal standard (IS) is critical to correct for matrix effects and variations in sample processing and instrument response.

1. LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast, high-resolution separations.
  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 95% A / 5% B, ramp to 5% A / 95% B over 3 min; hold for 1 min.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: Triple Quadrupole.
  • Ionization Mode: ESI Negative.
  • MRM Transitions:
  • Analyte: Determine precursor ion [M-H]⁻ and optimize fragmentation to find a stable, intense product ion.
  • Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., ¹³C₆ or D₄) and determine its corresponding MRM transition.

2. Sample Preparation (Protein Precipitation):

  • Rationale: This is a simple and effective technique to remove the bulk of proteins from plasma, which would otherwise interfere with the analysis and foul the LC-MS system.
  • Procedure:
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of Internal Standard working solution.
  • Add 200 µL of ice-cold Acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. Validation Parameters (Bioanalytical Focus):

  • Validation follows ICH principles but with specific considerations for biological matrices, focusing on selectivity against endogenous components, matrix effects, and extraction recovery. The acceptable limits for accuracy and precision are often wider than for QC methods (e.g., ±15% for standards, ±20% at the LLOQ).

Conclusion

The validation of an analytical method is a systematic journey that proves a procedure is fit for its intended purpose. For the quantification of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, RP-HPLC-UV stands as the robust, reliable, and cost-effective choice for routine quality control, release testing, and stability studies. Its validation must be underpinned by a thorough forced degradation study to ensure it is stability-indicating.

For applications demanding the highest sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the unequivocal superior. While more complex and resource-intensive, its ability to provide precise quantification at trace levels is unmatched.

Ultimately, the choice of method is dictated by the Analytical Target Profile. By understanding the principles outlined in this guide and adhering to the systematic validation process defined by regulatory bodies[1][4][7], researchers can generate data that is not only accurate and precise but also trustworthy and defensible.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Understanding ICH Q2(R2)
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • FDA issues revised guidance for analytical method validation. (2025).
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. (n.d.).
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. (n.d.).
  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. (2024). BMC Chemistry.
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.). Publisher.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Publisher.
  • Forced Degrad
  • Quantitative Structure--Retention Study of Some 2,4-dioksotetrahydro- 1,3--thiazole Derivatives Using the Partial Least Squares. (2009).
  • Spectroscopic characterization of thiazole orange-3 DNA interaction. (2008). Applied Biochemistry and Biotechnology.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (n.d.). Academia.edu.
  • New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority (APVMA).
  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (2010).
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.).
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI.
  • Validation of analytical methods. (1983). Scilit.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022).
  • HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Scientific Reports.
  • LC-MS/MS chromatogram of carboxylic acids derivatized with aniline in A... (n.d.).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Publisher.

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the disposal of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a halogenated heterocyclic compound containing both sul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the disposal of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid . As a halogenated heterocyclic compound containing both sulfur and nitrogen, this chemical requires strict segregation from standard organic waste streams to prevent the formation of toxic byproducts (dioxins, SOx, NOx) during incineration and to comply with RCRA (Resource Conservation and Recovery Act) regulations.

Chemical Identity & Hazard Characterization[1][2][3][4][5][6]
  • Chemical Class: Halogenated Heterocyclic Carboxylic Acid

  • Functional Groups: Thiazole ring (S, N), Carboxylic Acid (-COOH), Chlorophenyl substituent (-Cl).

  • Physical State: Solid (typically off-white to pale yellow powder).

  • Primary Hazards (GHS):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[2][3]

PropertyCritical Disposal Implication
Acidity (pKa ~3-4) Do not mix with Cyanides or Sulfides. Acidic conditions can liberate toxic HCN or H₂S gas.
Halogen Content (Cl) Mandatory Segregation. Must be routed to "Halogenated Waste" streams. Mixing with non-halogenated solvents increases disposal costs significantly and complicates incineration.
Heterocycle (S, N) Incineration Requirement. Requires high-temperature incineration with scrubbers to manage Sulfur/Nitrogen oxides.

Waste Stream Segregation Protocols

Effective disposal begins at the bench. You must categorize this waste correctly to ensure downstream safety and regulatory compliance.

The "Halogenated" Rule

Because this molecule contains a Chlorine atom on the phenyl ring, it is legally and operationally defined as Halogenated Waste .

  • Why it matters: Non-halogenated waste (e.g., pure acetone, ethanol) is often used as fuel blending for cement kilns. Halogenated waste cannot be used this way due to the risk of forming acid rain components (HCl) and dioxins. It requires specialized hazardous waste incinerators.

  • The Cost Factor: Halogenated waste disposal is typically 2-3x more expensive than non-halogenated.[4] Do not dilute this solid into large volumes of non-halogenated solvents just to dispose of it; keep it concentrated or solid.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Compound)

Best for: Expired chemicals, synthesis yield leftovers, spilled solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acidic corrosion over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituent: "5-(2-Chlorophenyl)thiazole-4-carboxylic acid"[3]

    • Hazard Checkbox: Irritant, Toxic.

    • State: Solid.[3]

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

    • Note: If the specific vendor SDS lists a specific RCRA P-code (acutely toxic), it requires a dedicated container. Based on structure, it is likely a standard hazardous waste, but always verify the specific vendor SDS.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates containing the compound.

  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in DMSO, DMF, or Methanol: The presence of the solute (the thiazole) renders the entire mixture Halogenated Waste .

  • Collection: Pour into the carboy designated "Halogenated Organic Solvents."

    • Crucial: Ensure the carboy material is compatible with the solvent (e.g., HDPE for most organics; Glass for aggressive halogenated solvents like DCM).

  • pH Check (Optional but Recommended): If the waste solution is highly acidic (pH < 2) due to the carboxylic acid, consider neutralizing to pH 5-9 with Sodium Bicarbonate before adding to a communal drum to prevent corrosion of the drum or exothermic reactions with other wastes.

    • Warning: Perform neutralization in a beaker, not the waste drum, to manage foaming (CO₂ release).

Scenario C: Contaminated Debris

Best for: Gloves, weigh boats, paper towels.

  • Bagging: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into the Solid Hazardous Waste drum/box.

  • Sharps: If needles/syringes were used, they must go into a Biohazard/Sharps container, even if chemically contaminated (unless the chemical is P-listed, in which case it requires a RCRA Hazardous Sharps container).

Emergency Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne. Don PPE (Nitrile gloves, safety goggles, lab coat, N95 dust mask or respirator).

Spill TypeProtocol
Dry Powder 1. Do not dry sweep (creates dust). 2. Cover with a damp paper towel or use a HEPA-filter vacuum designated for chemical spills. 3. Scoop material into a waste container. 4. Wipe area with soap and water; dispose of wipes as solid hazardous waste.
Liquid Solution 1. Cover spill with an inert absorbent (Vermiculite, Bentonite, or commercial spill pads). Do not use sawdust (flammability risk with oxidizers). 2. Wait for absorption.[1][5] 3. Sweep into a dustpan and place in a heavy-duty bag. 4. Label as "Debris contaminated with [Solvent] and Halogenated Thiazole."

Disposal Decision Matrix (Workflow)

The following diagram illustrates the logical flow for categorizing and disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 5-(2-Chlorophenyl)thiazole-4-carboxylic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Liquid ContainerSol Container: HDPE Wide Mouth Label: 'Toxic/Irritant Solid' SolidWaste->ContainerSol Incineration Final Disposal: High-Temp Incineration (RCRA Approved) ContainerSol->Incineration NeutCheck Is pH < 2? LiquidWaste->NeutCheck SolventCheck Is the Solvent Halogenated (e.g., DCM)? HaloStream Stream: Halogenated Organic Waste (Due to solute or solvent) SolventCheck->HaloStream Yes SolventCheck->HaloStream No (Solute makes it Halogenated) HaloStream->Incineration NeutCheck->SolventCheck No Neutralize Neutralize with NaHCO3 (External to Drum) NeutCheck->Neutralize Yes (Acidic) Neutralize->SolventCheck

Figure 1: Decision matrix for the segregation and disposal of 5-(2-Chlorophenyl)thiazole-4-carboxylic acid, prioritizing the "Halogenated" waste stream classification.

References & Regulatory Grounding[10]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. (Used as SAR reference for Halogenated Thiazole class properties).

  • U.S. EPA. (2022). Hazardous Waste Characteristics: A User-Friendly Reference Document. (Defining Characteristic Waste for Halogenated Organics).

Sources

Handling

Personal protective equipment for handling 5-(2-Chlorophenyl)thiazole-4-carboxylic acid

Executive Safety Summary 5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors).[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(2-Chlorophenyl)thiazole-4-carboxylic acid is a functionalized heterocyclic building block commonly used in the synthesis of bioactive pharmaceutical candidates (e.g., kinase inhibitors).[1] While specific toxicological data for this exact isomer is often limited in public registries, its structural components—a thiazole ring, a chlorophenyl group, and a free carboxylic acid—dictate a Performance-Based Safety Approach .

Core Directive: Treat this compound as a Bioactive Irritant with potential for acute oral toxicity. The primary vector of exposure is dust inhalation during weighing and dermal absorption of solutions.

Hazard Identification & Risk Assessment (The "Why")

To ensure safety, we must understand the molecule's behavior, not just its label.

FeatureHazard ImplicationCausality & Mechanism
Carboxylic Acid Moiety Corrosive/Irritant Proton donation (

) causes immediate irritation to mucous membranes (eyes, lungs) and skin upon contact with moisture.
Thiazole Scaffold Bioactivity Thiazoles are privileged structures in drug discovery, often binding to biological targets (enzymes/receptors). Treat as a potential sensitizer or systemically active agent.
Chlorophenyl Group Lipophilicity Increases the compound's ability to penetrate the lipid bilayer of the skin, facilitating systemic absorption.
Physical State (Solid) Inhalation Risk Fine crystalline powders generate electrostatic dust. Inhalation delivers the acidic compound directly to alveolar tissue.

GHS Classification (Predicted/Analog-Based):

  • Warning

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][4]

  • H302: Harmful if swallowed (Conservative classification based on thiazole analogs).

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for handling functionalized heterocycles. The following matrix stratifies PPE based on the energy and exposure potential of the task.

PPE Selection Table
TaskRisk LevelHand ProtectionEye/Face ProtectionBody ProtectionEngineering Controls
Storage/Transport (Sealed Containers)LowNitrile (Standard) (Thickness: ≥0.11 mm)Safety Glasses (ANSI Z87.1)Standard Lab CoatGeneral Lab Ventilation
Weighing / Transfer (Open Powder)High Double Nitrile Outer: Standard (0.11 mm)Inner: Long-cuff (0.14 mm)Chemical Goggles (Sealed to prevent dust entry)Lab Coat + Tyvek Sleeves (Disposable)Chemical Fume Hood (Sash at working height)
Synthesis / Dissolution (Liquid Phase)ModerateNitrile (Thick) (Thickness: ≥0.20 mm)Change immediately upon splashSafety Glasses or GogglesLab Coat + Chemical Apron (if >100mL)Fume Hood
Spill Cleanup (Solid/Liquid)Critical Double Nitrile or Butyl Rubber (for large solvent spills)Face Shield + GogglesTyvek Suit or Chemical ApronFume Hood (if contained) or Local Exhaust

Operational Protocols

Safe Weighing & Transfer Workflow

Rationale: The highest risk of exposure occurs when the solid is manipulated, generating airborne particulates.

  • Preparation:

    • Place the analytical balance inside a fume hood or a dedicated powder weighing enclosure.

    • Why: This captures fugitive dust at the source. If the balance is on an open bench, you expose the entire lab to bioactive dust.

    • Prepare a "wet wipe" station (lint-free tissue dampened with methanol/water) inside the hood.

  • Weighing:

    • Use an anti-static gun (if available) on the spatula and weighing boat.

    • Why: Thiazole acids are often electrostatic. Static discharge can cause the powder to "jump," creating an aerosol cloud.

    • Transfer solid slowly. If spillage occurs on the balance pan, clean immediately with the wet wipe. Do not blow air to clean the balance.

  • Dissolution (The "Acid Rule"):

    • Always add the solid to the solvent , never solvent to solid.

    • Why: Adding solvent to a pile of acidic powder can generate localized heat or gas (depending on the solvent/base used), causing "puffing" or splash-back.

Reaction Setup
  • Incompatibility Check: Avoid mixing with strong oxidizers (e.g., permanganates, high-concentration peroxides) or strong bases without temperature control. The carboxylic acid will react exothermically with bases.

  • Temperature Control: Thiazoles can be thermally sensitive. Ensure reflux condensers are secured with clamps and Keck clips to prevent joint failure and vapor release.

Waste Management & Disposal

Disposal must follow the chemical nature of the substance (Organic Acid).

Disposal Logic:

  • Segregation: Do NOT mix with:

    • Cyanides/Sulfides: Acidic waste will liberate toxic HCN or H2S gas.

    • Oxidizing Acids (Nitric/Perchloric): Risk of explosion with organic heterocycles.

  • Primary Stream: Collect in a container labeled "Hazardous Waste: Organic Acid (Corrosive/Toxic)."

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).

Visualizations

Diagram 1: Safe Handling Workflow

This workflow enforces the "containment first" principle, ensuring the operator is never downwind of the substance.

SafeHandling Storage 1. Storage (Cool, Dry, Sealed) PPE_Check 2. PPE Verification (Double Gloves, Goggles) Storage->PPE_Check Retrieve Weighing 3. Weighing (Inside Fume Hood) PPE_Check->Weighing Transfer Solubilization 4. Solubilization (Add Solid to Solvent) Weighing->Solubilization Dissolve Waste 6. Disposal (Organic Acid Stream) Weighing->Waste Contaminated Wipes Reaction 5. Reaction/Usage (Closed System) Solubilization->Reaction Process Reaction->Waste Quench

Caption: Operational workflow emphasizing engineering controls (Fume Hood) at the critical weighing stage.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in case of exposure or spill.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Spill Bench Spill Type->Spill Action_Skin 1. Remove Clothing 2. Wash 15 mins (Soap/Water) 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Flush 15 mins (Eyewash) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Inhalation->Action_Inhal Action_Spill 1. Evacuate Area 2. Don PPE (Goggles/Double Gloves) 3. Wet Wipe/Neutralize 4. Dispose as Haz Waste Spill->Action_Spill

Caption: Decision logic for immediate incident response. Speed is critical for eye and skin exposure to acidic compounds.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • PubChem. (2023). Compound Summary: Thiazole-4-carboxylic acid derivatives (General Safety Data). National Center for Biotechnology Information. [Link]]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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